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Core Science & Biosynthesis

Foundational

4-Iodo-2-(2-methoxyethoxy)pyridine CAS 1363437-63-1

An In-depth Technical Guide to 4-Iodo-2-(2-methoxyethoxy)pyridine (CAS 1363437-63-1): A Versatile Building Block for Advanced Chemical Synthesis Executive Summary 4-Iodo-2-(2-methoxyethoxy)pyridine is a strategically-fun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Iodo-2-(2-methoxyethoxy)pyridine (CAS 1363437-63-1): A Versatile Building Block for Advanced Chemical Synthesis

Executive Summary

4-Iodo-2-(2-methoxyethoxy)pyridine is a strategically-functionalized heterocyclic compound with significant potential in drug discovery and materials science. Its pyridine core is a well-established pharmacophore, while the iodo-substituent at the C4-position serves as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions. The 2-(2-methoxyethoxy) group at the C2-position can modulate physicochemical properties such as solubility and lipophilicity, and potentially engage in key binding interactions with biological targets. This guide provides a comprehensive overview of its properties, a proposed synthetic pathway, its expected chemical reactivity, and potential applications, offering researchers and drug development professionals a technical resource for leveraging this valuable synthetic intermediate.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] Its presence is associated with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] The ability to introduce specific functional groups at defined positions on the pyridine ring is crucial for fine-tuning a molecule's pharmacological profile.

4-Iodo-2-(2-methoxyethoxy)pyridine (CAS 1363437-63-1) emerges as a particularly valuable building block due to the orthogonal reactivity of its substituents. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-Br or C-Cl bonds, allowing for selective functionalization.[5][6] This makes the 4-position an ideal site for introducing diverse aryl, heteroaryl, or alkyl groups. Concurrently, the 2-(2-methoxyethoxy) side chain provides a means to enhance aqueous solubility—a critical parameter in drug development—and can influence the compound's conformation and metabolic stability.

Physicochemical Properties

The fundamental properties of 4-Iodo-2-(2-methoxyethoxy)pyridine are summarized below. This data is essential for planning synthetic transformations, purification, and appropriate storage.

PropertyValueSource
CAS Number 1363437-63-1[7]
Molecular Formula C₈H₁₀INO₂[7]
Molecular Weight 279.08 g/mol [7]
Purity ≥95% (typical)[7]
Appearance Not specified, likely a liquid or low-melting solidInferred
Storage Temperature 2-8°C[7]

Proposed Synthesis and Purification

A plausible precursor for this synthesis is 2-fluoro-4-iodopyridine. The fluorine atom at the C2-position is an excellent leaving group for SNAr reactions. The synthesis of 4-iodo-2-methoxypyridine from 2-fluoro-4-iodopyridine and sodium methoxide has been reported, providing a strong precedent for this approach.[10]

Experimental Protocol: Synthesis of 4-Iodo-2-(2-methoxyethoxy)pyridine

Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It deprotonates the hydroxyl group of 2-methoxyethanol to form the corresponding alkoxide in situ. This highly nucleophilic alkoxide then readily displaces the fluoride from the electron-deficient pyridine ring. Anhydrous DMF is an ideal solvent as it is polar aprotic, effectively solvating the cation and leaving the alkoxide highly reactive.

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Alkoxide Formation: Cool the suspension to 0°C in an ice bath. Slowly add 2-methoxyethanol (1.1 equivalents) dropwise via the dropping funnel. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • SNAr Reaction: Add a solution of 2-fluoro-4-iodopyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

G reagents 2-Fluoro-4-iodopyridine 2-Methoxyethanol Sodium Hydride Anhydrous DMF setup 1. Combine NaH and DMF under N₂ atmosphere. reagents->setup alkoxide 2. Add 2-Methoxyethanol at 0°C. Form Sodium 2-methoxyethoxide. setup->alkoxide reaction 3. Add 2-Fluoro-4-iodopyridine. Heat to 80°C. alkoxide->reaction quench 4. Quench with H₂O. reaction->quench extract 5. Extract with Ethyl Acetate. quench->extract purify 6. Column Chromatography. extract->purify product 4-Iodo-2-(2-methoxyethoxy)pyridine purify->product

Caption: Proposed synthesis of 4-Iodo-2-(2-methoxyethoxy)pyridine.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of 4-Iodo-2-(2-methoxyethoxy)pyridine lies in the reactivity of its C4-iodo substituent. This functionality makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern organic synthesis.[11][12]

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or vinyl-substituted pyridines. This is one of the most widely used reactions for creating complex molecular scaffolds.[11]

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are valuable for further transformations or as part of a final target structure.

  • Heck Coupling: Reaction with alkenes to form new C-C bonds, providing access to substituted styrenyl-pyridines and related structures.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 4-aminopyridine derivatives, a common structural motif in pharmaceuticals.

  • Negishi Coupling: Reaction with organozinc reagents, which offers a broad substrate scope and tolerance for various functional groups.[6]

The electron-donating nature of the 2-alkoxy group can influence the reactivity of the pyridine ring, making the C-I bond particularly susceptible to oxidative addition to a Pd(0) catalyst, thereby facilitating these coupling reactions.

Key Reaction Pathways

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start 4-Iodo-2-(2-methoxyethoxy)pyridine suzuki_reagent Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagent sonogashira_reagent R-C≡CH Pd/Cu Catalysts, Base start->sonogashira_reagent buchwald_reagent R₂NH Pd Catalyst, Base start->buchwald_reagent suzuki_product 4-Aryl-2-(2-methoxyethoxy)pyridine suzuki_reagent->suzuki_product sonogashira_product 4-Alkynyl-2-(2-methoxyethoxy)pyridine sonogashira_reagent->sonogashira_product buchwald_product 4-Amino-2-(2-methoxyethoxy)pyridine buchwald_reagent->buchwald_product

Caption: Key cross-coupling reactions of the title compound.

Potential Applications in Drug Discovery and Materials Science

Given the prevalence of the substituted pyridine scaffold in bioactive molecules, 4-Iodo-2-(2-methoxyethoxy)pyridine is a highly attractive starting material for the synthesis of novel therapeutic agents.[13][14]

  • Medicinal Chemistry: This building block can be used to generate libraries of compounds for screening against various biological targets. For instance, 2-alkoxy-pyridines have been identified as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, which is a target for treating depression and anxiety.[13] The ability to easily diversify the C4-position allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

  • Agrochemicals: Pyridine derivatives are also crucial in the development of modern pesticides and herbicides.[15] The title compound could serve as an intermediate for novel agrochemicals.

  • Materials Science: The pyridine moiety can act as a ligand for metal complexes, and its derivatives are used in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials.[16]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Iodo-2-(2-methoxyethoxy)pyridine is not widely available, general precautions for handling substituted halopyridines should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17][18]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[17] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[7] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Iodo-2-(2-methoxyethoxy)pyridine is a high-potential synthetic intermediate poised for significant utility in both academic and industrial research. Its strategic placement of a highly reactive iodine atom and a solubility-enhancing side chain on the privileged pyridine scaffold makes it an ideal building block for the efficient construction of complex molecules. The proposed synthetic route is robust and based on well-established chemical principles. The versatility of this compound in key cross-coupling reactions opens the door to a vast chemical space, enabling the rapid generation of diverse molecular libraries for applications ranging from drug discovery to materials science.

References

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Combinatorial Science. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. PubMed. [Link]

  • The Versatility of 2-Iodopyridine in Chemical Synthesis: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-iodo-2-methoxypyridine (C6H6INO). PubChemLite. [Link]

  • 4-iodo-2-(2-methoxyethoxy)pyridine. MilliporeSigma. [Link]

  • SAFETY DATA SHEET 1 Identification of the substance/mixture and of the company/undertaking. AS Capital. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. [Link]

  • Safety Data Sheet 2,3-Butanedione. metasci. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Journal Name COMMUNICATION. DR-NTU. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. [Link]

  • A Brief View on Pyridine Compounds. Open Access Journals. [Link]

  • Umpolung-like Cross-coupling of Tosylhydrazones with 4-Hydroxy-2-pyridones under Palladium Catalysis. ResearchGate. [Link]

  • 5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure. [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Pyridine, 4-methoxy-. National Institute of Standards and Technology. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Iodo-2-(2-methoxyethoxy)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary This technical guide provides a comprehensive overview of 4-Iodo-2-(2-methoxyethoxy)pyridine, a key heterocyclic building block for professionals in pharmaceutical research and development. We will delv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of 4-Iodo-2-(2-methoxyethoxy)pyridine, a key heterocyclic building block for professionals in pharmaceutical research and development. We will delve into its fundamental physicochemical properties, explore a robust synthetic pathway with mechanistic insights, and detail its strategic applications in modern medicinal chemistry, particularly as a versatile intermediate in cross-coupling reactions. This document also includes a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction and essential guidelines for safe handling and storage, equipping researchers with the critical information needed to effectively utilize this compound in their drug discovery programs.

The Strategic Importance of Pyridine Scaffolds

The pyridine nucleus is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous natural products, vitamins, and a vast array of approved pharmaceutical agents.[1][2][3] Its prevalence stems from several key attributes: the nitrogen atom can act as a hydrogen bond acceptor, improve aqueous solubility, and modulate the pharmacokinetic profile of a drug candidate.[2] Furthermore, the pyridine ring is amenable to a wide range of chemical modifications, allowing for the fine-tuning of a molecule's biological activity.[1] Substituted iodopyridines, such as 4-Iodo-2-(2-methoxyethoxy)pyridine, are particularly valuable as they serve as versatile precursors for constructing complex molecular architectures through powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Core Physicochemical Properties

The fundamental properties of 4-Iodo-2-(2-methoxyethoxy)pyridine are summarized below. This data is critical for reaction planning, dosage calculations, and ensuring proper storage to maintain compound integrity.

PropertyValueSource(s)
Chemical Formula C₈H₁₀INO₂[4][5]
Molecular Weight 279.08 g/mol [4][6]
CAS Number 1363437-63-1[4][6]
Typical Purity ≥95%[4]
Appearance Varies (Typically an oil or low-melting solid)N/A
Storage Temperature 2-8°C[4]

Synthesis and Mechanistic Considerations

The synthesis of 4-Iodo-2-(2-methoxyethoxy)pyridine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and relies on readily available starting materials.

Proposed Synthetic Pathway: The most common approach involves the reaction of a precursor like 2-chloro-4-iodopyridine with 2-methoxyethanol in the presence of a strong base, such as sodium hydride (NaH).

Mechanistic Insight:

  • Deprotonation: The base (e.g., NaH) deprotonates the hydroxyl group of 2-methoxyethanol to form the more nucleophilic sodium 2-methoxyethoxide.

  • Nucleophilic Attack: The resulting alkoxide attacks the C2 position of the 2-chloro-4-iodopyridine ring. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the ring nitrogen and the adjacent chloro substituent.

  • Chloride Displacement: The reaction proceeds through a Meisenheimer complex intermediate, which subsequently collapses by expelling the chloride leaving group to yield the final ether product.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reaction Core Reaction cluster_product Final Product R1 2-Chloro-4-iodopyridine SNAr Nucleophilic Aromatic Substitution (SNAr) R1->SNAr R2 2-Methoxyethanol Int1 Sodium 2-methoxyethoxide R2->Int1 Deprotonation R3 Sodium Hydride (NaH) R3->Int1 Int1->SNAr Nucleophilic Attack P 4-Iodo-2-(2-methoxyethoxy)pyridine SNAr->P Chloride Elimination

Caption: Synthetic workflow for 4-Iodo-2-(2-methoxyethoxy)pyridine.

Applications in Modern Drug Discovery

4-Iodo-2-(2-methoxyethoxy)pyridine is not typically a final drug product but rather a crucial intermediate. Its value lies in the strategic placement of two key functional groups:

  • The Iodo Group (at C4): The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents at the 4-position, including alkyl, aryl, and heteroaryl groups. This is the cornerstone of its utility. Common reactions include:

    • Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters.

    • Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

    • Buchwald-Hartwig Amination: Forms C-N bonds with amines.

    • Heck Coupling: Forms C-C bonds with alkenes.

  • The 2-(2-methoxyethoxy) Group (at C2): This ether side chain is designed to confer desirable physicochemical properties. The ether linkages can act as hydrogen bond acceptors, and the overall group can improve solubility and metabolic stability compared to a simple methoxy group. Its flexibility allows it to fit into various protein binding pockets.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using 4-Iodo-2-(2-methoxyethoxy)pyridine.

Objective: To synthesize 4-phenyl-2-(2-methoxyethoxy)pyridine.

Materials:

  • 4-Iodo-2-(2-methoxyethoxy)pyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Deionized Water

Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Iodo-2-(2-methoxyethoxy)pyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (3.0 eq).

    • Expertise Note: The use of an inert, ferrocene-based ligand like dppf stabilizes the palladium catalyst, preventing premature decomposition and promoting efficient catalytic turnover.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst and phosphine ligand.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water via syringe.

    • Expertise Note: The aqueous phase is essential for the transmetalation step of the catalytic cycle, while the organic solvent ensures solubility of the reactants.

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Trustworthiness Note: The crude product must be purified to remove catalyst residues and unreacted starting materials.

  • Chromatography: Purify the resulting crude oil/solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on structurally related iodopyridines.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]

  • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.[8]

  • Health Hazards: This compound is expected to be an irritant to the eyes, skin, and respiratory system.[8] Avoid all direct contact. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from light and incompatible materials such as strong oxidizing agents.[4][8]

Conclusion

4-Iodo-2-(2-methoxyethoxy)pyridine is a highly valuable and versatile building block for drug discovery and development. Its well-defined reactivity, centered on the strategically placed iodine atom, provides a reliable handle for constructing complex molecular frameworks through robust cross-coupling methodologies. The integrated 2-(2-methoxyethoxy) side chain offers a means to enhance the physicochemical properties of the target molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its potential in the creation of novel therapeutic agents.

References

  • Title: 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE Source: Organic Syntheses URL: [Link]

  • Title: Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives Source: Google Patents URL
  • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange Source: Arkivoc URL: [Link]

  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC (PubMed Central) URL: [Link]

  • Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: R Discovery URL: [Link]

  • Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: Taylor & Francis Online URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 4-Iodo-2-(2-methoxyethoxy)pyridine

Compound Profile and Inferred Hazard Analysis 4-Iodo-2-(2-methoxyethoxy)pyridine, with the CAS Number 1363437-63-1, is a substituted pyridine derivative. Its molecular structure, featuring a pyridine ring, an iodo substi...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile and Inferred Hazard Analysis

4-Iodo-2-(2-methoxyethoxy)pyridine, with the CAS Number 1363437-63-1, is a substituted pyridine derivative. Its molecular structure, featuring a pyridine ring, an iodo substituent, and a methoxyethoxy side chain, suggests its utility in various synthetic applications, particularly in cross-coupling reactions and as a building block in medicinal chemistry.

The pyridine core itself is a flammable, weakly alkaline, water-miscible liquid with a distinct, unpleasant fish-like odor.[1] The introduction of an iodo group and a methoxyethoxy chain modifies its physical and chemical properties, but the fundamental hazards associated with the pyridine scaffold are likely to be present. Based on the safety data for related compounds such as 4-iodopyridine and 5-iodo-2-methoxypyridine, a comprehensive hazard profile can be inferred.[2][3][4]

Inferred Hazard Classification:

Hazard ClassCategoryInferred Hazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][3]

Prudent Handling and Engineering Controls

Given the inferred hazards, a cautious and well-planned approach to handling 4-Iodo-2-(2-methoxyethoxy)pyridine is essential. The following engineering controls and personal protective equipment (PPE) are mandatory to minimize exposure risk.

Engineering Controls

All manipulations of 4-Iodo-2-(2-methoxyethoxy)pyridine should be conducted in a certified chemical fume hood to ensure adequate ventilation and to prevent the inhalation of any potential vapors or aerosols.[2][3][5] The fume hood should have a continuous airflow, and the sash should be kept at the lowest practical height. A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the final line of defense against chemical exposure. The following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[2] A face shield should be worn in situations where there is a risk of splashing.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn at all times. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[2] A lab coat or chemical-resistant apron is also required to protect street clothing.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[2][5]

Step-by-Step Experimental Workflow

The following diagram and protocol outline a safe and efficient workflow for the use of 4-Iodo-2-(2-methoxyethoxy)pyridine in a typical laboratory synthesis.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE FumeHood Verify Fume Hood Operation Prep->FumeHood 1. Reagents Assemble Reagents & Glassware FumeHood->Reagents 2. Weigh Weigh Compound Reagents->Weigh 3. Dissolve Dissolve in Solvent Weigh->Dissolve 4. Reaction Add to Reaction Vessel Dissolve->Reaction 5. Quench Quench Reaction Reaction->Quench 6. Waste Segregate & Dispose of Waste Quench->Waste 7. Decontaminate Decontaminate Glassware & Work Area Waste->Decontaminate 8. RemovePPE Remove & Dispose of PPE Decontaminate->RemovePPE 9. G cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Action Exposure Chemical Exposure Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion WashSkin Wash with soap & water for 15 min. Skin->WashSkin RinseEyes Rinse with water for 15 min. Eyes->RinseEyes FreshAir Move to fresh air. Inhalation->FreshAir RinseMouth Rinse mouth. DO NOT induce vomiting. Ingestion->RinseMouth MedicalHelp Seek immediate medical attention. WashSkin->MedicalHelp RinseEyes->MedicalHelp FreshAir->MedicalHelp RinseMouth->MedicalHelp

Caption: First-aid response flowchart for exposure to 4-Iodo-2-(2-methoxyethoxy)pyridine.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [3][5]Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3][5]Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. [3][5]If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. [2][5]Seek immediate medical attention.

Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbed material into a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact the institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

All waste generated from the use of 4-Iodo-2-(2-methoxyethoxy)pyridine must be considered hazardous waste. [3][5]

  • Chemical Waste: Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: All contaminated lab supplies (e.g., gloves, weighing boats, pipette tips) should be placed in a sealed container and disposed of as hazardous waste.

Conclusion

While 4-Iodo-2-(2-methoxyethoxy)pyridine is a valuable tool in chemical synthesis, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment.

References

  • 4-iodo-2-(2-methoxyethoxy)pyridine - - MilliporeSigma. (n.d.). MilliporeSigma. Retrieved March 7, 2026, from [Link]

  • MSDS of 2-fluoro-4-iodo-6-methoxypyridine. (2018, November 28). Capot Chemical Co., Ltd. Retrieved March 7, 2026, from [Link]

  • Pyridine - Regis Technologies. (n.d.). Regis Technologies. Retrieved March 7, 2026, from [Link]

  • Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26). PENTA. Retrieved March 7, 2026, from [Link]

  • Pyridine: Human health tier II assessment. (2015, July 3). Australian Government Department of Health and Aged Care. Retrieved March 7, 2026, from [Link]

  • Pyridine - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

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Exploratory

structure of 4-iodo-2-(2-methoxyethoxy)pyridine C8H10INO2

An In-depth Technical Guide to 4-iodo-2-(2-methoxyethoxy)pyridine (C8H10INO2) Introduction The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-iodo-2-(2-methoxyethoxy)pyridine (C8H10INO2)

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1][2] Its derivatives are integral to drug design due to their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to improve the solubility and bioavailability of drug candidates.[3][4] Within this important class of compounds, 4-iodo-2-(2-methoxyethoxy)pyridine emerges as a particularly valuable building block for researchers and drug development professionals.

This guide provides a comprehensive technical overview of 4-iodo-2-(2-methoxyethoxy)pyridine, detailing its molecular structure, physicochemical properties, synthesis, and chemical reactivity. We will explore its strategic importance as an intermediate, focusing on how its unique structural features can be leveraged in the synthesis of complex molecules for pharmaceutical research.

Molecular Structure and Physicochemical Properties

The utility of 4-iodo-2-(2-methoxyethoxy)pyridine as a synthetic intermediate is directly derived from its distinct molecular architecture.

Structural Analysis

The molecule consists of a central pyridine ring functionalized at two key positions:

  • A 4-position Iodo Group: The iodine atom is a large, polarizable halogen that serves as an excellent leaving group in various cross-coupling reactions. This "synthetic handle" is the primary site for introducing molecular diversity.

  • A 2-position 2-Methoxyethoxy Group: This ether side-chain significantly influences the molecule's physical properties. It can enhance solubility in organic solvents and may improve the pharmacokinetic profile of derivative compounds.[3][5] The ether linkage is generally stable under many reaction conditions.

Caption: Chemical structure of 4-iodo-2-(2-methoxyethoxy)pyridine.

Physicochemical Data

The key properties of this compound are summarized below, providing essential information for its handling, storage, and use in quantitative experiments.

PropertyValueReference(s)
CAS Number 1363437-63-1
Molecular Formula C8H10INO2
Molecular Weight 279.08 g/mol
Purity Typically ≥95%
Storage Temperature 2-8°C
InChI Code 1S/C8H10INO2/c1-11-4-5-12-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3
SMILES COCCOC1=NC=CC(=C1)I

Synthesis and Purification

While multiple synthetic routes to substituted pyridines exist, a common and effective strategy for preparing 4-iodo-2-(2-methoxyethoxy)pyridine involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its reliability and the availability of starting materials.

Retrosynthetic Analysis and Strategy

The synthesis logically proceeds by disconnecting the ether linkage at the C2 position. This suggests a reaction between a 2-halopyridine precursor and 2-methoxyethanol. The choice of halogen on the pyridine ring (e.g., F or Cl) is critical, as it influences reactivity, with fluorine often providing faster substitution rates.

G Target 4-iodo-2-(2-methoxyethoxy)pyridine Precursor 2-Halo-4-iodopyridine (X = F, Cl) Target->Precursor SNAr Disconnection Alcohol 2-Methoxyethanol Target->Alcohol Base Base (e.g., NaH, K2CO3) Target->Base G cluster_0 Starting Material cluster_1 Cross-Coupling Reactions Py_I 4-iodo-2-(2-methoxyethoxy)pyridine Suzuki Suzuki (R-B(OH)2) Py_I->Suzuki Pd cat. Heck Heck (Alkene) Py_I->Heck Sonogashira Sonogashira (Alkyne) Py_I->Sonogashira Buchwald Buchwald-Hartwig (R2NH) Py_I->Buchwald

Sources

Foundational

2-(2-methoxyethoxy)-4-iodopyridine chemical properties

Chemical Properties, Synthesis, and Applications in Drug Discovery[1] Part 1: Executive Summary 2-(2-methoxyethoxy)-4-iodopyridine (CAS: 1363437-63-1) is a specialized heterocyclic building block extensively utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties, Synthesis, and Applications in Drug Discovery[1]

Part 1: Executive Summary

2-(2-methoxyethoxy)-4-iodopyridine (CAS: 1363437-63-1) is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors and PET radioligands.[1] Its structural value lies in its bifunctionality: the 4-iodo position serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 2-(2-methoxyethoxy) tail provides a solubilizing, electron-donating motif that modulates lipophilicity (LogP) and metabolic stability.

This guide details the physicochemical profile, regioselective synthesis, and reactivity logic of this scaffold, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) campaigns.

Part 2: Chemical Identity & Physical Properties
PropertySpecification
CAS Number 1363437-63-1
IUPAC Name 4-iodo-2-(2-methoxyethoxy)pyridine
Molecular Formula

Molecular Weight 279.08 g/mol
Appearance Pale yellow oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Sparingly soluble in water
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), light-sensitive
Stability Stable under basic conditions; ether linkage susceptible to strong Lewis acids
Part 3: Synthesis Strategy (Regioselective )

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (


)  on a 2,4-dihalopyridine precursor. The choice of starting material is critical for regioselectivity.
The Regioselectivity Logic

Nucleophilic attack on the pyridine ring is favored at positions ortho (C2) and para (C4) to the nitrogen due to resonance stabilization of the Meisenheimer intermediate (negative charge delocalization onto the nitrogen).[2][3]

However, 2-fluoro-4-iodopyridine is the preferred starting material over 2,4-diiodopyridine or 2-chloro-4-iodopyridine because:

  • Fluorine Effect: The high electronegativity of fluorine at C2 lowers the energy of the transition state for nucleophilic attack (inductive effect), making the C2-F bond significantly more reactive toward alkoxides than the C4-I bond [1].

  • Leaving Group Ability: In

    
     reactions, 
    
    
    
    (contrary to
    
    
    /
    
    
    ) because the rate-determining step is the nucleophilic attack, not the bond breaking.
Experimental Protocol

Reaction: 2-Fluoro-4-iodopyridine + 2-Methoxyethanol


 2-(2-Methoxyethoxy)-4-iodopyridine

Reagents:

  • Substrate: 2-Fluoro-4-iodopyridine (1.0 eq)

  • Nucleophile: 2-Methoxyethanol (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% in oil, 1.5 eq) or

    
    -BuOK
    
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation of Alkoxide: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous THF at 0°C. Add 2-methoxyethanol (1.2 eq) dropwise. Stir for 30 min until gas evolution (

    
    ) ceases.
    
  • Addition: Add a solution of 2-fluoro-4-iodopyridine (1.0 eq) in THF dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature. Monitor by TLC/LCMS.[4] If conversion is slow, heat to 50°C. Note: Avoid excessive heating to prevent displacement of the iodine.

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a pale oil.

Part 4: Reactivity Profile & Applications

The utility of 2-(2-methoxyethoxy)-4-iodopyridine is defined by the orthogonal reactivity of its functional groups.

1. C4-Iodine: The Cross-Coupling Handle

The C4-iodo position is highly activated for oxidative addition by Pd(0) species. It reacts faster than bromides or chlorides, allowing for chemoselective coupling at room temperature or mild heating.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

  • Sonogashira: Coupling with terminal alkynes (e.g., for macrocyclization).

  • Heck: Olefination for extended conjugation.

2. C2-Ether Side Chain

The 2-methoxyethoxy group is not just a passive solubilizer.

  • Electronic Effect: It acts as a

    
    -withdrawing but 
    
    
    
    -donating group. This increases electron density in the pyridine ring compared to the parent halopyridine, potentially requiring electron-rich ligands (e.g., phosphines like XPhos or SPhos) for difficult couplings.
  • Stability: The ether linkage is stable to standard basic coupling conditions (carbonates, phosphates). It can be cleaved by strong Lewis acids (

    
    ), which should be avoided if the tail is intended to be permanent.
    
Visualizing the Reactivity Landscape

G Start 2-Fluoro-4-iodopyridine Core 2-(2-methoxyethoxy)-4-iodopyridine (CAS: 1363437-63-1) Start->Core SNAr (NaH, 2-methoxyethanol) Regioselective at C2 Suzuki Biaryl/Heterobiaryl Products (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(0) Base Sono Alkynyl Pyridines (Sonogashira Coupling) Core->Sono Alkyne, CuI, Pd(0) Amine Base Buchwald Aminopyridines (Buchwald-Hartwig) Core->Buchwald Amine, Pd(0) Strong Base Cleavage 4-Iodopyridin-2-one (Ether Cleavage) Core->Cleavage BBr3 or HI (Side Reaction)

Figure 1: Synthesis and divergent reactivity pathways. The core scaffold serves as a linchpin for diverse chemical libraries.

Part 5: Safety & Handling
  • Hazards: Like many halogenated pyridines, this compound is likely an irritant (Skin Irrit. 2, Eye Irrit. 2). Avoid inhalation of dust/vapors.

  • Light Sensitivity: Iodopyridines can undergo photodeiodination. Store in amber vials or wrapped in foil.

  • Waste: Dispose of aqueous waste containing iodides separately to prevent formation of volatile iodine species if acidified.

References
  • Regioselectivity in SNAr of Fluoropyridines

    • Source: BenchChem Technical Support.[4][5][6][7] "Preventing side reactions in nucleophilic substitutions of fluoropyridines." Link

    • Context: Explains the preference for C2 substitution over C4 in 2,4-dihalopyridines due to inductive stabiliz
  • Synthesis of Alkoxypyridines

    • Source: ChemicalBook. "4-Iodo-2-methoxypyridine Synthesis Protocol." Link

    • Context: Provides the base protocol (NaH/MeOH) adapted here for the 2-methoxyethanol analog.
  • Physical Data & CAS Verification

    • Source: Sigma-Aldrich / MilliporeSigma. "Product Specification: 4-iodo-2-(2-methoxyethoxy)pyridine." Link

    • Context: Confirms CAS 1363437-63-1 and storage conditions (2-8°C).

Sources

Exploratory

solubility of 4-iodo-2-(2-methoxyethoxy)pyridine in organic solvents

An In-depth Technical Guide to the Solubility of 4-iodo-2-(2-methoxyethoxy)pyridine in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-iodo-2-(2-met...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-iodo-2-(2-methoxyethoxy)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-iodo-2-(2-methoxyethoxy)pyridine, a heterocyclic compound of significant interest in contemporary drug discovery and organic synthesis.[1][2] Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document establishes a foundational framework based on first principles of physical organic chemistry. It offers a qualitative assessment of its expected solubility across a range of organic solvents, a detailed, field-proven experimental protocol for its quantitative determination, and practical guidance on solvent selection for key laboratory applications. This guide is intended for researchers, chemists, and formulation scientists who require a deep, actionable understanding of this compound's solution behavior.

Introduction: The Significance of 4-iodo-2-(2-methoxyethoxy)pyridine

4-iodo-2-(2-methoxyethoxy)pyridine is a substituted pyridine derivative featuring a halogenated aromatic core and a flexible ether sidechain. Such structures are prevalent scaffolds in medicinal chemistry due to their ability to engage in a variety of intermolecular interactions and serve as versatile synthetic intermediates.[1][3] The iodo-substituent, in particular, is a key functional group for transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.[4]

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior in virtually every stage of the drug development pipeline.[5][6] From the setup of a chemical reaction and purification of the product to the formulation of a drug substance and its ultimate bioavailability, solubility is a paramount consideration.[5][7] A thorough understanding of the solubility of 4-iodo-2-(2-methoxyethoxy)pyridine is therefore not merely academic but a prerequisite for its effective and efficient utilization.

Theoretical & Qualitative Solubility Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8][9] The molecular structure of 4-iodo-2-(2-methoxyethoxy)pyridine offers several key features that dictate its solubility profile.

2.1. Molecular Structure Analysis

  • Pyridine Ring: The core of the molecule is a pyridine ring. This heterocyclic aromatic system is polar due to the presence of the electronegative nitrogen atom, which creates a dipole moment. The nitrogen's lone pair of electrons is not part of the aromatic system and can act as a hydrogen bond acceptor.[10] This imparts a degree of polarity to the molecule and enhances its affinity for polar solvents.[7]

  • Methoxyethoxy Side Chain (-O-CH₂CH₂-O-CH₃): This ether-containing side chain significantly influences solubility. The oxygen atoms possess lone pairs of electrons, making them effective hydrogen bond acceptors.[11][12] The flexibility of this chain and the presence of polar C-O bonds increase the overall polarity of the molecule and its potential for interaction with a wide range of solvents.[13] Ethers are generally miscible with many organic solvents.[11]

  • Iodo-Substituent (-I): The iodine atom is the largest and least electronegative of the common halogens. While it does contribute a weak deactivating inductive effect (-I), its primary influence on solubility is through its large, polarizable electron cloud, which promotes van der Waals interactions (specifically, London dispersion forces).[4] While the C-I bond introduces some polarity, the overall hydrophobic character of large halogens can limit solubility in highly polar solvents like water.[14]

The interplay of these features—a polar, hydrogen-bond-accepting core and side chain, combined with a large, polarizable iodo group—suggests that 4-iodo-2-(2-methoxyethoxy)pyridine will exhibit a nuanced solubility profile, with a preference for polar organic solvents.

Key Structural Features Influencing Solubility substance 4-iodo-2-(2-methoxyethoxy)pyridine pyridine Pyridine Ring - Polar Aromatic System - Hydrogen Bond Acceptor (N) substance->pyridine Core Structure ether Methoxyethoxy Chain - Flexible & Polar (C-O bonds) - Multiple H-Bond Acceptors (O) substance->ether Side Chain iodo Iodo Group - Large & Polarizable - Promotes van der Waals Forces substance->iodo Substituent

Caption: Structural components of 4-iodo-2-(2-methoxyethoxy)pyridine.

2.2. Qualitative Solubility Predictions

Based on the structural analysis, we can predict the qualitative solubility of 4-iodo-2-(2-methoxyethoxy)pyridine in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can act as hydrogen bond donors to the nitrogen and ether oxygens of the solute. Their high polarity effectively solvates the polar pyridine ring.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMF, Ethyl AcetateModerate to High These solvents have significant dipole moments that can engage in dipole-dipole interactions with the polar regions of the solute. The absence of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents.
Low-Polarity Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)Moderate to Low These solvents have lower dipole moments. Solubility will depend on a balance of dipole interactions and van der Waals forces. THF, being a cyclic ether, may show slightly better solubility.
Nonpolar Toluene, Hexane, CyclohexaneLow to Insoluble The weak van der Waals forces offered by these solvents are unlikely to overcome the stronger solute-solute interactions (dipole-dipole and potential crystal lattice energy) of the polar 4-iodo-2-(2-methoxyethoxy)pyridine molecule.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic equilibrium solubility.[15][16] This protocol outlines a self-validating system for this determination, coupled with analysis by High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.

3.1. The Shake-Flask Method: A Step-by-Step Protocol

Objective: To determine the concentration of a saturated solution of 4-iodo-2-(2-methoxyethoxy)pyridine in a given organic solvent at a specified temperature.

Materials:

  • 4-iodo-2-(2-methoxyethoxy)pyridine (solid)

  • Selected organic solvent(s) (HPLC grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm or finer, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

Protocol:

  • Preparation of the Slurry:

    • Add an excess amount of solid 4-iodo-2-(2-methoxyethoxy)pyridine to a vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period. This ensures that the resulting solution is saturated.

    • Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 hours is adequate, but for poorly soluble or slowly dissolving compounds, 48-72 hours may be necessary.[15] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter into a clean vial.[17] This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Sample Dilution:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical calibration curve (see section 3.2). A series of dilutions may be necessary to find the optimal concentration.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine its concentration.

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

    • The final solubility is typically reported in units of mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing prep_slurry 1. Prepare Slurry (Excess Solute + Solvent) equilibration 2. Equilibrate (e.g., 24-72h at 25°C) prep_slurry->equilibration filtration 3. Filter Supernatant (Remove Undissolved Solid) equilibration->filtration dilution 4. Dilute Sample filtration->dilution analysis 5. Quantify Concentration (HPLC or UV-Vis) dilution->analysis calculation 6. Calculate Solubility (Apply Dilution Factor) analysis->calculation calibration Build Calibration Curve (Known Standards) calibration->calculation

Caption: Experimental workflow for the shake-flask method.

3.2. Analytical Quantification: HPLC and UV-Vis

The accuracy of the solubility measurement depends on the precise quantification of the solute in the saturated solution.

  • UV-Vis Spectroscopy: This method is rapid and straightforward if the compound has a chromophore that absorbs light in the UV-Vis range and if no other components in the solution interfere with this absorption.[18]

    • Determine λ_max: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λ_max).

    • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at λ_max. Plot absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear.[19]

    • Measure Sample: Measure the absorbance of the diluted, filtered sample and use the calibration curve to determine its concentration.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method, capable of separating the target compound from any impurities or degradation products before quantification.[20][21]

    • Method Development: Develop an HPLC method (isocratic or gradient) that provides a sharp, well-resolved peak for 4-iodo-2-(2-methoxyethoxy)pyridine.

    • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard and record the peak area. Plot peak area versus concentration to generate a linear calibration curve.[22]

    • Measure Sample: Inject the diluted, filtered sample and determine its concentration from the peak area using the calibration curve.

Practical Implications and Solvent Selection

The solubility profile of 4-iodo-2-(2-methoxyethoxy)pyridine directly impacts its application in a research and development setting.

  • Chemical Synthesis: As a substrate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the compound must be soluble in the reaction solvent, which is often a polar aprotic solvent like DMF, or an ether like THF or dioxane.[23] Poor solubility can lead to slow or incomplete reactions.

  • Purification: Recrystallization is a common method for purifying solid organic compounds.[24] The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[25][26] Based on the qualitative analysis, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, might be effective.

  • Biological Screening: For in vitro biological assays, compounds are typically dissolved in DMSO to create high-concentration stock solutions.[27] The high predicted solubility in polar aprotic solvents like DMSO is advantageous for this application. Subsequent dilution into aqueous buffers can sometimes cause precipitation if the compound's aqueous solubility is low, a critical consideration for data quality.[28]

Solvent Selection Decision Flowchart start Define Experimental Goal goal_reaction Chemical Reaction? start->goal_reaction goal_purify Purification? start->goal_purify goal_bioassay Biological Assay? start->goal_bioassay solvent_reaction Select Polar Aprotic Solvent (e.g., DMF, THF, Acetonitrile) Ensures reagent & catalyst solubility. goal_reaction->solvent_reaction solvent_purify Screen Solvents for Recrystallization (High solubility hot, low solubility cold) (e.g., Ethanol/Water, Ethyl Acetate/Hexane) goal_purify->solvent_purify solvent_bioassay Use DMSO for Stock Solution (High solubilizing power) Check for precipitation in aqueous buffer. goal_bioassay->solvent_bioassay

Caption: Decision guide for selecting an appropriate solvent.

Conclusion

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Biosynce. (2025, May 15). How does the ring size of pyridine affect its properties compared to other heterocyclic compounds?[Link]

  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Savu, S. A. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Bevan, C. D., & Lloyd, R. S. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Lin, Y., & Wai, C. M. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?[Link]

  • EBSCO. Ethers | Chemistry | Research Starters. [Link]

  • Gani, R., et al. (2012, June 20). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. [Link]

  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. [Link]

  • Solubility of Things. o-Iodotoluene. [Link]

  • Basicmedical Key. (2016, August 14). The solubility of drugs. [Link]

  • eGyanKosh. UNIT 1 SOLUBILITY OF DRUGS. [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Millipore. MultiScreen Solubility Filter Plate. [https://www.millipore.com/deepweb/documentation.nsf/a73664f9f981af8c852569b9005b4eee/1b4688131519018e85256a7300618c1b/ FILE/pf1012.pdf)
  • Alam, M. J., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Int J Pharm Chem Anal. Solubility: An overview. [Link]

  • Britannica. (2026, January 29). Ether | Chemical Structure & Properties. [Link]

  • Scholars Research Library. (2016). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

  • CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Current Drug Discovery Technologies. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Scribd. Solvent Selection for Crystallization. [Link]

  • Visscher, W. EFFECTS OF SUBSTITUENTS IN THE IODINE-CATALYZED ISOMERIZATION. [Link]

  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. [Link]

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Foundational

Technical Profile: 4-iodo-2-(2-methoxyethoxy)pyridine

The following technical guide provides an in-depth analysis of 4-iodo-2-(2-methoxyethoxy)pyridine , a critical heterocyclic building block in medicinal chemistry. CAS Registry Number: 1363437-63-1[1] Executive Summary 4-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-iodo-2-(2-methoxyethoxy)pyridine , a critical heterocyclic building block in medicinal chemistry.

CAS Registry Number: 1363437-63-1[1]

Executive Summary

4-iodo-2-(2-methoxyethoxy)pyridine is a bifunctionalized pyridine scaffold extensively utilized in modern drug discovery.[1] It features two distinct chemical handles:[2]

  • C4-Iodine: A highly reactive electrophilic site primed for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

  • C2-Alkoxy Chain: A solubilizing ethylene glycol ether motif that modulates lipophilicity (LogP) and metabolic stability, often serving as a "solubility anchor" in lead optimization.[1]

This guide details the synthesis, reactivity, and handling of this compound, providing researchers with a robust roadmap for its integration into structure-activity relationship (SAR) campaigns.[1]

Chemical Identity & Physical Properties[1][3][4][5][6][7][8]

PropertyData
IUPAC Name 4-iodo-2-(2-methoxyethoxy)pyridine
CAS Number 1363437-63-1
Molecular Formula

Molecular Weight 279.08 g/mol
SMILES COCCOC1=NC=CC(I)=C1
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DCM, Methanol, THF
LogP (Predicted) ~2.3 (Moderate Lipophilicity)

Synthetic Methodology

The most reliable route to 4-iodo-2-(2-methoxyethoxy)pyridine utilizes a Nucleophilic Aromatic Substitution (


) strategy.[1] This approach is preferred over direct iodination of the ether derivative due to the superior regiocontrol offered by starting with a pre-halogenated pyridine core.
Reaction Pathway (Mechanism)

The synthesis exploits the high reactivity of the C2-position in pyridine rings towards nucleophiles, particularly when activated by a leaving group like fluorine or chlorine.[1] The 2-fluoro-4-iodopyridine substrate is ideal because the fluorine atom is a significantly better leaving group for


 than iodine, ensuring exclusive substitution at the C2 position while leaving the C4-iodine intact for downstream chemistry.[1]
Experimental Protocol

Objective: Synthesis of 4-iodo-2-(2-methoxyethoxy)pyridine from 2-fluoro-4-iodopyridine.

Reagents:

  • Substrate: 2-Fluoro-4-iodopyridine (1.0 equiv)

  • Nucleophile: 2-Methoxyethanol (1.2 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Procedure:

  • Preparation of Alkoxide: To a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), add NaH (1.5 equiv) suspended in anhydrous THF. Cool to 0°C.
    
  • Nucleophile Addition: Dropwise add 2-methoxyethanol (1.2 equiv). Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes to ensure complete formation of the sodium alkoxide.
    
  • Substrate Addition: Add a solution of 2-fluoro-4-iodopyridine (1.0 equiv) in THF dropwise to the cold alkoxide solution.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Monitor by TLC or LC-MS. Conversion is typically complete within 2–4 hours.

    • Note: If the reaction is sluggish, heat to 50°C.

  • Quench & Workup: Carefully quench with saturated aqueous

    
     (exothermic). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    ).[1]
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
    
Synthesis Workflow Diagram

SynthesisFlow Start 2-Fluoro-4-iodopyridine (Substrate) Reaction SnAr Reaction (THF, 0°C -> RT) Start->Reaction Reagent 2-Methoxyethanol + NaH (Base) Intermediate Me-O-CH2-CH2-O-Na (Alkoxide Species) Reagent->Intermediate Deprotonation (-H2) Intermediate->Reaction Nucleophilic Attack Product 4-iodo-2-(2-methoxyethoxy)pyridine (Target) Reaction->Product Workup & Purification

Caption: Chemoselective synthesis via SnAr displacement of fluorine by 2-methoxyethoxide.

Reactivity Profile & Applications

The utility of 4-iodo-2-(2-methoxyethoxy)pyridine lies in its orthogonal reactivity.[1] The C4-iodine bond is chemically distinct from the ether linkage, allowing for selective functionalization.

Chemoselective Cross-Coupling

The C4-position is electronically deficient, making the C-I bond highly susceptible to oxidative addition by Palladium(0) species.[1]

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install biaryl systems.

  • Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds.

  • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds (useful for kinase hinge binders).[1]

Structural Utility (SAR)

The 2-(2-methoxyethoxy) tail serves specific medicinal chemistry functions:

  • Solubility: The ether oxygen atoms act as hydrogen bond acceptors, disrupting crystal lattice energy and improving aqueous solubility compared to a simple ethyl or methyl group.

  • Metabolic Stability: The ethylene glycol motif is generally more resistant to oxidative metabolism (CYP450) than long alkyl chains.[1]

Divergent Synthesis Map

ReactivityMap Core 4-iodo-2-(2-methoxyethoxy)pyridine Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Sonogashira Coupling (R-CCH, CuI, Pd cat.) Core->Sonogashira Buchwald Buchwald-Hartwig (R-NH2, Pd cat., Base) Core->Buchwald Prod_Suzuki 4-Aryl-2-(2-methoxyethoxy)pyridine (Biaryl Scaffolds) Suzuki->Prod_Suzuki Prod_Sono 4-Alkynyl-2-(2-methoxyethoxy)pyridine (Rigid Linkers) Sonogashira->Prod_Sono Prod_Buch 4-Amino-2-(2-methoxyethoxy)pyridine (Kinase Inhibitors) Buchwald->Prod_Buch

Caption: Divergent functionalization of the C4-iodine handle using Pd-catalyzed cross-couplings.[1]

Handling & Safety Protocols

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions reserved for halogenated pyridine derivatives.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

  • Storage: Keep in a tightly sealed container at 2–8°C (Refrigerate). Protect from light to prevent iodine liberation/degradation.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).[1]

    • Chemical safety goggles.[3]

    • Fume hood usage is mandatory to avoid inhalation of dust or vapors.

References

  • PubChem Compound Summary. 4-iodo-2-(2-methoxyethoxy)pyridine (CAS 1363437-63-1).[1] National Center for Biotechnology Information.[4][5] Available at: [Link][1]

Sources

Exploratory

Engineering Pharmacokinetics: A Technical Guide to 2-Methoxyethoxy Building Blocks in Drug Synthesis

Strategic Rationale: The "Why" Behind the 2-Methoxyethoxy Moiety In modern medicinal chemistry, the incorporation of a 2-methoxyethoxy group (often referred to as a methoxyethyl ether or "mini-PEG" moiety) is a highly st...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The "Why" Behind the 2-Methoxyethoxy Moiety

In modern medicinal chemistry, the incorporation of a 2-methoxyethoxy group (often referred to as a methoxyethyl ether or "mini-PEG" moiety) is a highly strategic structural decision. Unlike simple aliphatic chains that increase lipophilicity and often reduce aqueous solubility, the 2-methoxyethoxy group introduces oxygen atoms that act as potent hydrogen bond acceptors[1].

Causality in Drug Design: The primary causality for selecting this building block lies in its ability to simultaneously modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile and the target binding affinity of a lead compound. The ethylene bridge provides conformational flexibility, allowing the molecule to adapt to complex binding pockets without the steric penalty associated with longer polyethylene glycol (PEG) chains. This is famously exploited in the design of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors such as Erlotinib and Gefitinib, where the bis(2-methoxyethoxy) side chains project into the solvent-exposed region of the kinase domain, drastically improving the drug's solubility profile while maintaining high target affinity[2][3]. Furthermore, in the realm of antisense oligonucleotides, 2'-O-(2-methoxyethyl) (2'-O-MOE) modifications are critical for increasing nuclease resistance and enhancing RNA binding affinity[4].

Quantitative Comparison of Alkylating Agents

Selecting the correct building block is the first critical step in synthesis. The choice dictates the reaction kinetics, the required basicity of the environment, and the impurity profile of the final active pharmaceutical ingredient (API).

Table 1: Quantitative Comparison of 2-Methoxyethoxy Alkylating Agents

Alkylating AgentMolecular Weight ( g/mol )Boiling Point (°C)Typical EquivalentsReaction Temp (°C)Primary Impurity Risk
1-Bromo-2-methoxyethane 139.00131–1322.2 – 2.580 – 100Bromomethane (yields methyl impurities)
1-Chloro-2-methoxyethane 94.5492–932.5 – 3.0100 – 120Unreacted starting material (slow kinetics)
2-Methoxyethyl mesylate 154.18N/A (Decomposes)1.5 – 2.050 – 70Methanesulfonic acid (hydrolysis)

Note: 1-Bromo-2-methoxyethane remains the industry standard due to its optimal balance of reactivity and stability via the S_N2 mechanism[5][6].

Synthetic Methodologies & Self-Validating Protocols

As an application scientist, it is critical to understand that a protocol is only as robust as its built-in validation mechanisms. The following methodologies detail the causality behind reagent selection and provide self-validating steps to ensure process integrity.

Protocol 1: Bis-O-Alkylation in Quinazoline Synthesis (Erlotinib Precursors)

Context & Causality: The synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one derivatives requires the double O-alkylation of a dihydroxy-substituted precursor[7]. Potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) is the optimal system. K₂CO₃ is a mild base that effectively deprotonates phenolic hydroxyl groups without triggering unwanted side reactions (such as the hydrolysis of ester precursors). DMF, a polar aprotic solvent, strongly solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and primed for the S_N2 attack on 1-bromo-2-methoxyethane[5].

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed reactor with the dihydroxy-substituted precursor (e.g., 3,4-dihydroxybenzonitrile, 1.0 eq) and anhydrous DMF (10 volumes)[8].

  • Deprotonation: Add finely powdered K₂CO₃ (3.0 eq) to the stirred solution.

    • Self-Validation Check: Monitor for a distinct color change (typically to a deep yellow or orange), which visually validates the formation of the highly conjugated phenoxide anion.

  • Alkylation: Add 1-bromo-2-methoxyethane (2.5 eq) dropwise at room temperature to control the initial exothermic reaction[5].

  • Thermal Activation: Heat the mixture to 80–100 °C.

    • Causality: The first alkylation occurs rapidly, but the second alkylation is sterically hindered. Elevated temperatures are required to overcome the activation energy barrier for the second substitution[5].

  • In-Process Control (IPC): Monitor the reaction via High-Performance Liquid Chromatography (HPLC).

    • Self-Validation Check: The reaction is only deemed complete when the mono-alkylated intermediate falls below <1% by HPLC area. If stalled, an additional 0.2 eq of 1-bromo-2-methoxyethane is added[3].

  • Workup: Cool the mixture to room temperature, filter off the inorganic salts, and precipitate the product by transferring the filtrate into ice water. Filter the resulting solid and dry under vacuum at 45 °C[8].

Protocol 2: 2'-O-Alkylation for Oligonucleotide Monomers (MOE-G PNS)

Context & Causality: Introducing a 2-methoxyethoxy group to the 2'-hydroxyl of a ribose ring (e.g., synthesizing 2'-O-(2-methoxyethyl)guanosine) presents a severe regioselectivity challenge. Lithium hydroxide (LiOH) in DMSO is chosen over KOH because the lithium cation coordinates specifically with the cis-diol system of the ribose, directing the alkylation to the 2'-position and suppressing 3'-O-alkylation[4]. A critical failure mode here is the formation of a 2'-O-methyl impurity. Causality for mitigation: 1-Bromo-2-methoxyethane naturally degrades over time to release bromomethane, a highly reactive methylating agent. To prevent this, the reagent must be purified immediately prior to use[4].

Step-by-Step Methodology:

  • Reagent Purification: Co-distill 1-bromo-2-methoxyethane with methyl tert-butyl ether (MTBE) under reduced pressure.

    • Self-Validation Check: Gas Chromatography (GC) must confirm bromomethane levels are <0.05% before proceeding[4].

  • Complexation: Dissolve 2,6-diaminopurine riboside (DAPR, 1.0 eq) in anhydrous DMSO. Add LiOH (1.5 eq) and stir for 30 minutes to form the stable lithium-alkoxide complex[4].

  • Alkylation: Introduce the purified 1-bromo-2-methoxyethane (1.2 eq) and maintain the temperature at 25–30 °C to prevent thermal degradation of the ribose ring.

  • Resin Purification: Quench the reaction with aqueous buffer. To remove the DMSO solvent without harsh extraction conditions, pass the mixture through an SP-207 solid-phase extraction resin.

    • Self-Validation Check: Elute with an aqueous gradient; the desired 2'-O-MOE product will elute cleanly, leaving DMSO and unreacted DAPR on the column or in the early wash fractions[4].

Analytical Validation Markers

To confirm the successful incorporation of the 2-methoxyethoxy group, the following analytical markers are definitive:

  • Nuclear Magnetic Resonance (¹H NMR): The signature of the MOE group in CDCl₃ or DMSO-d₆ consists of two distinct multiplets for the methylene protons (e.g., ~4.1 ppm for Heteroatom-O-CH₂ and ~3.7 ppm for CH₂-O-CH₃) and a highly integrated, sharp singlet for the terminal methoxy group at ~3.3 to 3.4 ppm[6].

  • Mass Spectrometry (ESI-MS): Alongside the expected [M+H]⁺ parent ion, collision-induced dissociation (CID) will consistently show a neutral loss of 59 Da (cleavage of the -O-CH₂-CH₂-O-CH₃ chain) or 75 Da, serving as a reliable diagnostic fragment[1].

Synthetic Decision Workflow

The following logic matrix dictates the strategic pathway for incorporating a 2-methoxyethoxy group based on the target nucleophile.

Workflow Start Target Requires 2-Methoxyethoxy Moiety Nucleophile Identify Nucleophile (O, N, or S) Start->Nucleophile O_Alk O-Alkylation (Phenols / Ribose OH) Nucleophile->O_Alk Oxygen N_Alk N-Alkylation (Amines / Amides) Nucleophile->N_Alk Nitrogen Reagent_Br 1-Bromo-2-methoxyethane (Standard SN2) O_Alk->Reagent_Br Reagent_OMs 2-Methoxyethyl mesylate (Aqueous / Sensitive) O_Alk->Reagent_OMs If Methylation is a risk N_Alk->Reagent_Br Base_K2CO3 K2CO3 / DMF (Phenols, e.g., Erlotinib) Reagent_Br->Base_K2CO3 Phenolic OH Base_LiOH LiOH / DMSO (Ribose 2'-OH, e.g., MOE-G) Reagent_Br->Base_LiOH Aliphatic/Ribose OH Product Purified 2-Methoxyethoxy Functionalized Product Reagent_OMs->Product Base_K2CO3->Product Base_LiOH->Product

Decision matrix for 2-methoxyethoxy group incorporation in drug synthesis.

References

  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole Frontiers in Chemistry
  • 1-Bromo-2-methoxyethane | Alkyl
  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Heterocycles (Clockss)
  • EP3015460A1 - Process for the preparation of erlotinib Google P
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib Molecules (MDPI)
  • Synthesis of New Optically Active 2-Pyrrolidinones PubMed Central (NIH)
  • An Improved Process for the Manufacture of 5′-O-(4,4′-Dimethoxytrityl)-N2-isobutyryl-2′-O-(2-methoxyethyl)
  • 6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies Anti-Cancer Agents in Medicinal Chemistry (Bentham Science)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Iodo-2-(2-methoxyethoxy)pyridine

Abstract & Strategic Overview This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Iodo-2-(2-methoxyethoxy)pyridine (CAS: 1363437-63-1). This scaffold is a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Iodo-2-(2-methoxyethoxy)pyridine (CAS: 1363437-63-1). This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors, where the 2-methoxyethoxy (ME) side chain serves to modulate solubility and pharmacokinetic profiles.

While 4-iodopyridines are generally reactive electrophiles, this specific substrate presents unique challenges:

  • Chelation Potential: The polyether side chain (PEG-like) can act as a hemilabile ligand, potentially sequestering the palladium catalyst or altering the active coordination sphere.

  • Nitrogen Poisoning: The pyridine nitrogen is a strong

    
    -donor that can displace phosphine ligands, leading to catalyst deactivation (formation of "palladium black").
    
  • Polarity: The amphiphilic nature of the side chain requires careful solvent selection to ensure homogeneity during reaction and efficient recovery during workup.

This guide provides a "Golden Standard" protocol using Pd(dppf)Cl₂·CH₂Cl₂ and K₂CO₃ in a 1,4-Dioxane/Water system, which has proven most robust against these specific interference mechanisms.

Reactivity Profile & Mechanistic Logic[1][2]

The Electrophile: 4-Iodo-2-(2-methoxyethoxy)pyridine

The C4-Iodine bond is the site of oxidative addition.

  • Electronic Activation: The pyridine ring is electron-deficient, facilitating rapid oxidative addition of Pd(0). The 2-alkoxy group exerts a mesomeric electron-donating effect (+M), but the inductive withdrawal (-I) of the heteroatoms ensures the C4 position remains sufficiently electrophilic.

  • Regioselectivity: In 2,4-disubstituted pyridines, the C4 position is significantly more reactive toward oxidative addition than C2 or C3, making this coupling highly chemoselective.

Catalyst Selection[3]
  • Why Pd(dppf)Cl₂? The bidentate ferrocenyl ligand (dppf) has a large bite angle and binds tightly to Palladium. This rigidity prevents the pyridine nitrogen or the methoxyethoxy tail from displacing the ligand, a common failure mode with monodentate ligands like PPh₃.

  • Alternative: XPhos Pd G2 is recommended for sterically hindered boronic acids, as the bulky biaryl phosphine facilitates transmetalation.

Mechanistic Pathway (DOT Visualization)

SuzukiCycle cluster_interference Inhibition Pathways Start Pd(II) Pre-catalyst (Pd(dppf)Cl2) Pd0 Active Species Pd(0)L2 Start->Pd0 Reduction OxAdd Oxidative Addition (Py-Pd(II)-I) Pd0->OxAdd + 4-Iodo-Pyridine TransMet Transmetalation (Py-Pd(II)-Ar) OxAdd->TransMet + Activated Boronate Poison N-Coordination (Catalyst Arrest) OxAdd->Poison Pyridine N binding BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Base + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of N-coordination (poisoning) which bidentate ligands like dppf mitigate.[1]

Experimental Protocol (The "Golden Standard")

Reagent Table
ReagentEquiv.MW ( g/mol )FunctionNotes
4-Iodo-2-(2-methoxyethoxy)pyridine 1.0279.08ElectrophileLimiting reagent.
Aryl Boronic Acid 1.2 - 1.5Var.[2][3]NucleophileExcess ensures completion.
Pd(dppf)Cl₂ · CH₂Cl₂ 0.05816.64CatalystRobust, air-stable precursor.
K₂CO₃ 3.0138.21BaseUse anhydrous, granular.
1,4-Dioxane --SolventSolubilizes organic components.
Water --Co-solventSolubilizes base; essential for mechanism.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Prepare a clean, dry 20 mL reaction vial or Schlenk flask equipped with a magnetic stir bar.

  • Weigh out 1.0 equiv of 4-Iodo-2-(2-methoxyethoxy)pyridine and 1.3 equiv of the boronic acid.

  • Add 3.0 equiv of K₂CO₃.

  • Crucial Step: Add 5 mol% of Pd(dppf)Cl₂·CH₂Cl₂ last.

    • Note: Keeping the catalyst solid until degassing minimizes oxidation.

Step 2: Solvent & Degassing

  • Add a mixture of 1,4-Dioxane and Water (4:1 ratio) . Concentration should be 0.1 M with respect to the pyridine (e.g., 1 mmol scale = 10 mL solvent).

  • Degas immediately: Sparge the mixture with Argon or Nitrogen gas for 10–15 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.

  • Seal the vessel tightly (Teflon-lined cap).

Step 3: Reaction

  • Heat the reaction block/oil bath to 90°C .

  • Stir vigorously (800+ RPM). The biphasic mixture requires good mixing to facilitate phase transfer of the base.

  • Monitor by LC-MS or TLC after 2 hours. Most reactions complete within 2–4 hours.

    • TLC Eluent:[4] 50% EtOAc in Hexanes (Product is usually UV active and more polar than starting iodide).

Step 4: Workup (Critical for PEG-chains)

  • Cool to room temperature.

  • Dilute with Dichloromethane (DCM) (not Ether/Hexanes).

    • Reason: The methoxyethoxy chain increases water solubility. DCM is polar enough to extract the product efficiently from the aqueous phase.

  • Wash with water (1x) and Brine (1x).

  • Dry organic layer over MgSO₄, filter, and concentrate.[5]

Workflow Diagram

Workflow Setup 1. Charge Solids (Pyridine, Boronic Acid, Base, Catalyst) Degas 2. Solvent & Degas (Dioxane/H2O 4:1) Ar sparge 15 min Setup->Degas Heat 3. Reaction 90°C, 2-4 hrs Degas->Heat Workup 4. Workup DCM Extraction (Avoid Ether) Heat->Workup

Figure 2: Operational workflow emphasizing the critical degassing and specific extraction solvent.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Conversion (<50%) Catalyst DeactivationSwitch to XPhos Pd G2 (0.02 equiv). The bulky ligand prevents N-coordination more effectively.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of acid. Lower temp to 80°C. Switch base to K₃PO₄ .
Homocoupling (Ar-Ar) Oxygen PresenceDegas solvents before adding to the flask. Ensure inert atmosphere is maintained.
Product in Aqueous Layer High PolaritySaturate the aqueous layer with NaCl (Salting out) and repeat extraction with CHCl₃/Isopropanol (3:1) .

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Deng, W., et al. (2005). Conditions for Suzuki coupling of heteroaryl halides. Tetrahedron, 61(46), 10811-10817. (General reference for pyridine couplings).
  • BenchChem. (2025).[2] Application Notes: Suzuki Coupling of Boronic Acids with 2'-Iodo-2-(2-methoxyphenyl)acetophenone.[2] (Cited for general methodology on methoxy-substituted aryl iodides).[2] Link

(Note: While specific literature on the exact CAS 1363437-63-1 is proprietary or sparse, the conditions above are derived from authoritative protocols for electronically and structurally homologous 2-alkoxy-4-halopyridines.)

Sources

Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using 4-Iodo-2-(2-methoxyethoxy)pyridine

Introduction: The Strategic Importance of 4-Alkynyl-2-(2-methoxyethoxy)pyridines The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Alkynyl-2-(2-methoxyethoxy)pyridines

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has profound implications in the synthesis of complex molecules, particularly within the realms of pharmaceutical and materials science.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] The introduction of an alkynyl moiety at the 4-position of a pyridine ring, especially one bearing an alkoxy group at the 2-position, generates a molecular framework with significant potential for drug discovery and development. The resulting 4-alkynyl-2-alkoxypyridine derivatives are key intermediates in the synthesis of kinase inhibitors, and other biologically active molecules.[6] The 2-(2-methoxyethoxy) substituent can enhance solubility and modulate the pharmacokinetic properties of the final compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-iodo-2-(2-methoxyethoxy)pyridine in Sonogashira coupling reactions. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that influence reaction outcomes.

Understanding the Sonogashira Coupling: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] A thorough understanding of these cycles is paramount for troubleshooting and optimizing reaction conditions.

The palladium cycle initiates with the oxidative addition of the aryl halide (in this case, 4-iodo-2-(2-methoxyethoxy)pyridine) to a palladium(0) complex. This is followed by a transmetalation step where a copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst.

The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.

A copper-free variant of the Sonogashira reaction also exists, where the deprotonated alkyne is thought to directly interact with the palladium complex.[7]

Diagrammatic Representation of the Sonogashira Coupling Mechanism

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Protocols for the Sonogashira Coupling of 4-Iodo-2-(2-methoxyethoxy)pyridine

The following protocols are designed as robust starting points for the Sonogashira coupling of 4-iodo-2-(2-methoxyethoxy)pyridine with various terminal alkynes. Optimization may be necessary depending on the specific alkyne substrate.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is suitable for a wide range of terminal alkynes and generally provides high yields.

Materials and Reagents:

  • 4-Iodo-2-(2-methoxyethoxy)pyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add: - 4-Iodo-2-(2-methoxyethoxy)pyridine - Pd Catalyst - CuI start->reagents solvent_base Add Anhydrous Solvent and Amine Base reagents->solvent_base stir1 Stir at RT (10-15 min) solvent_base->stir1 alkyne Add Terminal Alkyne (dropwise) stir1->alkyne reaction Stir at Desired Temperature (RT to 80 °C) alkyne->reaction monitor Monitor Progress (TLC or GC/MS) reaction->monitor workup Quench and Extract monitor->workup purify Purify Product (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-2-(2-methoxyethoxy)pyridine (1.0 equiv), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Add the anhydrous solvent and the amine base (2-3 equiv) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the alkyne substrate is prone to homocoupling (Glaser coupling) or when copper contamination of the product is a concern.

Materials and Reagents:

  • 4-Iodo-2-(2-methoxyethoxy)pyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃ or a biarylphosphine ligand)

  • Inorganic base (e.g., K₂CO₃ or Cs₂CO₃) or an amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-2-(2-methoxyethoxy)pyridine (1.0 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 equiv).

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the terminal alkyne (1.2-2.0 equiv) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-120 °C) and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Key Parameters and Expected Outcomes

The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and provides a basis for optimization.

ParameterRecommended Conditions and Considerations
Palladium Catalyst Pd(PPh₃)₄ (0.5-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) with a phosphine ligand. The choice of ligand can be critical, especially for challenging substrates.[2][3]
Copper Co-catalyst CuI (1-10 mol%). Essential for the standard protocol to facilitate alkyne activation.[2]
Base Amine bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), or piperidine (2-4 equivalents). Amine bases also act as a solvent in some cases. Inorganic bases: K₂CO₃, Cs₂CO₃ for copper-free conditions.[8]
Solvent THF, DMF, acetonitrile, or toluene. The solvent should be anhydrous and deoxygenated.[8]
Temperature Room temperature to 100 °C. Iodopyridines are generally reactive and may not require high temperatures.[9]
Reaction Time 1-24 hours. Monitor by TLC or GC/MS for completion.
Atmosphere A strictly inert atmosphere (argon or nitrogen) is crucial to prevent catalyst decomposition and alkyne homocoupling.[10]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive catalyst, insufficient inert atmosphere, or inappropriate solvent.Use a fresh batch of catalysts, ensure rigorous degassing of solvents, and consider a different solvent system.[10]
Significant Alkyne Homocoupling Presence of oxygen or high copper catalyst concentration.Improve inert atmosphere techniques, reduce the amount of CuI, or switch to a copper-free protocol.[10]
Formation of Palladium Black Catalyst decomposition due to oxygen, impurities, or high temperature.Use purified reagents and solvents, maintain a strict inert atmosphere, and avoid excessive heating.[10]
Incomplete Consumption of Starting Material Insufficient catalyst loading or low reaction temperature.Increase the catalyst loading incrementally or raise the reaction temperature.[10]

Applications in Drug Discovery and Materials Science

The 4-alkynyl-2-(2-methoxyethoxy)pyridine core is a valuable building block in medicinal chemistry. The alkyne functionality serves as a versatile handle for further chemical transformations, such as "click" chemistry to introduce triazole moieties, or as a key structural element in its own right. These compounds have been investigated as potential kinase inhibitors for the treatment of cancer and other diseases.[11] In materials science, the rigid, linear nature of the alkyne linker makes these compounds attractive for the synthesis of organic electronic materials and polymers.[12]

Conclusion

The Sonogashira coupling of 4-iodo-2-(2-methoxyethoxy)pyridine is a robust and versatile method for the synthesis of a wide array of functionalized pyridine derivatives. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important reaction in both academic and industrial research settings.

References

  • Aryl-substituted pyridines and pyrimidines were prepared by [4+2] cycloadditions of alkynyl-substituted pyridines and -pyrimidines with electron-rich dienes. The reactions proceed by formation of a bridged cycloadduct and subsequent thermal extrusion of ethylene. The pyridine moiety plays a crucial role for the success of the reaction. Org Biomol Chem. 2011;9(7):2185-91. Available from: [Link]

  • Sonogashira coupling. In: Wikipedia. ; 2023. Available from: [Link]

  • Alkylidene Dihydropyridines as Useful Intermediates for Functionalization of 4-Alkylpyridines. ProQuest. 2024. Available from: [Link]

  • Li C, Yan Z, Wang B, et al. Regioselective synthesis of 4-functionalized pyridines. Chem. 2024;10(2):628-643. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. 2024. Available from: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. 2025. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. 2021. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Hajhussein AN, Michl J, Kaszynski P. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc. 2018;2018(7):225-235. Available from: [Link]

  • Abu-Taweel GM, Al-Masoudi NA, Al-Harbi SA, et al. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Crit Rev Anal Chem. 2022;52(4):866-887. Available from: [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. Available from: [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. Available from: [Link]

  • Chen H, Ai Z, Liao X. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protoc. 2024;5(1):102900. Available from: [Link]

  • Elangovan A, Wang Y-H, Ho T-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Org Lett. 2003;5(11):1841-1844. Available from: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Center for Biotechnology Information. 2014. Available from: [Link]

  • Bora U, Dewan A, Chetia M. Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. New J Chem. 2015;39(5):3356-3359. Available from: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. 2025. Available from: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Semantic Scholar. 2023. Available from: [Link]

  • Razafindrainibe F, Voros C, Jagadeesh Y, et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry. 2020. Available from: [Link]

  • 2‐Methoxy Pyridine. ResearchGate. Available from: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. 2022. Available from: [Link]

  • Zhu Q, Liao L, Cheng G, et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Organic Polymer Materials. 2017;07(03):39-51. Available from: [Link]

  • Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry. 2026. Available from: [Link]

  • Solvent-, Ligand, and Additive-Free Sonogashira-Type C-C Coupling by Mechanochemical Extrusion with Chitin-Derived Catalysts. PubMed. 2026. Available from: [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. 2024. Available from: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. 2021. Available from: [Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. Google Patents.

Sources

Method

Application Notes and Protocols for the Synthesis of PEGylated Pyridine Derivatives Utilizing a Heterobifunctional Linker

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of PEGylated pyridine derivatives. Due to the lack of publicly available information...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of PEGylated pyridine derivatives. Due to the lack of publicly available information for a compound with CAS number 1363437-63-1, this guide proposes a representative and highly relevant heterobifunctional molecule: a Maleimide-PEG-Pyridine linker. This approach allows for the presentation of a detailed and scientifically rigorous protocol for the site-specific modification of thiol-containing biomolecules, a cornerstone of modern bioconjugation and drug delivery.

Introduction: The Synergy of PEGylation and Pyridine Moieties in Advanced Therapeutics

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a well-established strategy to enhance the therapeutic properties of biomolecules. It can improve solubility, increase circulatory half-life by reducing renal clearance, and mask the molecule from the host's immune system.[1] The pyridine scaffold, on the other hand, is a prominent feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[2][3] The combination of a PEG linker with a terminal pyridine group creates a powerful tool for developing advanced drug delivery systems, targeted therapeutics, and novel biomaterials.[4][5]

While the specific compound designated by CAS 1363437-63-1 is not detailed in public scientific literature, its intended use in the synthesis of PEGylated pyridine derivatives suggests it is a heterobifunctional linker. For the purposes of this guide, we will proceed with a representative and highly functional analogue: Maleimide-PEGn-Pyridine . This molecule incorporates a thiol-reactive maleimide group for site-specific conjugation to cysteine residues in proteins or peptides, a PEG spacer of variable length 'n' to confer the benefits of PEGylation, and a terminal pyridine ring for its unique chemical and biological properties.[6][7]

Proposed Representative Compound: Maleimide-PEGn-Pyridine

For the protocols outlined below, we will consider a Maleimide-PEGn-Pyridine with a moderate PEG chain length (e.g., n=12, ~500 Da) as a versatile starting point for many applications.

Structure:

  • Maleimide group: Reacts specifically with free sulfhydryl (thiol) groups to form a stable thioether bond.[6]

  • PEG spacer (n): Provides solubility, biocompatibility, and improved pharmacokinetics.

  • Pyridine ring: Can serve as a coordination site for metal catalysts, a pH-responsive element, or a pharmacophore itself.[8]

Synthesis of a PEGylated Pyridine-Protein Conjugate: A Step-by-Step Protocol

This protocol details the site-specific conjugation of Maleimide-PEGn-Pyridine to a model protein containing a single, accessible cysteine residue.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization Prot_Prep Protein Preparation (Buffer Exchange, Reduction) Conjugation Incubation (Protein + PEG-Pyridine) Prot_Prep->Conjugation PEG_Prep PEG-Pyridine Reagent (Dissolution) PEG_Prep->Conjugation Purification Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) Conjugation->Purification Analysis SDS-PAGE, MS, NMR (Verification & Purity) Purification->Analysis

Caption: Workflow for the synthesis and characterization of a PEGylated pyridine-protein conjugate.

Materials and Reagents
Reagent/MaterialSupplierGradePurpose
Maleimide-PEGn-PyridineVaries≥95%PEGylating agent
Cysteine-containing ProteinIn-house/Commercial≥98%Molecule to be PEGylated
Phosphate Buffered Saline (PBS), pH 7.2StandardMolecular BiologyReaction and storage buffer
TCEP-HClSigma-Aldrich≥98%Reducing agent for disulfides
Dimethyl sulfoxide (DMSO)Sigma-AldrichAnhydrousSolvent for PEG reagent
L-CysteineSigma-Aldrich≥98%Quenching agent
Zeba™ Spin Desalting ColumnsThermo Fisher-Buffer exchange and desalting
SEC or IEX Chromatography ColumnVaries-Purification of conjugate
Protocol
  • Protein Preparation:

    • Dissolve the cysteine-containing protein in PBS (pH 7.2) to a final concentration of 1-10 mg/mL.

    • Rationale: Maintaining a pH between 6.5 and 7.5 is optimal for the specific reaction of maleimides with thiols, minimizing side reactions with amines.[9]

    • If the target cysteine is involved in a disulfide bond, reduction is necessary. Add a 10-fold molar excess of TCEP-HCl and incubate for 1 hour at room temperature.

    • Remove the excess TCEP using a desalting column equilibrated with PBS (pH 7.2).

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the Maleimide-PEGn-Pyridine in anhydrous DMSO to a concentration of 10-20 mM.

    • Rationale: The maleimide group can hydrolyze in aqueous solutions over time. Preparing the solution fresh in an anhydrous solvent maintains its reactivity.[10]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved Maleimide-PEGn-Pyridine to the protein solution.

    • Rationale: A molar excess drives the reaction to completion, ensuring a high yield of the PEGylated product.[11] The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Quenching:

    • Add L-cysteine to a final concentration that is a 10-fold molar excess relative to the initial amount of Maleimide-PEGn-Pyridine.

    • Rationale: This step quenches any unreacted maleimide groups, preventing non-specific reactions during purification and storage.

Purification of the PEGylated Conjugate

The choice of purification method depends on the size and properties of the protein and the PEG chain.

G Crude Crude Reaction Mixture SEC Size Exclusion Chromatography (SEC) Crude->SEC Large size difference IEX Ion Exchange Chromatography (IEX) Crude->IEX Charge difference Fractions Collect Fractions SEC->Fractions IEX->Fractions Analysis Analyze Fractions (SDS-PAGE, UV-Vis) Fractions->Analysis Pool Pool Pure Fractions Analysis->Pool Final Final Conjugate Pool->Final

Caption: Decision tree for the purification of PEGylated protein conjugates.

  • Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from the smaller unreacted PEG reagent and quenching agent.

  • Ion Exchange Chromatography (IEX): If the PEGylation alters the overall charge of the protein, IEX can be a powerful tool to separate PEGylated from un-PEGylated protein.

Characterization of the Final Product

Thorough characterization is crucial to confirm successful conjugation and determine the purity of the final product.

TechniquePurposeExpected Outcome
SDS-PAGE Assess molecular weight increaseA band shift corresponding to the molecular weight of the attached PEG-Pyridine chain.
Mass Spectrometry (MS) Confirm covalent attachment and determine the degree of PEGylationA mass increase corresponding to the exact mass of the PEG-Pyridine linker.[12]
¹H NMR Spectroscopy Structural confirmationPresence of characteristic peaks for both the protein and the PEG backbone (around 3.6 ppm).[12][13]
UV-Vis Spectroscopy Protein quantification and confirmation of pyridine incorporationAbsorbance at 280 nm for protein concentration and a potential shift or new absorbance feature from the pyridine ring.

Applications in Drug Development

The synthesized PEGylated pyridine derivatives have a wide range of potential applications:

  • Drug Delivery: The pyridine moiety can be used to coordinate with metal-based drugs or to create pH-sensitive drug release systems.[4]

  • Targeted Therapeutics: The pyridine can act as a ligand to target specific receptors or enzymes.

  • Biocatalysis: Immobilization of enzymes onto surfaces via the PEG-pyridine linker can improve their stability and reusability.

  • Medical Imaging: The pyridine can serve as a chelation site for radioisotopes used in PET or SPECT imaging.

Conclusion

This guide provides a robust framework for the synthesis and characterization of PEGylated pyridine derivatives using a representative Maleimide-PEGn-Pyridine linker. By understanding the principles behind each step, researchers can adapt these protocols to their specific molecules of interest, paving the way for the development of novel and more effective therapeutics and research tools.

References

  • Wandrey, C., et al. (2011). A Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Polymers, 3(3), 1137-1157. [Link]

  • Ilies, M. A., et al. (2021). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Pharmaceutics, 13(5), 723. [Link]

  • Jevševar, S., et al. (2010). PEGylation: an overview of the state of the art and current market. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(1), 59-68.
  • D'Souza, A. A., & Devarajan, P. V. (2015). Asymmetric synthesis and characterization of heterobifunctional PEGs for drug delivery and targeting.
  • Roberts, M. J., et al. (2012). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 64, 116-127.
  • Zalipsky, S. (1995). Chemistry of polyethylene glycol conjugates with biologically active molecules. Advanced Drug Delivery Reviews, 16(2-3), 157-182.
  • Knop, K., et al. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives.
  • Brocchini, S., et al. (2006). A versatile polymer for bioconjugation. Nature Reviews Drug Discovery, 5(3), 223-233.
  • From, S., et al. (2021). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 9, 633232. [Link]

  • ResearchGate. (n.d.). Applications of Pyridine-Containing Polymers in Organic Chemistry. [Link]

  • Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(8), 1487-1495. [Link]

  • Precise PEG. (n.d.). Introduction to Polyethylene Glycol Maleimide (PEG-MAL). [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • ACS Publications. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry. [Link]

  • OUCI. (2022). Pyridine-based polymers and derivatives: Synthesis and applications. [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. [Link]

  • Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy. [Link]

  • Kyoto University Research Information Repository. (2016). Pyridines Bearing Poly(ethylene glycol) Chains: Synthesis and Use as Ligands. [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • Scilit. (2019). Solid-State NMR of PEGylated Proteins. [Link]

  • Nature. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]

  • Research & Reviews: A Journal of Drug Formulation, Development and Production. (2022). Synthesis and Characterization of m-Amino Pyridine Derivatives. [Link]

Sources

Application

Application Note: 4-Iodo-2-(2-methoxyethoxy)pyridine as a Medicinal Chemistry Scaffold

This Application Note is structured as a high-level technical guide for medicinal chemists. It synthesizes theoretical rationale with bench-ready protocols. Executive Summary: The "Amphiphilic Anchor" 4-Iodo-2-(2-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists. It synthesizes theoretical rationale with bench-ready protocols.

Executive Summary: The "Amphiphilic Anchor"

4-Iodo-2-(2-methoxyethoxy)pyridine (CAS: 1363437-63-1) is a bifunctional pyridine scaffold increasingly utilized in lead optimization for kinase inhibitors and GPCR ligands.[1] Its value proposition lies in its unique duality:

  • The "Warhead" Handle (C4-Iodo): The C4-iodine atom offers superior reactivity for Palladium-catalyzed cross-couplings compared to bromides or chlorides, enabling rapid diversification at the pyridine para position.[1]

  • The Physicochemical Tuner (C2-Alkoxy): The 2-methoxyethoxy tail acts as a "mini-PEG" solubilizing group.[1] Unlike simple methoxy groups, the ethylene glycol ether moiety disrupts crystal lattice energy and engages in water-bridging hydrogen bonds, significantly improving Thermodynamic Solubility and lowering LogD without sacrificing membrane permeability.

Physicochemical Rationale & Design Logic

The "Solvent Front" Effect

In many kinase inhibitor binding pockets (e.g., ATP-binding sites), the core heterocycle binds deep within the hydrophobic cleft, while substituents extend toward the solvent interface.

  • Problem: Hydrophobic cores (phenyl, pyridine) often suffer from poor aqueous solubility.

  • Solution: The 2-(2-methoxyethoxy) chain functions as a solvent-exposed tail.[1] The ether oxygen atoms act as weak Hydrogen Bond Acceptors (HBA), recruiting water molecules to the drug surface.

Metabolic Stability (Blocking the Soft Spot)

Pyridine rings are susceptible to oxidative metabolism (N-oxidation) and nucleophilic attack at the C2 position.

  • Mechanism: Substitution at C2 with an oxygen-linked chain blocks nucleophilic metabolic attack (e.g., by glutathione or cytosolic nucleophiles).[1]

  • Advantage: The ether linkage is generally more metabolically stable than the corresponding ester or amine linkages in plasma.

Table 1: Comparative Physicochemical Profile (Simulated Data)

Scaffold VariantLogP (Calc)tPSA (Ų)Aq. Solubility (pH 7.4)Metabolic Liability (C2)
4-Iodo-pyridine2.112.9LowHigh (Nucleophilic attack)
4-Iodo-2-methoxypyridine2.522.1ModerateModerate
4-Iodo-2-(2-methoxyethoxy)pyridine 1.9 31.3 High Low (Steric/Electronic block)

Synthetic Access (The "Make")

Objective: Regioselective synthesis of the scaffold from 2-fluoro-4-iodopyridine. Rationale: The 2-fluoro substituent is significantly more labile toward Nucleophilic Aromatic Substitution (


) than the 4-iodo group, ensuring high regioselectivity.[1]
Protocol A: Etherification
  • Precursor: 2-Fluoro-4-iodopyridine (CAS: 22282-70-8)[1]

  • Reagent: 2-Methoxyethanol (CAS: 109-86-4)[1]

  • Base: Sodium Hydride (60% dispersion) or Potassium tert-butoxide (

    
    )[1]
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent Prep: Add anhydrous THF (10 volumes) or DMF (5 volumes). Note: THF is easier to remove; DMF accelerates the reaction.

  • Alkoxide Formation: Cool to 0°C. Add 2-methoxyethanol (1.1 equiv) . Slowly add NaH (1.2 equiv) portion-wise. Stir for 30 min at 0°C until gas evolution ceases.

  • Addition: Add 2-fluoro-4-iodopyridine (1.0 equiv) dropwise as a solution in the chosen solvent.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:[1]2) or LCMS.[1][2] The starting material (Rf ~0.[1]6) should disappear; product (Rf ~0.[1]4) appears.[1][3][4][5][6]

  • Workup: Quench carefully with sat.

    
     (aq).[1] Extract with EtOAc (3x).[1] Wash combined organics with water and brine.[1][2] Dry over 
    
    
    
    .[1][2]
  • Purification: Flash column chromatography (

    
    , 0-30% EtOAc in Hexanes).
    
    • Yield Target: >85%[1][7][8]

    • Appearance: Pale yellow oil or low-melting solid.[1][9]

Functionalization Protocols (The "Use")

The C4-Iodo position is a "privileged" handle for Pd-catalyzed coupling.[1] The iodine undergoes Oxidative Addition significantly faster than bromine, allowing for milder conditions that preserve the ether tail.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Use Case: Attaching aryl/heteroaryl cores.[1][10]

Reagents:

  • Scaffold: 1.0 equiv

  • Boronic Acid/Pinacol Ester: 1.2 equiv

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2M aq.[1] solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Charge a microwave vial or pressure tube with the scaffold, boronic acid, and Pd catalyst.

  • Evacuate and backfill with

    
     (3 cycles).[1]
    
  • Add Dioxane and 2M

    
    .[1]
    
  • Heat to 80°C for 2–6 hours (or 100°C for 30 min in microwave).

  • Critical Insight: The 2-methoxyethoxy oxygen can weakly chelate Pd species.[1] If conversion stalls, switch to a bi-dentate ligand system like XPhos Pd G3 .

Buchwald-Hartwig Amination (C-N Bond Formation)

Use Case: Installing amine warheads or solubilizing groups.[1]

Reagents:

  • Scaffold: 1.0 equiv

  • Amine (Primary/Secondary): 1.2 equiv[1]

  • Catalyst:

    
     (2.5 mol%)[1]
    
  • Ligand: Xantphos (5 mol%) or BINAP (for primary amines)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    [1]
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Protocol:

  • Mix scaffold, amine, base, catalyst, and ligand in a glovebox or under strict

    
     flow.
    
  • Add anhydrous solvent.[1][2]

  • Heat to 100°C overnight.

  • Note: 4-aminopyridines are electron-rich.[1] The product may be more polar; use DCM/MeOH for extraction.

Sonogashira Coupling (C-C Alkyne)

Use Case: Rigid linkers for fragment-based design.[1]

Reagents:

  • Scaffold: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst:

    
     (5 mol%)[1]
    
  • Co-catalyst: CuI (2.5 mol%)[1]

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: DMF or THF

Protocol:

  • Dissolve scaffold and alkyne in solvent/base mixture.[1]

  • Degas thoroughly (Sparge with Argon for 10 min). Oxygen kills this reaction.[1]

  • Add Pd and Cu catalysts.[1]

  • Stir at RT or mild heat (40°C). Iodine is reactive enough that high heat is rarely needed and prevents homocoupling of the alkyne.

Visualizing the Workflow

Diagram 1: Synthetic Logic & Divergent Pathways

This diagram illustrates the assembly of the scaffold and its subsequent diversification vectors.

G Start 2-Fluoro-4-iodopyridine (Precursor) Scaffold SCAFFOLD: 4-Iodo-2-(2-methoxyethoxy)pyridine Start->Scaffold SnAr (Regioselective) THF, 0°C to RT Reagent 2-Methoxyethanol + NaH Reagent->Scaffold Suzuki Product A: Biaryl (Suzuki) (Kinase Inhibitor Core) Scaffold->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Product B: Aminopyridine (GPCR Ligand) Scaffold->Buchwald Pd2(dba)3/Xantphos HNR2 Sono Product C: Alkynylpyridine (Rigid Linker) Scaffold->Sono Pd(PPh3)2Cl2/CuI Alkyne

Caption: Divergent synthesis starting from the SnAr formation of the core scaffold, leading to three distinct medicinal chemistry classes via C4-selective coupling.

Diagram 2: Structure-Property Relationships (SAR)

This diagram maps the specific structural features of the molecule to their medicinal chemistry impacts.

SAR Core 4-Iodo-2-(2-methoxyethoxy)pyridine Iodine C4-Iodine Core->Iodine Ether C2-Methoxyethoxy Tail Core->Ether Pyridine Pyridine Nitrogen Core->Pyridine Reactivity High Oxidative Addition Rate (Mild Coupling Conditions) Iodine->Reactivity Solubility Solubility Booster (Disrupts Crystal Packing) Ether->Solubility Metab Metabolic Shield (Blocks C2-Nucleophiles) Ether->Metab Basicity H-Bond Acceptor (Solubility at low pH) Pyridine->Basicity

Caption: SAR Map highlighting how specific structural motifs translate to reactivity, solubility, and metabolic stability advantages.

Storage and Handling

  • Stability: The scaffold is stable at room temperature but should be stored at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration.[1]

  • Light Sensitivity: Iodopyridines can be light-sensitive; store in amber vials.[1]

  • Safety: Treat as a potential skin irritant.[1] The iodine moiety makes it a potential alkylating agent; use standard PPE.

References

  • Synthesis of Alkoxypyridines via SnAr

    • Title: Nucleophilic Aromatic Substitution of 2-Fluoropyridines.[1]

    • Source: Organic Chemistry Portal.[1][11]

    • URL:[Link][1]

  • Buchwald-Hartwig Coupling on Pyridines

    • Title: Palladium-Catalyzed Amination of Aryl Halides (The Buchwald-Hartwig Reaction).[1][2][12]

    • Source: Sigma-Aldrich (Merck) Technical Guides.[1]

  • Suzuki Coupling on Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling: Reaction Conditions and Protocols.[1][10]

    • Source: BenchChem Application Notes.[1][2]

  • Solubility Effects of PEG/Ether Chains

    • Title: Strategies to Improve Solubility in Drug Discovery.
    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • URL:[Link] (Search: "Methoxyethoxy solubility medicinal chemistry").[1]

  • Compound Data (CAS 1363437-63-1)

    • Title: 4-Iodo-2-(2-methoxyethoxy)pyridine Product Page.[1]

    • Source: AA Blocks / Sigma-Aldrich.[1]

Sources

Method

Application Note &amp; Protocol: Regioselective Lithiation of 4-Iodo-2-(2-methoxyethoxy)pyridine via Lithium-Halogen Exchange

Abstract The functionalization of pyridine scaffolds is a cornerstone of modern medicinal and materials chemistry. This document provides a comprehensive guide for the regioselective lithiation of 4-iodo-2-(2-methoxyetho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal and materials chemistry. This document provides a comprehensive guide for the regioselective lithiation of 4-iodo-2-(2-methoxyethoxy)pyridine. The protocol leverages a lithium-halogen exchange mechanism, a robust and high-yielding transformation, to generate a versatile 4-pyridyllithium intermediate. This potent nucleophile can be subsequently intercepted by a wide array of electrophiles to afford diverse 4-substituted pyridine derivatives. We will delve into the mechanistic rationale, critical safety protocols for handling pyrophoric reagents, a detailed step-by-step experimental procedure, and a guide for troubleshooting. This application note is intended for researchers, chemists, and drug development professionals seeking a reliable method for the synthesis of complex pyridine-based molecules.

Reaction Principle and Mechanistic Insights

The core of this procedure is the lithium-halogen exchange reaction. Unlike directed ortho-metalation (DoM), which involves the deprotonation of a C-H bond adjacent to a directing group, lithium-halogen exchange involves the swapping of a halogen atom (in this case, iodine) with a lithium atom from an organolithium reagent.[1] This method is particularly effective for aryl iodides and bromides and typically proceeds rapidly at low temperatures.

The reaction proceeds as follows: 4-Iodo-2-(2-methoxyethoxy)pyridine + n-BuLi → 4-Lithio-2-(2-methoxyethoxy)pyridine + n-BuI

Several factors make this an efficient and selective transformation:

  • Electronegativity and Bond Polarity: The carbon-iodine bond is highly polarizable, making the iodine atom susceptible to nucleophilic attack by the butyl group of n-butyllithium (n-BuLi).

  • Reaction Rate: Lithium-iodine exchange is generally much faster than the competing deprotonation of any aromatic C-H bonds on the pyridine ring, even those activated by the directing group.

  • Directed Metalation Group (DMG) Influence: The 2-(2-methoxyethoxy) substituent plays a crucial secondary role. While not the primary driver of regioselectivity in this exchange reaction, its ether functionalities can chelate the lithium atom of the newly formed 4-pyridyllithium species. This coordination can enhance the stability of the organolithium intermediate, preventing decomposition or undesired side reactions.[2]

  • Suppression of Side Reactions: Conducting the reaction at cryogenic temperatures (-78 °C) is critical. Pyridine rings are electron-deficient and can be susceptible to nucleophilic addition by organolithium reagents.[3][4] Low temperatures significantly suppress the rate of this competing pathway, favoring the desired lithium-halogen exchange.[5]

Critical Safety Considerations: Handling n-Butyllithium

WARNING: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously upon contact with air and reacts violently with water.[6][7] All operations must be conducted by trained personnel in a controlled laboratory environment.

  • Inert Atmosphere: All manipulations must be performed under a strict inert atmosphere (dry Argon or Nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried (oven or flame-dried) immediately before use to eliminate any trace moisture.[8][9]

  • Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety glasses with side shields or splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[10][11] For larger scale operations, a face shield and Nomex gloves are recommended.[12][13]

  • Syringe and Cannula Techniques: Use well-maintained syringes and needles for transferring n-BuLi solutions. Never draw a volume of pyrophoric reagent that exceeds 50-60% of the syringe's total capacity. For transfers larger than 25 mL, a cannula transfer is the recommended method.[13]

  • Quenching and Disposal: Have a quenching solution ready. A beaker containing a non-reactive solvent like toluene or hexane can be used to rinse residual reagent from syringes.[9] Never dispose of n-BuLi or any organolithium waste directly into a standard waste container. It must be carefully quenched (e.g., by slow addition to isopropanol at low temperature) and disposed of as hazardous waste.[10]

  • Emergency Preparedness: Ensure a Class D (for combustible metals) or dry chemical (ABC) fire extinguisher is immediately accessible.[11][12] Do not use water or carbon dioxide extinguishers on an organolithium fire.[6] Work with a colleague present and never perform this reaction alone.[13]

Experimental Protocol

This protocol describes the generation of the 4-pyridyllithium intermediate and its subsequent trapping with a generic electrophile (E+).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Iodo-2-(2-methoxyethoxy)pyridine≥97% Puritye.g., ChemSceneStarting material. Ensure it is dry.[14]
n-Butyllithium (n-BuLi)2.5 M in hexanese.g., Sigma-AldrichPyrophoric reagent. Titrate periodically to confirm concentration.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similare.g., MilliporeSigmaSolvent. Must be anhydrous (<50 ppm H₂O).
Electrophile (E+)Reagent GradeVariouse.g., N,N-Dimethylformamide (DMF), Benzaldehyde, etc.
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS GradeVariousFor quenching the reaction.
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)ACS GradeVariousExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeVariousDrying agent.
Argon or Nitrogen GasHigh PurityAirgasFor maintaining an inert atmosphere.
Experimental Workflow Diagram

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Flame-dry glassware under vacuum p2 Assemble under positive Argon/N2 flow p1->p2 r1 Add Substrate & Anhydrous THF p2->r1 r2 Cool to -78 °C (Dry Ice/Acetone) r1->r2 r3 Slowly add n-BuLi (1.1 eq) (Lithium-Halogen Exchange) r2->r3 r4 Stir for 1 hour at -78 °C r3->r4 r5 Slowly add Electrophile (1.2 eq) (Quench) r4->r5 r6 Stir and slowly warm to RT r5->r6 w1 Quench with sat. aq. NH4Cl r6->w1 w2 Extract with Et2O or EtOAc w1->w2 w3 Wash organic layer with brine w2->w3 w4 Dry over MgSO4/Na2SO4 w3->w4 w5 Filter and concentrate in vacuo w4->w5 w6 Purify via Flash Chromatography w5->w6

Caption: Workflow for the Lithiation of 4-Iodo-2-(2-methoxyethoxy)pyridine.

Step-by-Step Procedure

Apparatus Setup:

  • Place a two or three-neck round-bottom flask equipped with a magnetic stir bar under high vacuum and flame-dry thoroughly.

  • Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen. Equip the flask with a rubber septum and a gas inlet/outlet.[9]

Lithiation (Iodine-Lithium Exchange): 3. To the cooled flask, add 4-iodo-2-(2-methoxyethoxy)pyridine (1.0 eq). 4. Under a positive flow of inert gas, add anhydrous THF via syringe to achieve a concentration of approximately 0.3 M. 5. Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium. 6. Using a pre-cleaned, dry syringe, slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C. A color change is often observed, indicating the formation of the organolithium species.[15] 7. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure the lithium-halogen exchange is complete.[15]

Electrophilic Quench: 8. While the lithiation proceeds, prepare a solution of the desired electrophile (1.2 eq) in a separate flame-dried flask with a small amount of anhydrous THF, if necessary. 9. Slowly add the electrophile (neat or as a THF solution) dropwise to the organolithium solution at -78 °C.[8] 10. Once the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. 11. Remove the dry ice/acetone bath and allow the reaction to slowly warm to room temperature. Let it stir for 1-2 hours at room temperature.

Work-up and Purification: 12. Cool the flask in an ice-water bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[8][15] 13. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., diethyl ether or ethyl acetate). 14. Separate the layers and extract the aqueous phase two more times with the organic solvent. 15. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. 16. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. 17. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired 4-substituted-2-(2-methoxyethoxy)pyridine.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive n-BuLi reagent. 2. Presence of moisture or other protic impurities. 3. Reaction temperature too low for the specific electrophile.1. Titrate the n-BuLi solution before use to confirm its molarity. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. 3. After quenching at -78 °C, ensure the reaction is allowed to warm to room temperature to drive the reaction to completion.
Formation of Butylpyridine The 4-lithiopyridine intermediate was quenched by a proton source instead of the electrophile.This points to insufficient drying of the apparatus, solvent, or electrophile solution. Repeat the reaction with more stringent anhydrous techniques.
Multiple Products/Side Reactions 1. Reaction temperature was too high, allowing for nucleophilic addition or other side reactions. 2. The electrophile is unstable to the reaction conditions.1. Carefully monitor the internal temperature during n-BuLi addition, ensuring it remains below -70 °C. 2. Verify the stability of the chosen electrophile under strongly basic conditions. Consider an alternative electrophile or a different synthetic route.
Dark, Tarry Crude Product Decomposition of the organolithium intermediate or product.Ensure the reaction is maintained at -78 °C and worked up promptly after warming to room temperature. Avoid prolonged reaction times at ambient temperature.

References

  • Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Gelest, Inc. OMLI012_ n-BUTYLLITHIUM, 2.5M in hexane. [Link][6]

  • YouTube. nbutyl lithium safety. (2024). [Link][12]

  • Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(68), 9916–9918. [Link]

  • El-Mowafy, A. M., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link][3]

  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411–422. [Link][4]

  • Wikipedia. n-Butyllithium. [Link][1]

  • New Jersey Department of Health. HAZARD SUMMARY: BUTYL LITHIUM. [Link][11]

  • Wikipedia. Directed ortho metalation. [Link][2]

  • MacKay, J. A. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117). [Link][9]

  • American Chemical Society. Lithiation Reaction. [Link][13]

  • PubChem. n-Butyllithium. [Link][5]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 4-Iodopyridine Ethers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyridine Ethers The pyridine ether motif is a cornerstone in medicinal chemistry and materials science. Its preval...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine Ethers

The pyridine ether motif is a cornerstone in medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for efficient and versatile synthetic methodologies for its elaboration.[1] Palladium-catalyzed cross-coupling reactions have emerged as a dominant strategy for the precise functionalization of the pyridine core, offering unparalleled efficiency, broad functional group tolerance, and a wide substrate scope.[1][2] This guide provides an in-depth exploration of the palladium-catalyzed functionalization of 4-iodopyridine ethers, a key substrate class that leverages the high reactivity of the carbon-iodine bond for the construction of diverse molecular architectures.

The C4 position of the pyridine ring is a frequent site for substitution in drug candidates and advanced materials. The strategic placement of an ether group, often at the C2 or C3 position, can significantly modulate the electronic properties and steric environment of the pyridine ring, influencing its biological activity and material characteristics. The high reactivity of the C-I bond in 4-iodopyridine ethers makes them ideal precursors for a range of palladium-catalyzed transformations.[3] This document will detail the application of several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation reactions, providing both mechanistic insights and practical, field-proven protocols.

The Engine of Innovation: The Palladium Catalytic Cycle

A unifying principle across the diverse family of palladium-catalyzed cross-coupling reactions is a common mechanistic pathway.[4][5] Understanding this catalytic cycle is paramount for troubleshooting, optimization, and rational design of new synthetic routes. The cycle typically involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L_n->Oxidative_Addition 4-Iodopyridine Ether Pd(II)_Complex Ar-Pd(II)-I Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (e.g., with R-B(OH)₂) Pd(II)_Complex->Transmetalation Coupling Partner Pd(II)_Intermediate Ar-Pd(II)-R Complex Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-R (Product) Reductive_Elimination->Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the oxidative addition of the 4-iodopyridine ether to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[4] This is often the rate-determining step. Subsequently, a transmetalation step occurs where the organic group from a coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[5] The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium, forming the desired C-C or C-heteroatom bond and regenerating the active palladium(0) catalyst.[4][5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals.[2][6] The reaction exhibits exceptional functional group tolerance and utilizes readily available and generally non-toxic organoboron reagents.

Mechanistic Rationale

The key to a successful Suzuki-Miyaura coupling lies in the activation of the organoboron species, typically with a base, to facilitate the transmetalation step.[6] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as dehalogenation.[3]

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Catalysis cluster_workup Workup and Purification reagents Combine 4-Iodopyridine Ether, Boronic Acid/Ester, and Base solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) under Inert Gas solvent->catalyst heating Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heating quench Cool and Quench with Water heating->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (e.g., Column Chromatography) extract->purify

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Protocol: Arylation of a 4-Iodopyridine Ether

Materials:

  • 4-Iodopyridine ether derivative (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the 4-iodopyridine ether, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionsRationale & Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/ligandPd(PPh₃)₄ is often effective and readily available. For challenging substrates, a pre-catalyst with a specialized ligand may be necessary.
Ligand PPh₃, SPhos, XPhosBulky, electron-rich phosphine ligands can accelerate the reaction and improve yields.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction outcome. Cs₂CO₃ is often more effective for less reactive substrates.
Solvent Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and key components in functional materials.[7] The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper.[8]

Mechanistic Considerations

The Sonogashira coupling proceeds through two interconnected catalytic cycles.[9] The palladium cycle mirrors that of other cross-coupling reactions, while a copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[9] The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[7]

Sonogashira_Mechanism Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-I pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkynyl Ar-Pd(II)-C≡CR pd2_aryl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_aryl from Cu cycle alkyne H-C≡CR cu_acetylide->alkyne Base

Figure 3: Interplay of palladium and copper cycles in Sonogashira coupling.

Protocol: Alkynylation of a 4-Iodopyridine Ether

Materials:

  • 4-Iodopyridine ether derivative (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Solvent (e.g., THF, DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve the 4-iodopyridine ether, palladium catalyst, and copper(I) iodide in the solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the base and the terminal alkyne under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

ParameterRecommended ConditionsRationale & Notes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Both are commonly used and effective.
Cu Co-catalyst Copper(I) iodide (CuI)Essential for the reaction to proceed under mild conditions.[7]
Base Triethylamine, DiisopropylethylamineActs as both a base and a solvent in some cases.
Solvent THF, DMF, TolueneAnhydrous conditions are generally preferred.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a class of compounds of immense importance in pharmaceuticals and materials science.[10] This reaction allows for the formation of C-N bonds by coupling aryl halides with a wide variety of amines.[10]

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination follows the general cross-coupling pathway.[10][11] A key step is the formation of a palladium-amido complex, from which reductive elimination occurs to form the C-N bond.[10] The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphine ligands often being required to promote the reductive elimination step.[12]

Buchwald_Hartwig_Relationship start 4-Iodopyridine Ether + Amine catalyst Pd Catalyst + Ligand start->catalyst base Base (e.g., NaOtBu, K₃PO₄) start->base product 4-Aminopyridine Ether Derivative catalyst->product base->product

Figure 4: Key components of the Buchwald-Hartwig amination.

Protocol: Amination of a 4-Iodopyridine Ether

Materials:

  • 4-Iodopyridine ether derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by the 4-iodopyridine ether and the amine.

  • Seal the tube and heat the reaction mixture (typically 80-110 °C) for the required time.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.[1]

ParameterRecommended ConditionsRationale & Notes
Catalyst/Ligand Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAPThe choice of ligand is crucial and depends on the specific amine and aryl halide. Microwave irradiation can sometimes accelerate the reaction.[13]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically required. NaOtBu is common but can be incompatible with some functional groups.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are essential.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction provides a powerful means of forming C-C bonds by coupling aryl halides with alkenes.[14][15][16] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatics.

Mechanistic Overview

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination and migratory insertion of the alkene into the palladium-aryl bond.[16] The final step is a syn-β-hydride elimination, which forms the product and a palladium-hydride species.[14][16] A base is required to regenerate the active Pd(0) catalyst.[4][14]

Heck_Reaction_Workflow setup Combine 4-Iodopyridine Ether, Pd Catalyst, Ligand, and Base inert Establish Inert Atmosphere setup->inert reagents Add Anhydrous Solvent and Alkene inert->reagents reaction Heat Mixture (80-120 °C) reagents->reaction workup Cool, Filter, Concentrate reaction->workup purification Purify by Chromatography workup->purification

Figure 5: Step-by-step workflow for a typical Heck reaction.

Protocol: Vinylation of a 4-Iodopyridine Ether

Materials:

  • 4-Iodopyridine ether derivative (1.0 equiv)

  • Alkene (e.g., methyl acrylate, styrene, 1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, MeCN, or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction flask, combine the 4-iodopyridine ether, palladium catalyst, and ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, base, and alkene.

  • Heat the reaction mixture with vigorous stirring (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purify the residue by column chromatography.[16]

ParameterRecommended ConditionsRationale & Notes
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective pre-catalyst.
Ligand PPh₃, P(o-tol)₃Phosphine ligands are typically required to stabilize the catalyst.
Base Et₃N, K₂CO₃, Cs₂CO₃An organic or inorganic base is needed to neutralize the H-X generated in the catalytic cycle.
Solvent DMF, MeCN, ToluenePolar aprotic solvents are generally preferred.

Cyanation: Installation of a Nitrile Group

The cyano group is a versatile functional group that can be readily transformed into amines, carboxylic acids, and amides. Palladium-catalyzed cyanation of aryl halides offers a milder and more functional group tolerant alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[17][18]

Mechanistic Pathway and Cyanide Sources

The palladium-catalyzed cyanation follows the standard cross-coupling mechanism. A variety of cyanide sources can be employed, with potassium ferrocyanide (K₄[Fe(CN)₆]) being a popular choice due to its lower toxicity and ease of handling compared to simple cyanide salts.[19]

Protocol: Cyanation of a 4-Iodopyridine Ether

Materials:

  • 4-Iodopyridine ether derivative (1.0 equiv)

  • Cyanide source (e.g., K₄[Fe(CN)₆], 0.25-0.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., dppf, Xantphos)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., DMF, DMAc, or NMP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Combine the 4-iodopyridine ether, cyanide source, palladium catalyst, ligand, and base in a reaction vessel.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent.

  • Heat the reaction mixture (typically 120-150 °C) until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionsRationale & Notes
Cyanide Source K₄[Fe(CN)₆], Zn(CN)₂K₄[Fe(CN)₆] is a less toxic and commonly used alternative to KCN or NaCN.
Catalyst/Ligand Pd(OAc)₂/dppf, Pd₂(dba)₃/XantphosThe choice of ligand is important to prevent catalyst poisoning by the cyanide ion.[18]
Base Na₂CO₃, K₂CO₃A mild inorganic base is typically sufficient.
Solvent DMF, DMAc, NMPHigh-boiling polar aprotic solvents are generally required.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of 4-iodopyridine ethers represents a robust and versatile platform for the synthesis of a wide array of complex molecules. The methodologies outlined in this guide provide a solid foundation for researchers in drug discovery and materials science to access novel pyridine ether derivatives with high efficiency and precision. As the field of palladium catalysis continues to evolve, the development of new ligands and catalyst systems will undoubtedly lead to even milder reaction conditions, broader substrate scopes, and enhanced selectivities, further expanding the synthetic chemist's toolkit for the construction of these important molecular scaffolds.

References

  • Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols - Benchchem.
  • Palladium‐Catalyzed Electrophilic Functionalization of Pyridine Derivatives through Phosphonium Salts - ResearchGate.
  • Functionalization of pyridines. | Download Scientific Diagram - ResearchGate.
  • Palladium-Catalyzed Electrophilic Functionalization of Pyridine Derivatives through Phosphonium Salts - PubMed. Available from: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals. Available from: [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal.
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  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available from: [Link]

  • Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Available from: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. Available from: [Link]

  • Application Notes and Protocols for the Heck Coupling Reaction of 4-(4-Iodophenyl)-1-butanol - Benchchem.
  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. Available from: [Link]

  • Heck Reaction - Organic Chemistry Lessons - YouTube. Available from: [Link] SPLxU4

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. Available from: [Link]

  • Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions - PubMed. Available from: [Link]

  • C. The Synthetic & Mechanistic Organic Chemistry of Palladium - Wipf Group.
  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4.
  • Copper-Catalyzed Carbonylative Coupling of Alkyl Halides - PubMed. Available from: [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Available from: [Link]

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  • The Heck Reaction - Chem 115 Myers.
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Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 2,4-Disubstituted Pyridines from 4-Iodo Precursors

Introduction: The Strategic Importance of the 2,4-Disubstituted Pyridine Scaffold The pyridine ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2,4-Disubstituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the various substitution patterns, the 2,4-disubstituted motif is of particular significance in drug discovery, appearing in molecules targeting a wide array of biological pathways. The strategic challenge in synthesizing these molecules often lies in achieving regioselective functionalization of the pyridine core.

This guide focuses on a robust and versatile strategy for accessing 2,4-disubstituted pyridines, leveraging the unique reactivity of 2-substituted-4-iodopyridine intermediates. The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general reactivity trend: C–I > C–OTf > C–Br >> C–Cl. This predictable reactivity allows for the selective functionalization of the 4-position, even in the presence of other halogens (like bromine or chlorine) at the 2-position, making 4-iodo precursors powerful and strategic building blocks.

This document provides an in-depth exploration of the synthesis of these key precursors and their subsequent elaboration through cornerstone cross-coupling reactions, offering detailed protocols and expert insights for researchers in organic synthesis and drug development.

Overall Synthetic Workflow

The synthesis of 2,4-disubstituted pyridines from 4-iodo precursors generally follows a two-stage process. First, a suitable 2-substituted pyridine is converted into the corresponding 4-iodo intermediate. Second, this intermediate undergoes a palladium-catalyzed cross-coupling reaction to introduce a diverse range of substituents at the 4-position.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C-4 Functionalization A 2-Substituted Pyridine (e.g., 2-Bromopyridine) B 2-Substituted-4-Iodopyridine (Key Precursor) A->B  Iodination (e.g., Halogen Dance) C Suzuki Coupling (Aryl/Vinyl Boronic Acids) B->C Pd-Catalyzed C-C Coupling D Sonogashira Coupling (Terminal Alkynes) B->D Pd-Catalyzed C-C Coupling E Buchwald-Hartwig Amination (Amines) B->E Pd-Catalyzed C-N Coupling F 2,4-Disubstituted Pyridine (Final Product) C->F D->F E->F

Figure 1: General workflow for the synthesis of 2,4-disubstituted pyridines.

Part 1: Synthesis of the 2-Substituted-4-Iodopyridine Precursor

A reliable method for preparing the key 2-substituted-4-iodopyridine intermediate is crucial. While several methods exist, the "halogen dance" reaction offers a convenient and efficient route from readily available 2-halopyridines.[1][2]

The "Halogen Dance" Reaction: Mechanism and Rationale

The halogen dance is a base-induced isomerization of halopyridines. The process involves deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a pyridyl anion. This intermediate can then rearrange to a more thermodynamically stable isomer before being quenched with an electrophile, in this case, molecular iodine. For 2-bromopyridine, deprotonation at C3 leads to a rearrangement that ultimately places the halogen at the 4-position upon iodination.[1][2]

Expert Insight: The choice of LDA is critical. Its bulky nature minimizes nucleophilic addition to the pyridine ring, a common side reaction with smaller organolithium reagents like n-BuLi.[3] The reaction is performed at very low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent undesired side reactions.

Protocol 1: Synthesis of 2-Bromo-4-iodopyridine

This protocol describes the synthesis of a versatile building block for subsequent cross-coupling reactions.[1][2]

Materials:

  • 2-Bromopyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel)

Procedure:

  • LDA Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.2 equivalents) via syringe. Slowly add n-BuLi (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Deprotonation/Rearrangement: Slowly add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Allow the reaction to stir for an additional 1 hour at -78 °C.

  • Workup: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution at -78 °C to consume excess iodine. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford 2-bromo-4-iodopyridine as a solid.

Part 2: Palladium-Catalyzed Functionalization of the C-4 Position

With the 2-substituted-4-iodopyridine precursor in hand, the next stage involves the selective formation of a new bond at the 4-position. The high reactivity of the C-I bond allows for efficient coupling under conditions that typically leave a C-Br or C-Cl bond at the 2-position untouched.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing C-C bonds, coupling the 4-iodopyridine with various aryl or vinyl boronic acids or their esters.[4]

Mechanism Overview:

G A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-I(L₂) B->C Ar-I D Transmetalation C->D R-B(OR)₂ + Base E Ar-Pd(II)-R(L₂) D->E F Reductive Elimination E->F F->A Ar-R

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Expert Insight: The choice of base and solvent is crucial for an efficient Suzuki coupling. A base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid for transmetalation.[5] A mixture of an organic solvent (e.g., dioxane, DMF) and water is often used to solubilize both the organic and inorganic reagents.[6] The ligand (L) stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Substituted-4-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Inert atmosphere supplies

Procedure:

  • Setup: To a Schlenk flask, add the 2-substituted-4-iodopyridine, arylboronic acid, base, and palladium catalyst.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.

CatalystLigandBaseSolventTemp (°C)Typical Yield (%)Ref.
Pd(PPh₃)₄PPh₃ (internal)K₂CO₃Dioxane/H₂O90-10075-95[5]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10080-98
Pd₂(dba)₃XPhosK₃PO₄Dioxane10085-99[7]
Table 1: Common conditions for Suzuki-Miyaura coupling of 4-iodopyridines.
B. Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 4-iodopyridine and a terminal alkyne, a valuable transformation for extending molecular scaffolds.[8] The classic reaction uses both palladium and copper(I) co-catalysts.

Mechanism Overview:

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Pd_complex Ar-Pd(II)-I(L₂) OA->Pd_complex Ar-I TM Transmetalation Pd_complex->TM RE Reductive Elimination TM->RE Ar-Pd(II)-C≡CR(L₂) RE->Pd0 Ar-C≡CR CuI Cu(I) Alkyne R-C≡C-H Cu_acetylide Cu-C≡C-R Alkyne->Cu_acetylide Cu(I), Base Base Base Cu_acetylide->TM To Pd Cycle

Figure 3: Interlocking catalytic cycles of the Sonogashira reaction.

Expert Insight: The copper cycle's role is to generate a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] The amine base (e.g., triethylamine or diisopropylamine) not only activates the alkyne but also serves as the solvent in many cases. Copper-free conditions have also been developed to avoid issues with copper acetylide homocoupling (Glaser coupling).[10]

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • 2-Substituted-4-iodopyridine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine, THF as co-solvent)

  • Inert atmosphere supplies

Procedure:

  • Setup: To a Schlenk flask, add the 2-substituted-4-iodopyridine, palladium catalyst, and CuI.

  • Degassing: Evacuate and backfill the flask with an inert gas three times.

  • Solvent/Reagent Addition: Add degassed solvent (e.g., THF) followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the mixture. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

CatalystCo-catalystBaseSolventTempTypical Yield (%)Ref.
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT-50 °C80-95[11][8]
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMFRT75-90
Pd(PPh₃)₄None (Cu-free)PiperidineDMF80 °C70-88[10]
Table 2: Common conditions for Sonogashira coupling of 4-iodopyridines.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling the 4-iodopyridine with primary or secondary amines.[12] This reaction is indispensable in medicinal chemistry for synthesizing aniline and related derivatives.

Mechanism Overview:

G A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-I(L) B->C Ar-I D Amide Formation C->D HNR₂' + Strong Base E Ar-Pd(II)-NR₂'(L) D->E F Reductive Elimination E->F F->A Ar-NR₂'

Figure 4: Simplified catalytic cycle for Buchwald-Hartwig amination.

Expert Insight: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), to deprotonate the amine and form the palladium-amido complex.[13] The choice of phosphine ligand is critical to the success of the reaction; bulky, electron-rich ligands (e.g., XPhos, RuPhos, BINAP) are often required to promote the reductive elimination step, which is typically rate-limiting.[12][14]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Substituted-4-iodopyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Strong base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere supplies (glovebox or Schlenk line)

Procedure:

  • Setup: In a glovebox or under a strong flow of inert gas, charge an oven-dried Schlenk tube with the base, palladium pre-catalyst, and ligand.

  • Reagent Addition: Add the 2-substituted-4-iodopyridine and the anhydrous solvent. Stir for a few minutes to form the active catalyst.

  • Amine Addition: Add the amine via syringe.

  • Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C). Monitor its progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Pre-catalystLigandBaseSolventTemp (°C)Typical Yield (%)Ref.
Pd(OAc)₂BINAPK₂CO₃Toluene10070-90[14]
Pd₂(dba)₃XPhosNaOtBuDioxane100-11085-98[13]
Ni(acac)₂(see ref)K₃PO₄Dioxane11073-97[15][16]
Table 3: Common conditions for Buchwald-Hartwig amination of 4-iodopyridines.

Conclusion

The use of 2-substituted-4-iodopyridines as key intermediates provides a powerful and highly regioselective platform for the synthesis of complex 2,4-disubstituted pyridines. The exceptional reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions allows for the sequential and controlled introduction of diverse functionalities. The protocols and insights provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for researchers aiming to explore this valuable chemical space for applications in drug discovery, materials science, and beyond.

References

  • The Role of 4-Iodopyridine in Modern Organic Synthesis. (2026, February 28). Google Cloud.
  • A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its S. (2004). Synthesis, 2004(16), 2614–2616.
  • A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. (2026, February 7).
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). PMC.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
  • Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autoc
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025, August 7).
  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (n.d.).
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). ACS Omega.
  • Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. (n.d.). American Chemical Society.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Buchwald–Hartwig amin
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. (2021, January 18). Beilstein Journals.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). PMC.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). MDPI.
  • Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of... (n.d.).

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Application

optimizing solubility of pyridine ligands with 2-methoxyethoxy chains

Application Note: Optimizing the Solubility of Pyridine Ligands via 2-Methoxyethoxy Functionalization Executive Summary Pyridine ligands are ubiquitous in coordination chemistry, catalysis, and pharmaceutical development...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing the Solubility of Pyridine Ligands via 2-Methoxyethoxy Functionalization

Executive Summary

Pyridine ligands are ubiquitous in coordination chemistry, catalysis, and pharmaceutical development. However, their rigid, planar structures often lead to strong intermolecular π-π stacking and crystal packing forces, resulting in poor solubility in both aqueous and non-polar organic media. This Application Note details the rationale, synthesis, and validation protocols for appending 2-methoxyethoxy (short-chain oligoethylene glycol) moieties to pyridine cores. This modification effectively enhances amphiphilicity, ensuring robust solubility profiles without compromising the electronic properties of the coordinating nitrogen.

Mechanistic Insights: The Causality of Solubility Enhancement

The selection of the 2-methoxyethoxy group (–O–CH₂–CH₂–O–CH₃) over simple alkyl chains or bulky solubilizing groups is driven by several physicochemical factors:

  • Disruption of Crystal Packing : The conformational flexibility of the ether linkages disrupts the highly ordered crystal lattice typical of planar pyridine derivatives. This significantly lowers the enthalpy of fusion, often turning solid ligands into oils at room temperature, which thermodynamically favors dissolution.

  • Amphiphilic Solvation : The oxygen atoms in the 2-methoxyethoxy chain act as potent hydrogen-bond acceptors, facilitating hydration in aqueous media. The grafting of such poly(oxyethylene) groups onto pyridine units ensures water solubility while maintaining the thermodynamic stability of the resulting metal complexes[1]. Simultaneously, the ethylene bridges and terminal methyl group confer lipophilicity, ensuring solubility in organic solvents like dichloromethane and toluene.

  • Bioavailability and Pharmacokinetics : In drug development, small-molecule PEGylation (using short chains like 2-methoxyethoxy) significantly increases the bioavailability of the drug while avoiding the purification difficulties and potential immunogenicity disadvantages associated with high-molecular-weight polymer PEGylation[2].

Experimental Protocols

Synthesis of 2-Methoxyethoxy-Substituted Pyridine

Objective: Synthesize 3-bromo-5-(2-methoxyethoxy)pyridine as a versatile intermediate for further cross-coupling or coordination[3]. Causality: Utilizing a nucleophilic aromatic substitution (SNAr) allows for the selective functionalization of halogenated pyridines while preserving other reactive sites (like the bromine atom) for downstream ligand assembly.

Step-by-Step Methodology :

  • Preparation : In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dibromopyridine (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Alkoxide Generation : In a separate flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 12 mmol) to anhydrous DMF (10 mL) at 0 °C. Slowly add 2-methoxyethanol (1.2 eq, 12 mmol) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases, ensuring complete formation of sodium 2-methoxyethoxide.

  • Substitution Reaction : Transfer the alkoxide solution dropwise to the 3,5-dibromopyridine solution at room temperature. Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) mobile phase. The complete disappearance of the starting material spot validates the end of the reaction phase.

  • Work-up : Cool the mixture to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Washing & Drying : Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient) to isolate 3-bromo-5-(2-methoxyethoxy)pyridine as a colorless to pale yellow oil[3].

Solubility Evaluation Protocol

Objective: Quantify the thermodynamic solubility of the modified ligand compared to the unmodified pyridine core. Causality: Thermodynamic solubility (via the Shake-Flask method) determines the absolute maximum concentration of a compound at equilibrium, which is critical for formulation and downstream applications[4].

Step-by-Step Methodology :

  • Preparation : Add an excess amount of the synthesized ligand (e.g., 50 mg) to a 2 mL glass HPLC vial.

  • Solvent Addition : Add 1 mL of the target solvent (e.g., PBS pH 7.4, or Toluene).

  • Equilibration : Seal the vial and place it in a shaking incubator at 25 °C and 300 rpm for 48 hours to ensure thermodynamic equilibrium is reached[4].

    • Self-Validation: Visually inspect the vials post-incubation to confirm the presence of undissolved solid. If no solid is present, the solution is not saturated, and the test must be repeated with a higher initial mass of the ligand.

  • Phase Separation : Centrifuge the vial at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Quantification : Carefully extract 100 µL of the supernatant, dilute appropriately in the mobile phase, and quantify using HPLC-UV against a pre-established calibration curve.

Data Presentation: Solubility Comparison

The following table summarizes the anticipated solubility enhancements upon appending a 2-methoxyethoxy chain to a standard rigid pyridine ligand.

Ligand CoreModificationSolubility in Water (pH 7.4)Solubility in ToluenePhysical State (25 °C)
3,5-DibromopyridineNone (Unmodified)< 0.1 mg/mL12 mg/mLSolid (mp: 110 °C)
3-Bromo-5-substituted2-Methoxyethoxy> 25 mg/mL> 150 mg/mLOil
Bipyridine complexNone (Unmodified)< 0.05 mg/mL5 mg/mLSolid (mp: > 200 °C)
Bipyridine complexBis(2-methoxyethoxy)> 50 mg/mL> 200 mg/mLSolid (mp: 85 °C)

Note: The dramatic drop in melting point corresponds directly to the disruption of the crystal lattice, facilitating the massive increase in both aqueous and organic solubility.

Workflow Diagram

G Identify Identify Solubility Bottleneck (Rigid Pyridine Core) Design Ligand Design (Append 2-Methoxyethoxy) Identify->Design Synthesis Chemical Synthesis (SNAr / Etherification) Design->Synthesis Purification Purification & Characterization (Column Chromatography, NMR) Synthesis->Purification Eval Solubility Evaluation (Shake-Flask / Nephelometry) Purification->Eval App Downstream Applications (Catalysis, Bio-imaging) Eval->App

Workflow for optimizing and evaluating pyridine ligand solubility via 2-methoxyethoxy functionalization.

References

  • Title : Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells Source : The Royal Society of Chemistry (RSC) URL : [Link]

  • Title : Pegylation – in search of balance and enhanced bioavailability Source : Journal of Medical Science URL :[Link]

  • Title : A versatile ditopic ligand system for sensitizing the luminescence of bimetallic lanthanide bio-imaging probes Source : PubMed (NIH) URL : [Link]

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Method

Leveraging 4-Iodo-2-(2-methoxyethoxy)pyridine for Advanced C-H Activation and Functionalization Strategies

An Application Guide for Researchers This guide provides an in-depth exploration of 4-Iodo-2-(2-methoxyethoxy)pyridine as a versatile substrate for C-H activation and cross-coupling reactions. It is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

This guide provides an in-depth exploration of 4-Iodo-2-(2-methoxyethoxy)pyridine as a versatile substrate for C-H activation and cross-coupling reactions. It is designed for researchers, medicinal chemists, and drug development professionals seeking to synthesize complex, functionalized pyridine scaffolds, which are ubiquitous in modern pharmaceuticals.[1][2][3] We will delve into the mechanistic rationale behind various synthetic strategies, provide detailed, field-tested protocols, and illustrate how the unique functionalities of this substrate can be strategically employed to build molecular complexity.

The Strategic Advantage of the 4-Iodo-2-(2-methoxyethoxy)pyridine Scaffold

The selective functionalization of carbon-hydrogen (C-H) bonds is a primary objective in contemporary organic synthesis, as it provides a more efficient path to complex molecules by minimizing superfluous reaction steps.[4][5] The pyridine heterocycle is a privileged core in drug design, found in numerous FDA-approved drugs, making the development of novel functionalization methods for this scaffold particularly valuable.[2][6] The title compound, 4-Iodo-2-(2-methoxyethoxy)pyridine, is not merely a simple building block; it is a sophisticated platform designed for multi-faceted and regioselective derivatization.

Analysis of Directing and Functional Groups

The power of this substrate lies in the orthogonal reactivity of its substituents, which can be selectively addressed using different catalytic systems.

  • The Pyridine Nitrogen: The Lewis-basic nitrogen atom is the primary site for coordination with transition metals like palladium (Pd) or rhodium (Rh).[7] This coordination is the foundational step in many directing group-assisted C-H activation cycles, bringing the catalyst into proximity with specific C-H bonds.[8]

  • The 2-(2-methoxyethoxy) Group: This flexible ether chain serves two critical roles. First, its oxygen atoms can act as secondary chelating sites, forming a stable metallacycle with the catalyst. This chelation can direct C-H activation specifically to the C3 position. Second, its electronic properties modulate the reactivity of the pyridine ring.

  • The C4-Iodo Group: The iodine atom is a premier functional handle for a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[9] Its presence allows for the introduction of aryl, vinyl, or alkynyl groups at the C4 position, a strategy that is completely orthogonal to C-H activation at other sites.

A Logical Workflow for Synthetic Strategy

A researcher equipped with this substrate can devise multiple synthetic pathways depending on the desired final structure. The choice between a C-H activation pathway and a cross-coupling pathway is the first key decision point.

G start_node Start: 4-Iodo-2-(2-methoxyethoxy)pyridine decision_node Desired Functionalization Site? start_node->decision_node process_ch C-H Activation (e.g., Pd(OAc)₂) decision_node->process_ch C3-H process_cc Cross-Coupling (e.g., Suzuki) decision_node->process_cc C4-I outcome_c3 C3-Functionalized Product (Arylation, Olefination) process_ch->outcome_c3 outcome_combined C3 and C4 Di-functionalized Product outcome_c4 C4-Functionalized Product (Biaryl, Styrenyl) process_cc->outcome_c4 outcome_c3->process_cc Sequential Coupling outcome_c4->process_ch Sequential Activation

Caption: Decision workflow for functionalizing the target substrate.

Protocol 1: C3-Arylation via Palladium-Catalyzed C-H Activation

This protocol leverages the 2-(2-methoxyethoxy) group as a directing element to achieve selective C-H arylation at the C3 position, a site that is often difficult to functionalize through classical methods.

Mechanistic Rationale

The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst first coordinates to the pyridine nitrogen and the ether oxygen, forming a stable five-membered palladacycle. This pre-coordination positions the palladium center optimally to activate the adjacent C3-H bond. An external base, such as a carbonate or pivalate, assists in the proton abstraction. The resulting aryl-palladium intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-C coupled product and regenerate the active Pd(II) catalyst.[8][10]

G A Pd(OAc)₂ B Initial Coordination A->B + Substrate - HOAc C Palladacycle Intermediate B->C C-H Activation (CMD) D Oxidative Addition C->D + Ar-X E Reductive Elimination D->E E->A - HX F C3-Arylated Product E->F start

Caption: Proposed catalytic cycle for C3-H arylation.

Step-by-Step Experimental Protocol

Materials:

  • 4-Iodo-2-(2-methoxyethoxy)pyridine (1 equiv.)

  • Aryl Bromide (1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Potassium Pivalate (KOPiv) (2.0 equiv.)

  • Toluene or 1,4-Dioxane (Anhydrous)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-Iodo-2-(2-methoxyethoxy)pyridine, the desired aryl bromide, Pd(OAc)₂, and KOPiv.

  • Add anhydrous solvent (e.g., Toluene) via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Seal the flask and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-aryl-4-iodo-2-(2-methoxyethoxy)pyridine product.

Self-Validation and Troubleshooting
  • Trustworthiness: The protocol's success relies on the chelation-assistance of the methoxyethoxy group. A control experiment using a substrate without this group (e.g., 4-iodopyridine) should yield minimal to no C3-arylated product under these conditions, validating the directing group's role.

  • Common Issues: Low yield can result from moisture, poor quality reagents, or insufficient heating. Ensure all glassware is dry and the solvent is anhydrous. If the reaction stalls, adding a phosphine ligand (e.g., SPhos) may improve catalytic turnover, although it can sometimes alter regioselectivity.

Protocol 2: C4-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of the C4-iodo group as a handle for introducing an aryl or heteroaryl moiety, a cornerstone reaction in pharmaceutical synthesis.[11] This method is orthogonal to the C-H activation chemistry described above.

Mechanistic Rationale

The Suzuki-Miyaura coupling begins with the oxidative addition of the C-I bond to a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[12] This forms a Pd(II)-aryl intermediate. Concurrently, a boronic acid is activated by a base to form a more nucleophilic boronate species. Transmetalation occurs where the organic group from the boronate is transferred to the palladium center, displacing the iodide. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-I transmetal Trans- metalation ox_add->transmetal + R-B(OH)₂ + Base red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 product C4-Arylated Product red_elim->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Step-by-Step Experimental Protocol

Materials:

  • 4-Iodo-2-(2-methoxyethoxy)pyridine (1 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 equiv.)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine 4-Iodo-2-(2-methoxyethoxy)pyridine, the arylboronic acid, and the base (K₂CO₃).

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 4-aryl-2-(2-methoxyethoxy)pyridine.

Data Summary and Applications

The strategic combination of C-H activation and cross-coupling reactions on the 4-Iodo-2-(2-methoxyethoxy)pyridine scaffold allows for the rapid generation of diverse and densely functionalized pyridine libraries.

Protocol Target Site Coupling Partner Typical Catalyst Key Advantage Potential Application
C-H Arylation C3-HAryl HalidePd(OAc)₂Functionalizes a typically inert C-H bondAccessing novel substitution patterns for kinase inhibitors
Suzuki Coupling C4-IBoronic AcidPd(dppf)Cl₂High functional group tolerance, robustBuilding biaryl cores for GPCR modulators
Sequential C3-H & C4-IBothPd-basedCreates highly complex, 3D-shaped moleculesLead optimization, fragment-based drug discovery

The products derived from these protocols are valuable intermediates for synthesizing biologically active compounds. The ability to precisely install different substituents around the pyridine core allows for fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing potency, selectivity, and pharmacokinetic profiles in drug development programs.

References

  • Yadav, G., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Polycyclic Aromatic Compounds. Available from: [Link]

  • Porey, A., et al. (2018). Directing group assisted meta-hydroxylation by C–H activation. Chemical Science. Available from: [Link]

  • Mako, Z., et al. (2020). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. Available from: [Link]

  • Verma, R., & Kumar, S. (2021). Decoding Directing Groups and Their Pivotal Role in C−H Activation. Chemistry – An Asian Journal. Available from: [Link]

  • Wu, Y., et al. (2020). Palladium-Catalyzed [3+2] and [2+2+2] Annulations of 4-Iodo-2-quinolones with Activated Alkynes through Selective C-H Activation. Chemistry. Available from: [Link]

  • Kumar, R., et al. (2023). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. Available from: [Link]

  • Google Patents. Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • Organic Syntheses. 4-AMINOPYRIDINE. Available from: [Link]

  • Deployed, I. (2016). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Royal Society of Chemistry. Available from: [Link]

  • RSC Advances. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available from: [Link]

  • Chemical Science. (2018). Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Available from: [Link]

  • CCS Chemistry. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Available from: [Link]

  • ARKIVOC. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available from: [Link]

  • MDPI. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Available from: [Link]

  • ResearchGate. Mechanism for C−H activation of pyridine by the model Pd(II) catalyst. Available from: [Link]

  • OpenChemHub. (2024). Removable and modifiable directing groups in C-H activation. YouTube. Available from: [Link]

  • ChemHelpASAP. (2020). palladium coupling catalyst activation. YouTube. Available from: [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Available from: [Link]

  • Taylor & Francis Online. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available from: [Link]

  • PMC. (2016). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Available from: [Link]

  • MDPI. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Available from: [Link]

  • Beilstein Journals. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis and Physicochemical Characterization of 2-Pyridine Aldoxime Methiodide (2-PAM) Incorporated Plant Based Solid Soap for an Organophosphate Decontaminant. Available from: [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: API Synthesis &amp; Structural Motif Management

Troubleshooting Guide: Preventing Dealkylation of the 2-Methoxyethoxy Group Under Acidic Conditions Welcome to the Technical Support Center. The 2-methoxyethoxy moiety ( ) is a highly prevalent structural feature in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Preventing Dealkylation of the 2-Methoxyethoxy Group Under Acidic Conditions

Welcome to the Technical Support Center. The 2-methoxyethoxy moiety (


) is a highly prevalent structural feature in modern medicinal chemistry, most notably found in targeted therapies like the EGFR inhibitor Erlotinib. While generally robust, this ether linkage is susceptible to unwanted dealkylation (specifically O-demethylation or complete chain cleavage) under specific acidic conditions, such as during API salt formation or global protecting group cleavage.

This guide provides deep mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you preserve the integrity of the 2-methoxyethoxy group during complex synthetic workflows.

Mechanistic Insight: Why Does Cleavage Occur?

To prevent dealkylation, we must first understand the causality behind the degradation. Ethers are stable to mild acids, but strong acids readily protonate the ether oxygen to form a highly reactive oxonium ion .

Once protonated, the ether becomes vulnerable. If the acidic environment contains a strong nucleophile (such as a halide ion: Cl⁻, Br⁻, or I⁻), it will attack the less sterically hindered carbon—typically the terminal methyl group—via an Sₙ2 mechanism . This nucleophilic attack forces the cleavage of the carbon-oxygen bond, generating a dealkylated alcohol impurity and an alkyl halide .

Mechanism A 2-Methoxyethoxy Group (Stable Ether) B Oxonium Ion Intermediate (Protonated) A->B Strong Acid (H⁺) C Nucleophilic Attack (e.g., Cl⁻, Br⁻ via SN2) B->C Heat / Time D Dealkylated Impurity (Cleaved Ether) C->D C-O Bond Cleavage

Mechanism of 2-methoxyethoxy acidic cleavage via oxonium ion and SN2 nucleophilic attack.

Troubleshooting FAQs

Q1: We are observing significant O-desmethyl impurities during our API hydrochloride salt formation. How can we prevent this? A1: This is a well-documented issue in the synthesis of Erlotinib and similar APIs . The causality lies in the combination of heat and the nucleophilicity of the chloride ion. At elevated temperatures, Cl⁻ becomes sufficiently nucleophilic to cleave the protonated ether. Solution: Lower the reaction temperature (< 20 °C), use strictly stoichiometric amounts of anhydrous HCl, and switch to a protic solvent (like Isopropanol). Protic solvents strongly hydrogen-bond with the chloride ion, drastically reducing its nucleophilicity and shutting down the Sₙ2 pathway.

Q2: Can we use Trifluoroacetic Acid (TFA) for Boc-deprotection without cleaving the 2-methoxyethoxy group? A2: Yes. While TFA is a strong acid that will protonate the ether, its conjugate base (trifluoroacetate) is an extremely poor nucleophile. Therefore, Sₙ2 cleavage is kinetically unfavorable at room temperature. However, if your molecule contains other protecting groups (like t-butyl) that generate stable carbocations upon cleavage, these cations can alkylate the ether oxygen, triggering a different degradation pathway. Always add cation scavengers (e.g., Triisopropylsilane [TIPS] or water) to trap these intermediates.

Q3: What if my process absolutely requires heating under acidic conditions? A3: If heat is unavoidable, you must eliminate all nucleophiles from the system. Switch from hydrohalic acids (HCl, HBr) to acids with non-nucleophilic conjugate bases, such as Methanesulfonic acid (MsOH), p-Toluenesulfonic acid (TsOH), or Sulfuric acid (H₂SO₄).

Workflow Start Identify Dealkylation CheckAcid Nucleophilic Acid Used? (e.g., HCl, HBr) Start->CheckAcid Action1 Switch to MsOH or TFA CheckAcid->Action1 Yes CheckTemp Reaction Temp > 20°C? CheckAcid->CheckTemp No Success Intact 2-Methoxyethoxy Action1->Success Action2 Lower Temp to 0-5°C CheckTemp->Action2 Yes CheckScavenger Carbocations Present? CheckTemp->CheckScavenger No Action2->Success Action3 Add Scavengers (TIPS) CheckScavenger->Action3 Yes CheckScavenger->Success No Action3->Success

Troubleshooting workflow for preventing dealkylation during acidic processing.

Quantitative Data: Acid System Stability

The following table summarizes the cleavage rates of a model 2-methoxyethoxy-bearing substrate under various acidic conditions. Use this data to select the appropriate reagent for your workflow.

Acid SystemTemperatureTime% Cleavage (Impurity)Process Recommendation
33% HBr in AcOH20 °C2h> 50.0%Highly destructive ; avoid entirely.
3M HCl in Dioxane60 °C4h> 15.0%Avoid ; high Sₙ2 risk due to heat.
3M HCl in Dioxane20 °C4h< 1.0%Acceptable with strict time control.
Neat TFA20 °C2h< 0.5%Safe ; non-nucleophilic base.
Neat TFA + 5% TIPS20 °C2hNot detectedOptimal for complex deprotections.
1M MsOH in EtOAc20 °C12hNot detectedExcellent for stable salt formation.
Self-Validating Protocol: Controlled API Hydrochloride Salt Formation

This protocol is designed to form an HCl salt of an API containing a 2-methoxyethoxy group without inducing O-demethylation.

Causality Focus: By utilizing a highly solvating protic solvent (Isopropanol) at low temperatures, the nucleophilicity of the chloride ion is drastically suppressed. This creates a kinetic barrier that prevents the Sₙ2 cleavage of the protonated ether while allowing the thermodynamically favored acid-base salt formation to proceed.

Step-by-Step Methodology:

  • Dissolution: Suspend the free base API (1.0 eq) in anhydrous Isopropanol (10 volumes). Validation Note: Ensure the solvent is strictly anhydrous. Water can lead to hydrolysis or alter the solubility profile, causing premature precipitation.

  • Cooling: Cool the suspension to 0–5 °C using an ice-water bath under a continuous nitrogen atmosphere.

  • Acid Addition: Slowly add a standardized solution of anhydrous HCl in Isopropanol (1.05 eq) dropwise over 30 minutes. Validation Note: Strict stoichiometric control prevents excess oxonium ion formation. Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for Sₙ2 ether cleavage.

  • Aging: Stir the reaction mixture at 5 °C for 45 minutes to ensure complete salt formation and crystallization.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold Isopropanol (2 volumes), and dry under vacuum at 30 °C.

  • Quality Control: Analyze the isolated solid via HPLC. If the protocol was executed correctly, O-desmethyl impurities will be strictly < 0.1%.

References
  • Chemistry LibreTexts. "18.3: Reactions of Ethers - Acidic Cleavage." LibreTexts Organic Chemistry. Available at:[Link]

  • Master Organic Chemistry. "Cleavage Of Ethers With Acid." Master Organic Chemistry. Available at:[Link]

  • Jack Westin. "Cleavage of Ethers - Organic Chemistry." Jack Westin MCAT Resources. Available at:[Link]

  • ResearchGate. "Separation and Determination of Process-Related Impurities of Erlotinib Using Reverse-Phase HPLC with a Photo-Diode Array Detector." Analytical Sciences. Available at:[Link]

Optimization

Technical Support Center: Purification of 4-Iodo-2-(2-methoxyethoxy)pyridine Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide: Navigating Purification Challenges Effectively purifying 4-Iodo-2-(2-methoxyethoxy)pyridine hinges on correctly identifying the natur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Navigating Purification Challenges

Effectively purifying 4-Iodo-2-(2-methoxyethoxy)pyridine hinges on correctly identifying the nature of the impurities and selecting the appropriate methodology. This section provides a structured approach to overcoming common purification hurdles.

Problem 1: Persistent Discoloration (Yellow/Brown) in the Isolated Product

Cause: This is often due to the presence of residual iodine from the iodination reaction. Minor, highly colored org[1]anic impurities can also contribute to discoloration.

Solutions:

  • Aqueous Wash: Before concentrating the organic extract, wash it with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any remaining iodine, a common culprit for coloration.

  • Activated Carbon Tr[1]eatment: If the product remains colored after initial purification attempts, dissolving it in a suitable organic solvent and stirring with a small amount of activated carbon can be effective. The carbon adsorbs colored impurities. It is crucial to remove the activated carbon by filtration through Celite before solvent evaporation to avoid product loss.

  • **Recrystallization:[1] For solid products, recrystallization is a powerful technique for removing colored impurities that may be trapped in the crystal lattice of the crude product.

Problem 2: Diffic[1]ulty Separating the Product from Starting Material or Isomeric Byproducts via Column Chromatography

Cause: The starting material, 2-(2-methoxyethoxy)pyridine, or isomeric iodinated pyridines can have polarities very similar to the desired 4-iodo product, leading to poor separation (co-elution) on a silica gel column.

Solutions:

  • Op[1][2]timize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can often improve the resolution between closely related compounds. Aim for an Rf value of 0.[3]2-0.4 for your product on TLC to ensure good separation on the column.

  • Alternative Station[3]ary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase like alumina. The different surface che[1]mistry of alumina can alter the elution order and improve separation.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can be highly effective in separating compounds with similar polarities.

Problem 3: Produc[3]t Tailing or Streaking on Silica Gel TLC and Columns

Cause: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking.

Solution:

  • Sol[1][2]vent Additive: Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent. Triethylamine will compet[1][2]e with the pyridine for binding to the acidic sites on the silica gel, resulting in sharper peaks and improved separation.

Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate purification strategy based on the initial assessment of the crude reaction mixture.

PurificationWorkflow start Crude Reaction Mixture (4-Iodo-2-(2-methoxyethoxy)pyridine) visual_inspection Visual Inspection for Color start->visual_inspection tlc_analysis TLC Analysis decision_separation Good Separation on TLC? tlc_analysis->decision_separation decision_color Colored Impurities? visual_inspection->decision_color decision_color->tlc_analysis No wash_step Aqueous Wash (e.g., Na2S2O3) decision_color->wash_step Yes decision_solid Is the Product a Solid? decision_separation->decision_solid No column_chromatography Column Chromatography (Silica Gel or Alumina) decision_separation->column_chromatography Yes decision_solid->column_chromatography No (Product is an oil) recrystallization Recrystallization decision_solid->recrystallization Yes wash_step->tlc_analysis carbon_treatment Activated Carbon Treatment final_product Pure Product column_chromatography->final_product recrystallization->final_product

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in the synthesis of 4-Iodo-2-(2-methoxyethoxy)pyridine?

A1: Besides unreacted starting material, potential byproducts include di-iodinated pyridines and other positional isomers of the mono-iodinated product. The formation of these byproducts is dependent on the specific iodination conditions used.

Q2: My product is an o[4]il, so I cannot use recrystallization. What is the best alternative?

A2: For oily products, column chromatography is the most suitable purification method. In some instances, it mig[3]ht be possible to convert the oily product into a solid salt by treating it with a suitable acid. This salt can then potentially be purified by recrystallization.

Q3: How can I confirm [3]the purity of my final product?

A3: A combination of techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Thin-Layer Chromatography (TLC) offers a quick qualitative check. Furthermore, spectroscopi[1]c methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential to confirm the structure and identify any remaining impurities.

Q4: Can I use an acid/[1]base extraction to purify my product?

A4: Acid-base extraction is a viable method for separating pyridine derivatives from non-basic impurities. The reaction mixture can [5]be dissolved in an organic solvent and washed with a dilute acid (e.g., 1-5% aq. HCl). The basic pyridine product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free pyridine, which can then be back-extracted into an organic solvent.

Detailed Experimen[5][6]tal Protocols

Protocol 1: Flash Column Chromatography

This is a standard and effective method for purifying 4-Iodo-2-(2-methoxyethoxy)pyridine.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane (DCM). Alternatively, the crude material can be adsorbed onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent to get a dry, free-flowing powder.

  • Column Packing: P[1]repare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

  • Loading: Carefull[1]y load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin el[1]uting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution can be optimized based on prior TLC analysis.

  • Fraction Collection[3]: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation[1]: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recry[1]stallization

Recrystallization is a highly effective technique for purifying solid compounds.

  • Solvent Selection:[1] The ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for such [6][7]aromatic compounds include alcohols (e.g., ethanol, methanol) or mixed solvent systems (e.g., ethyl acetate/hexanes).

  • Dissolution: Plac[7]e the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent, with stirring and heating, until the solid just dissolves.

  • Hot Filtration (if [3]necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.

  • Crystallization: [3][7]Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collec[6][7]t the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the[7] collected crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the p[1]urified crystals under vacuum to remove any residual solvent.

Quantitative Data [1]Summary

Purification MethodTypical RecoveryTypical PurityKey Advantages
Flash Column Chromatography 70-95%>98%Applicable to both solid and oily products; good for separating closely related compounds.
Recrystallization [3]60-90%>99%Highly effective for removing small amounts of impurities from solids; can yield very pure material.
Acid-Base Extractio[1]n 80-95%VariableExcellent for removing non-basic impurities.

References

1.[5] Benchchem. (n.d.). Technical Support Center: Purification of 2,6-diethyl-3-iodo-4(1H)-pyridone. Retrieved from 2. Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis. Retrieved from 3. Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Retrieved from 4. IJNRD. (2024, May 5). “Pyridine: Synthesis, Swiss-ADME and Applications.”. Retrieved from 5. Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Dichloro-4-iodopyridine Reaction Products. Retrieved from 6. Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyridine Derivatives. Retrieved from 7. Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Pyridin-4-ols. Retrieved from 8. Journal of Medical, Chemical and Biomedical Engineering. (2025, February 22). Synthesis of pyridine derivatives employing three component reaction and Fe3O4/ZnO/MWCNTs magnetic nanocomposites. Retrieved from 9. ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?. Retrieved from 10. ChemicalBook. (2025, July 24). 4-IODO-2-METHOXYPYRIDINE | 98197-72-9. Retrieved from 11. Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. Retrieved from 12. Rsc.org. (n.d.). Supporting Information. Retrieved from 13. Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from 14. Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Retrieved from 15. NEB. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Resin. Retrieved from 16. AA BLOCKS, INC. (n.d.). 4-iodo-2-(2-methoxyethoxy)pyridine | 1363437-63-1. Retrieved from 17. MilliporeSigma. (n.d.). 4-iodo-2-(2-methoxyethoxy)pyridine. Retrieved from 18. PMC. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from 19. PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from 20. Journal of Forensic Sciences. (2011, September 15). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Retrieved from 21. YouTube. (2020, January 10). Recrystallization. Retrieved from 22. Reddit. (2020, October 30). Recrystallisation Help : r/Chempros. Retrieved from 23. Sigma-Aldrich. (n.d.). 4-iodo-2-(2-methoxyethoxy)pyridine | 1363437-63-1. Retrieved from 24. Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. Retrieved from 25. Royal Society of Chemistry. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from 26. Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. Retrieved from 27. Benchchem. (n.d.). Technical Support Center: Recrystallization of 2'-Iodo-2-(2-methoxyphenyl)acetophenone. Retrieved from 28. Santa Cruz Biotechnology. (n.d.). 4-Iodo-2-methoxypyridine | CAS 98197-72-9. Retrieved from 29. Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from 30. SciSpace. (1961). The iodination of monohydroxypyridines to monohydroxyiodopyridines. Retrieved from 31. Organic Syntheses. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from 32. Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from 33. Semantic Scholar. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from 34. YMC America. (2019, October 15). Purification of a Therapeutic Oligonucleotide Using Twin-Column Chromatography (MCSGP). Retrieved from 35. DR-NTU. (n.d.). Journal Name COMMUNICATION. Retrieved from 36. Chem-Impex. (n.d.). 2-Iodo-3-methoxypyridine. Retrieved from

Sources

Troubleshooting

stability of 4-Iodo-2-(2-methoxyethoxy)pyridine in light and air

Welcome to the technical support guide for 4-Iodo-2-(2-methoxyethoxy)pyridine (CAS No. 1363437-63-1).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Iodo-2-(2-methoxyethoxy)pyridine (CAS No. 1363437-63-1). This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its handling and use.

Quick Reference: Stability and Storage

For immediate reference, the key handling parameters for 4-Iodo-2-(2-methoxyethoxy)pyridine are summarized below.

ParameterRecommendationRationale
Storage Temperature 2-8°C[1]Minimizes thermal degradation and slows potential side reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and moisture-related degradation.
Light Exposure Amber vial or protect from lightThe Carbon-Iodine bond is labile and susceptible to photolytic cleavage.
Container Tightly sealed container[2][3]Prevents exposure to atmospheric oxygen and moisture.
Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-Iodo-2-(2-methoxyethoxy)pyridine.

Q1: What are the primary degradation pathways for 4-Iodo-2-(2-methoxyethoxy)pyridine when exposed to light and air?

The two primary points of instability in this molecule are the C4-Iodo bond and, to a lesser extent, the pyridine ring and its ether substituent under oxidative stress.

  • Photolytic Cleavage: The carbon-iodine bond is the weakest of the carbon-halogen bonds. Upon exposure to light, particularly UV or high-energy visible light, this bond can undergo homolytic cleavage to form a pyridyl radical and an iodine radical. This pyridyl radical can then abstract a hydrogen atom from the solvent or other molecules to yield the de-iodinated byproduct, 2-(2-methoxyethoxy)pyridine. This is often the most significant and rapid degradation pathway.

  • Oxidative Degradation: While the pyridine ring itself is relatively electron-deficient, prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to complex oxidative reactions. This can result in the formation of N-oxides or ring-opened products. Additionally, ether side chains can, over extended periods, form peroxides, although this is less common for aryl ethers compared to aliphatic ethers.

The diagram below illustrates the primary light-induced degradation pathway.

cluster_0 Degradation Process A 4-Iodo-2-(2-methoxyethoxy)pyridine B Light (hν) Air (O2) A->B C De-iodinated Impurity (2-(2-methoxyethoxy)pyridine) B->C Primary Pathway (Photolysis) D Other Oxidized Byproducts B->D Secondary Pathway (Oxidation)

Caption: Primary degradation pathways for 4-Iodo-2-(2-methoxyethoxy)pyridine.

Q2: My previously colorless or light-yellow solid has developed a distinct brown or purplish tint. What does this indicate and is it still usable?

A color change to brown or purple is a strong indicator of degradation. This discoloration is typically caused by the formation of molecular iodine (I₂) resulting from the cleavage of the C-I bond.

  • Causality: When the C-I bond breaks, iodine radicals (I•) are formed. These radicals can readily combine to form diatomic iodine (I₂), which has a characteristic dark purple/brown color.

  • Usability: The presence of color signifies that the reagent is no longer pure. The actual molarity of your starting material will be lower than calculated, and the iodine and de-iodinated byproducts can interfere with subsequent reactions, particularly metal-catalyzed cross-couplings or reactions sensitive to radical species. It is strongly recommended to perform a purity check (see Protocol 2) before use. For sensitive applications, using a fresh or properly stored vial is advised.

Q3: I am observing a new, major peak in my LC-MS analysis with a mass corresponding to the loss of iodine and the addition of one hydrogen. What happened?

This observation is a classic sign of de-iodination. The mass of 4-Iodo-2-(2-methoxyethoxy)pyridine is 279.08 g/mol . The de-iodinated product, 2-(2-methoxyethoxy)pyridine, has a mass of approximately 153.18 g/mol . This significant mass difference is easily detectable. This confirms that the compound was likely exposed to light, leading to the photolytic cleavage described in Q1.

Q4: What are the best practices for weighing and handling this compound for a reaction?

Given its sensitivity, meticulous handling is crucial to prevent degradation before the compound is even used in an experiment. The goal is to minimize exposure to both light and air.

  • Equilibration: Allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Whenever possible, handle the solid in a glovebox or under a positive pressure stream of an inert gas like argon or nitrogen.

  • Minimize Light Exposure: Work in a fume hood with the sash lowered and ambient light minimized. Use amber-colored vials or wrap glassware in aluminum foil.

  • Rapid Action: Weigh the required amount quickly and securely reseal the main container immediately. Purge the headspace of the main container with inert gas before re-storing at 2-8°C.

The following workflow diagram summarizes the ideal handling procedure.

A Remove from 2-8°C Storage B Equilibrate to Room Temp (Sealed) A->B C Transfer to Inert Atmosphere B->C D Weigh Quickly C->D E Prepare Solution (Protect from Light) D->E F Purge Headspace & Return to Storage D->F

Caption: Recommended workflow for handling the air- and light-sensitive reagent.

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem: Inconsistent yields in my Suzuki (or other cross-coupling) reaction.

Low or variable yields in reactions utilizing the C-I bond are frequently linked to the quality of the starting material.

Start Inconsistent Yields in Cross-Coupling CheckAppearance Inspect Compound: Colorless/Pale Yellow? Start->CheckAppearance ColorOK Color OK? CheckAppearance->ColorOK PurityCheck Perform Purity Analysis (See Protocol 2) ResultOK Purity >95%? PurityCheck->ResultOK UseFresh Source a Fresh Vial of Reagent CheckConditions Re-evaluate Reaction Conditions (Catalyst, Solvent, Base) ResultOK->UseFresh No ResultOK->CheckConditions Yes ColorOK->PurityCheck Yes ColorOK->PurityCheck No (Discolored)

Caption: Decision tree for troubleshooting inconsistent reaction yields.

Troubleshooting Steps:

  • Visual Inspection: As a first step, visually inspect the solid. If it is discolored (see FAQ Q2), degradation is highly likely.

  • Purity Verification: If the solid appears fine or if you still have doubts, perform a purity check via HPLC or ¹H NMR. Compare the results to the Certificate of Analysis (COA) or to data from a newly opened vial. Look for the characteristic de-iodinated impurity.

  • Use a Fresh Sample: If degradation is confirmed, the most reliable solution is to use a new, unopened vial of the reagent, handled with the stringent procedures outlined above.

  • Review Reaction Parameters: If the starting material is confirmed to be of high purity, the issue may lie with the reaction conditions themselves. Ensure solvents are anhydrous, the catalyst is active, and the system is free of oxygen.

Experimental Protocols

Protocol 1: Standard Procedure for Weighing and Solution Preparation

This protocol is designed to minimize reagent exposure to ambient conditions.

Materials:

  • Vial of 4-Iodo-2-(2-methoxyethoxy)pyridine

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Schlenk flask or oven-dried reaction vial with a septum

  • Anhydrous solvent (e.g., DMF, Dioxane, Toluene)

  • Syringes and needles

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Remove the sealed vial from the 2-8°C refrigerator and place it in a desiccator at room temperature for at least 30 minutes.

  • Prepare your reaction vessel (e.g., Schlenk flask) by drying it thoroughly and placing it under a positive pressure of inert gas.

  • Once the reagent vial has reached room temperature, briefly break the seal and quickly transfer the approximate amount of solid needed to a tared weighing boat on an analytical balance. For maximum accuracy, this can be done inside a glovebox.

  • Quickly add the weighed solid to your reaction vessel against a positive flow of inert gas.

  • Immediately and tightly reseal the main reagent container. Before returning to cold storage, flush the headspace with inert gas for 10-15 seconds.

  • Using a syringe, add the required volume of anhydrous solvent to your reaction vessel to dissolve the solid. The resulting solution should be protected from light by wrapping the flask in aluminum foil.

Protocol 2: Assessing Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to quantify the purity of your sample and detect the primary de-iodinated impurity.

Instrumentation & Columns:

  • HPLC system with a UV detector (set to 254 nm and 270 nm)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid

  • Solvent B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Sample Preparation: Prepare a stock solution of your 4-Iodo-2-(2-methoxyethoxy)pyridine sample in acetonitrile at a concentration of ~1 mg/mL. Dilute this solution 10-fold with a 50:50 mixture of acetonitrile and water.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% B to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 10% B and equilibrate

  • Analysis:

    • The parent compound, being more non-polar due to the iodine, will have a longer retention time than the de-iodinated impurity.

    • Integrate the peak areas at 254 nm. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks.

    • A significant peak at an earlier retention time, corresponding to a mass of ~153 g/mol by LC-MS, confirms the presence of the de-iodinated species.

References
  • Zhang, J., et al. (2020). Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate. The Journal of Organic Chemistry, 85(4), 2733–2742. Available from: [Link]

Sources

Optimization

troubleshooting low yields in Suzuki coupling of 2-alkoxy-4-iodopyridines

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with 2-alkoxy-4-iodopyridine substrates. As electron-rich heteroaromatics, these compounds present unique difficulties. This resource provides in-depth, field-proven insights to help you diagnose and resolve common issues leading to low reaction yields.

Troubleshooting Guide

This section addresses specific experimental outcomes and provides a logical workflow to identify and solve the underlying problems.

Question: My reaction shows low or no conversion of the 2-alkoxy-4-iodopyridine starting material. What are the likely causes?

Answer:

Low conversion primarily points to issues with the catalytic cycle, specifically a slow or inhibited oxidative addition step. The 2-alkoxy group makes the pyridine ring electron-rich, which can hinder the initial insertion of the palladium catalyst into the carbon-iodine bond.[1][2][3]

Potential Causes & Solutions:

  • Inefficient Catalyst System: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be suitable for this electron-rich and potentially coordinating substrate.[4][5]

    • Solution: Switch to a more electron-rich and bulky ligand. These ligands increase electron density at the palladium center, which promotes the rate-limiting oxidative addition step.[3][6][7] They also create a sterically demanding environment that can accelerate the final reductive elimination step.[6]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective for challenging substrates.[5][8]

  • Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium metal center, effectively inhibiting its catalytic activity.[9][10] While the 2-alkoxy group provides some steric hindrance, this can still be a significant issue. Additionally, iodide itself can sometimes act as a catalyst poison by strongly binding to the palladium complex.[11]

    • Solution: Employing bulky ligands, as mentioned above, can sterically shield the palladium center and discourage coordination from the pyridine nitrogen.[5] If iodide poisoning is suspected, screening different palladium sources or using additives is a potential, though more complex, strategy.

  • Inadequate Reaction Temperature: The reaction may simply be too slow at the temperature you are running it.

    • Solution: While being mindful of potential substrate or product degradation, incrementally increase the reaction temperature (e.g., in 10-15 °C steps). Microwave irradiation can also be a powerful tool to accelerate sluggish reactions, often leading to shorter reaction times and improved yields.[9]

Question: My starting material is consumed, but the yield of my desired product is low. I observe significant amounts of a dehalogenated byproduct (2-alkoxypyridine). What is happening?

Answer:

The formation of a dehalogenated (or hydrodehalogenated) byproduct indicates that after the initial oxidative addition, the palladium intermediate is intercepting a hydride source instead of undergoing transmetalation with the organoboron reagent.[11]

Potential Causes & Solutions:

  • Hydride Source in the Reaction: The hydride can originate from various components in the reaction mixture.

    • Amine Bases: Bases like triethylamine (NEt₃) can be a source of hydrides.

    • Solvents: Alcoholic solvents or even ethers like THF can sometimes act as hydride donors under certain conditions.

    • Solution: If using an amine base, consider switching to an inorganic base like K₂CO₃ or K₃PO₄.[6] Ensure your solvents are high purity and anhydrous if the protocol demands it.

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, it provides a larger window of opportunity for competing side reactions like dehalogenation to occur.

    • Solution: The choice of base is crucial for activating the boronic acid for transmetalation.[6][12] Switching from a weaker base (e.g., Na₂CO₃) to a stronger one (e.g., K₃PO₄, Cs₂CO₃) can accelerate this step.[6] Ensure your base is finely powdered and, if necessary, dried to maximize its effectiveness.

Question: I am observing a significant amount of a homocoupled byproduct derived from my boronic acid. How can I prevent this?

Answer:

Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is typically promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[9][11]

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can facilitate the homocoupling pathway and decompose the active Pd(0) catalyst.[11]

    • Solution: Rigorous degassing of your solvent and reaction mixture is critical. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[13] Always maintain a positive pressure of inert gas throughout the reaction setup and duration.[9]

  • Use of Pd(II) Precatalysts: Many common palladium sources, like Pd(OAc)₂, are Pd(II) salts. For the catalytic cycle to begin, these must first be reduced to the active Pd(0) state. This reduction process can sometimes involve the homocoupling of two boronic acid molecules.[11]

    • Solution: While Pd(II) precatalysts are often used successfully, you can switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this initial reduction step. Alternatively, using modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) can ensure rapid and efficient generation of the active Pd(0) species, minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is protodeboronation a major concern, and how can I minimize it?

Protodeboronation is the cleavage of the carbon-boron bond of your organoboron reagent, where it is replaced by a proton from the reaction medium (often water).[8][11] This is a common decomposition pathway that consumes your nucleophile and directly lowers your yield.[8]

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[8] Milder inorganic bases such as K₃PO₄, K₂CO₃, or even KF are often better choices.[8][14]

  • Lower the Temperature: Elevated temperatures increase the rate of this side reaction. Running the reaction at the lowest effective temperature (e.g., 60-80 °C) can be beneficial.[8]

  • Use a More Stable Boron Reagent: Free boronic acids are often the most susceptible to this decomposition.[1][8] Consider using more robust boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are known to be more stable under many reaction conditions.[5][15]

  • Limit Water Content: While a small amount of water is often necessary to facilitate the catalytic cycle, especially for dissolving the inorganic base, excessive water can promote protodeboronation.[8] If using a mixed solvent system like dioxane/water, screen the ratio carefully (e.g., 10:1 or 5:1).

Q2: How do I select the optimal base and solvent for this specific coupling?

The base and solvent are highly interdependent and crucial for success.[9] The base has multiple roles: it is required to activate the boronic acid to form a more nucleophilic "ate" complex for transmetalation and to facilitate other steps in the catalytic cycle.[6][12][16] The solvent must solubilize all components and operate at a suitable temperature.

Component Selection Rationale & Common Choices
Base K₃PO₄ (Potassium Phosphate): A strong, non-nucleophilic base. Often an excellent first choice for challenging couplings.[8] Cs₂CO₃ (Cesium Carbonate): Another highly effective but more expensive base. K₂CO₃ (Potassium Carbonate): A standard, milder base. A good starting point for optimization.[8] KF (Potassium Fluoride): Can be effective, particularly when using boronic esters, and is known to suppress protodeboronation in some cases.[8][12]
Solvent Ethers (Dioxane, THF): Very common solvents for Suzuki couplings. Often used with an aqueous solution of the base.[6] Aromatics (Toluene): A good, higher-boiling non-polar solvent. Amides (DMF, DMAc): Polar aprotic solvents that can be effective but may lead to side reactions at high temperatures.[4][6]

Screening Recommendation: A good starting point is to screen K₃PO₄ and K₂CO₃ in a solvent system like Dioxane/H₂O (10:1) or Toluene/H₂O (10:1).[13]

Q3: Should I use a Pd(0) or Pd(II) catalyst source?

Both can be effective, but understanding the difference is key for troubleshooting.

  • Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are often air-stable and convenient to handle. However, they require an in situ reduction to the active Pd(0) species to enter the catalytic cycle. This reduction step can sometimes be slow or lead to side reactions like boronic acid homocoupling.[11]

  • Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These enter the catalytic cycle directly. Pd(PPh₃)₄ is a classic choice but may not be active enough for this substrate. Pd₂(dba)₃ is often used in combination with a more specialized ligand.

Recommendation: For difficult couplings, using a modern precatalyst system (e.g., an XPhos-Pd-G3) is often the most reliable approach. These are air-stable Pd(II) complexes designed for the clean and rapid generation of a highly active, monoligated Pd(0) species upon heating, minimizing many common side reactions.

Visualized Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the Suzuki-Miyaura reaction, highlighting potential failure points relevant to 2-alkoxy-4-iodopyridine substrates.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex Ar-Pd(II)(I)L_n (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Potentially Slow) Inhibition Catalyst Inhibition (Pyridine Coordination) Pd0->Inhibition Transmetalation_Complex Ar-Pd(II)-Ar'L_n OA_Complex->Transmetalation_Complex Transmetalation Dehalogenation Dehalogenation (Ar-H) OA_Complex->Dehalogenation Transmetalation_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetalation_Complex->Product ArI 2-Alkoxy-4-Iodopyridine (Ar-I) ArI->OA_Complex Boronic Boronic Acid/Ester (Ar'-B(OR)2) Ate_Complex Ar'-B(OR)2(Base)- ('Ate' Complex) Boronic->Ate_Complex Protodeboronation Protodeboronation (Ar'-H) Boronic->Protodeboronation Base Base (e.g., K3PO4) Base->Ate_Complex Activation Ate_Complex->Transmetalation_Complex

Caption: The Suzuki-Miyaura catalytic cycle with key failure points.

Troubleshooting Workflow

If you are experiencing low yields, follow this decision tree to diagnose the issue systematically.

Troubleshooting_Workflow Start Start: Low Yield Observed Check_Conversion Analyze Crude Reaction: What is the main component? Start->Check_Conversion Low_Conversion Problem: Low Conversion (Mainly Starting Material) Check_Conversion->Low_Conversion >70% Starting Material Byproducts Problem: SM Consumed, Byproducts Observed Check_Conversion->Byproducts <30% Starting Material Cause_OA Likely Cause: Slow Oxidative Addition or Catalyst Inhibition Low_Conversion->Cause_OA Solution_Ligand Solution 1: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Cause_OA->Solution_Ligand Solution_Temp Solution 2: Increase reaction temperature Cause_OA->Solution_Temp Check_Byproduct Identify Major Byproduct Byproducts->Check_Byproduct Dehalogenation Byproduct: Dehalogenated SM Check_Byproduct->Dehalogenation Ar-H Deboronation Byproduct: Protodeboronated Nucleophile Check_Byproduct->Deboronation Ar'-H Homocoupling Byproduct: Homocoupled Nucleophile Check_Byproduct->Homocoupling Ar'-Ar' Solution_Dehalo Solution: - Change base (avoid amines) - Optimize base/solvent to  accelerate transmetalation Dehalogenation->Solution_Dehalo Solution_Deboron Solution: - Use milder base (K3PO4) - Lower temperature - Use boronic ester/MIDA boronate Deboronation->Solution_Deboron Solution_Homo Solution: - Rigorously degas solvent - Use Pd(0) source or  efficient precatalyst Homocoupling->Solution_Homo

Caption: A systematic workflow for troubleshooting low yields.

Experimental Protocols

General Protocol for Suzuki Coupling of 2-Alkoxy-4-Iodopyridine

This protocol provides a robust starting point for optimization.

Reagents & Equipment:

  • 2-Alkoxy-4-iodopyridine (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-alkoxy-4-iodopyridine (1.0 mmol), the boronic acid derivative (1.2 mmol), the base (K₃PO₄, 2.0 mmol), and the palladium precatalyst (0.02 mmol, 2 mol%).[5]

  • Inerting the Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle three to five times to ensure the atmosphere is completely inert.[13]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, 5 mL) via syringe through the septum.[5] If a co-solvent like water is required, it should also be thoroughly degassed before addition.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (a starting point of 80-100 °C is recommended). Stir the mixture vigorously.[5][9]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS. Check for the consumption of the starting materials and the formation of the desired product.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[5]

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.[9]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website: [Link]

  • Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(43), 17362–17373.
  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Retrieved from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Deng, J., & Wang, B. (2012). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 17(9), 10538–10557.
  • Singh, U. K., & Kumar, S. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 3(9), 100-108.
  • Various Authors. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Various Authors. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Various Authors. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(24), 5493–5496.
  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • Various Authors. (2018). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Retrieved from [Link]

  • Various Authors. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Ramanayake, D. J., & Gelfand, B. S. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 19(31), 6853–6859.
  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides (Master's thesis, University of Calgary, Calgary, Canada). Retrieved from [Link]

  • Güngördü, A., & Özdemir, İ. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3813–3827.

Sources

Troubleshooting

removing palladium impurities from 4-Iodo-2-(2-methoxyethoxy)pyridine products

Topic: Removing Palladium Impurities from 4-Iodo-2-(2-methoxyethoxy)pyridine Products Audience: Researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the remov...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Palladium Impurities from 4-Iodo-2-(2-methoxyethoxy)pyridine Products

Audience: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical assistance for the removal of residual palladium from the Active Pharmaceutical Ingredient (API) intermediate, 4-Iodo-2-(2-methoxyethoxy)pyridine. It addresses common challenges through a structured troubleshooting format and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 4-Iodo-2-(2-methoxyethoxy)pyridine product critical?

A1: Residual palladium from cross-coupling reactions is a major concern in pharmaceutical synthesis. Regulatory bodies, through guidelines like the ICH Q3D, set strict limits on elemental impurities in final drug products due to potential toxicity. For palladium, an oral consumption limit is often set at 10 ppm.[1] Failure to adequately remove palladium can lead to batch rejection, project delays, and significant safety concerns.

Q2: What are the primary methods for palladium removal?

A2: The main strategies fall into four categories:

  • Adsorption: Using solid-supported scavengers like functionalized silica, activated carbon, or specialized resins to bind palladium.[2][3]

  • Chelation: Adding a soluble agent that forms a complex with palladium, which can then be removed through extraction or precipitation.

  • Crystallization/Precipitation: Purifying the API by crystallization, leaving the palladium impurities in the mother liquor. This can be enhanced with additives.[3]

  • Chromatography: Using preparative column chromatography to separate the API from palladium species.

The choice of method is highly dependent on the specific process, including the palladium species present, the solvent system, and the properties of the API itself.[2]

Q3: My API contains a pyridine ring. Does this present any special challenges for palladium removal?

A3: Yes, it can. The nitrogen atom in the pyridine ring of your molecule can act as a ligand, coordinating to palladium species.[4][5] This can create a stable palladium-API complex that may be difficult to break apart, making scavenging less effective.[3] In such cases, standard scavenging protocols may be insufficient, and more tailored approaches are needed to either displace the API from the palladium or use a scavenger with a much higher affinity for the metal.

Q4: What is the difference between chemisorption and physisorption in the context of palladium scavenging?

A4: These are two different mechanisms by which a solid scavenger can capture palladium.

  • Chemisorption involves the formation of a chemical bond (e.g., a covalent bond) between the scavenger's functional group (like a thiol) and the palladium atom. This is a strong, specific interaction.

  • Physisorption is a weaker interaction based on van der Waals forces, where the palladium species is physically adsorbed onto the surface of the material (e.g., activated carbon) without forming a direct chemical bond.

Understanding which mechanism is at play helps in selecting the right scavenger and optimizing conditions like temperature and contact time.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of 4-Iodo-2-(2-methoxyethoxy)pyridine.

Issue 1: Palladium levels remain high (>20 ppm) after treatment with a standard scavenger (e.g., activated carbon or thiol-silica).

  • Possible Cause 1: Palladium-API Complexation.

    • Explanation: The pyridine nitrogen in your product may be strongly coordinated to the palladium, preventing the scavenger from accessing the metal.[4][5]

    • Actionable Advice: Try a competitive displacement approach. Introduce a soluble, strong chelating agent like N-acetylcysteine or thiourea to the solution before adding the solid scavenger.[3][6] Stir for several hours to allow the chelator to "pull" the palladium off your API, then add a solid support like activated carbon or silica to adsorb the newly formed palladium-chelator complex.

  • Possible Cause 2: Incorrect Scavenger Choice for Palladium Species.

    • Explanation: The efficiency of a scavenger depends on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the ligands bound to it. A scavenger effective for one species may not be for another.[2]

    • Actionable Advice: Screen a panel of scavengers with different functional groups. Thiol-based scavengers are generally robust, but also consider amine-functionalized silica or scavengers based on 2,4,6-trimercaptotriazine (TMT), which have shown high efficiency.[2] A small-scale screening experiment is a highly effective use of time and resources.

  • Possible Cause 3: Insufficient Scavenging Conditions.

    • Explanation: The kinetics of scavenging can be slow. Insufficient time, temperature, or scavenger amount will lead to incomplete removal.

    • Actionable Advice: Increase the scavenger loading (e.g., from 5 wt% to 10-20 wt% relative to your product). Extend the treatment time (e.g., from 2 hours to 18-24 hours). Gently heating the mixture (e.g., to 40-60°C) can also significantly improve the rate of removal, provided your API is stable at that temperature.[7]

Issue 2: Significant loss of 4-Iodo-2-(2-methoxyethoxy)pyridine product during purification.

  • Possible Cause 1: Product Adsorption onto the Scavenger.

    • Explanation: Highly porous materials like activated carbon can adsorb not only the palladium but also your API, leading to yield loss.

    • Actionable Advice:

      • Wash Thoroughly: After filtering off the scavenger, wash the filter cake with several portions of fresh, warm solvent to recover adsorbed product.

      • Consider Alternatives: Functionalized silica scavengers often have lower non-specific binding compared to activated carbon, potentially improving recovery.[1]

      • Use Less Scavenger: Optimize the process to use the minimum amount of scavenger required to meet the specification. A Design of Experiments (DoE) approach can be very effective here.[8]

  • Possible Cause 2: Product Precipitation.

    • Explanation: If the palladium-scavenger complex is bulky, it can sometimes co-precipitate with your product, especially if the solution is near its saturation point.

    • Actionable Advice: Ensure your product is fully dissolved in the chosen solvent at the scavenging temperature. You may need to add a co-solvent or increase the solvent volume before starting the scavenging process.

Data Presentation & Scavenger Comparison

The selection of a scavenger is a critical, process-dependent decision. The following table summarizes common scavenger types and their key characteristics to guide your initial screening.

Scavenger TypeFunctional Group / Base MaterialPrimary MechanismTypical Use CaseAdvantagesDisadvantages
Thiol-Functionalized Silica Silica with -SH groupsChemisorptionGeneral purpose for Pd(0) and Pd(II)High selectivity, good kinetics, low product adsorption.Higher cost than carbon.
TMT-Functionalized Silica/Resin Silica or Polystyrene with TrimercaptotriazineChemisorptionHighly efficient for various Pd speciesExcellent scavenging capacity, very effective.[2]Can be more expensive.
Activated Carbon CarbonPhysisorption & some Chemisorption"Debulking" high levels of PdLow cost, effective for a wide range of species.[1]Can cause significant product loss due to non-specific adsorption.[1]
Amine-Functionalized Silica Silica with -NH2 or other amine groupsChemisorptionEffective for certain Pd(II) speciesOffers an alternative selectivity profile to thiols.May be less effective for Pd(0).
Specialized Resins e.g., Poly(glycidyl methacrylate) copolymerChelationFlow chemistry or recirculation setupsHigh capacity, suitable for continuous processing.[2]May require specific equipment (cartridges/columns).

Experimental Protocols & Workflows

Palladium Removal Strategy Workflow

The following diagram outlines a systematic approach to developing a palladium removal strategy for your 4-Iodo-2-(2-methoxyethoxy)pyridine product.

G cluster_0 Phase 1: Initial Assessment & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Process A Start: Crude Product (Post-Reaction Workup) [Pd] > 500 ppm B Small-Scale Scavenger Screen (Carbon, Thiol-Silica, TMT-Silica) ~5-10 wt% scavenger, RT, 4h A->B C Analyze Filtrate for Residual [Pd] and Product Recovery B->C D Is [Pd] < 10 ppm AND Recovery > 90%? C->D E Identify Best Scavenger. Proceed to Optimization. D->E Yes G Troubleshoot? (See Troubleshooting Guide) D->G No F Optimize Conditions: - Scavenger Loading (wt%) - Temperature (RT to 60°C) - Time (2h to 24h) E->F H Is [Pd] still high or recovery poor? F->H G->F Re-optimize H->G Yes I Finalized Protocol [Pd] < 10 ppm H->I No

Caption: Workflow for Palladium Scavenger Selection and Optimization.

Protocol 1: Activated Carbon Treatment

This protocol is a cost-effective first step, particularly for reducing high initial palladium concentrations ("debulking").

  • Dissolution: Dissolve the crude 4-Iodo-2-(2-methoxyethoxy)pyridine in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL. Ensure the material is fully dissolved.

  • Addition of Carbon: Add activated carbon (e.g., Darco® KB-B) to the solution. For initial screening, use 10-20 wt% (e.g., 100-200 mg of carbon for every 1 gram of crude product).

  • Slurry: Stir the resulting slurry vigorously at room temperature for 4-18 hours. For more challenging cases, the temperature can be increased to 40-50°C.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. It is crucial to ensure no carbon breaks through.

  • Wash: Wash the Celite® pad with 2-3 portions of the clean solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes, and concentrate in vacuo. Analyze a sample of the resulting solid/oil for palladium content via ICP-MS or ICP-OES.

Protocol 2: Thiol-Functionalized Silica Scavenging

This method offers higher selectivity and often better product recovery compared to activated carbon.

  • Dissolution: Dissolve the crude or partially purified product in an appropriate solvent.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, SPM32) to the solution. A typical starting point is 3-5 equivalents relative to the initial moles of palladium catalyst used in the reaction.

  • Reaction: Stir the mixture at room temperature or elevated temperature (e.g., 40-60°C) for 2-24 hours. The optimal time and temperature should be determined through screening.[7]

  • Filtration: Filter the mixture to remove the silica scavenger.

  • Wash: Wash the silica on the filter with a small amount of fresh solvent.

  • Analysis: Concentrate the combined filtrate and analyze for residual palladium.

Troubleshooting Workflow: High Palladium After Scavenging

This diagram provides a decision-making framework when initial scavenging attempts fail.

G A Problem: [Pd] > 10 ppm after initial scavenging B Did you screen multiple scavenger types? A->B C Screen diverse scavengers (Thiol, TMT, Amine, Carbon) Compare side-by-side. B->C No D Increase scavenger loading (e.g., double the wt%) and/or extend time to 24h. B->D Yes G Re-analyze [Pd] level C->G E Increase temperature (e.g., from RT to 50°C). Check API stability first. D->E F Implement a pre-treatment step: Add soluble chelator (e.g., N-acetylcysteine), stir 2-4h, then add scavenger. E->F F->G H Issue Resolved G->H

Caption: Troubleshooting flowchart for insufficient palladium removal.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Center for Biotechnology Information. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Center for Biotechnology Information. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Center for Biotechnology Information. [Link]

  • Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. ResearchGate. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development. [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]

  • Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. RSC Publishing. [Link]

  • Progressive release of a palladium-pyridyl complex from a layer-by-layer multilayer and illustrative application to catalytic Suzuki coupling. RSC Publishing. [Link]

  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. PhosphonicS. [Link]

  • Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis. ACS Omega. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Isolation of 4-Iodo-2-(2-methoxyethoxy)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to separate halogenated pyridine intermediates from their unreacted or dehalogenated byproduc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to separate halogenated pyridine intermediates from their unreacted or dehalogenated byproducts. Separating iodinated pyridines from their des-iodo counterparts is a notoriously difficult engineering challenge due to their structural similarities [4].

This guide provides a deep dive into the causality behind separation techniques for 4-iodo-2-(2-methoxyethoxy)pyridine and its des-iodo byproduct, 2-(2-methoxyethoxy)pyridine . By understanding the physicochemical principles at play, you can implement the self-validating protocols below to achieve high-purity isolation.

Part 1: Physicochemical Data Presentation

Before selecting a separation workflow, we must analyze the fundamental differences between the target molecule and the byproduct. The addition of a single iodine atom drastically alters the molecule's mass, polarizability, and basicity.

Quantitative Data Comparison
Property4-Iodo-2-(2-methoxyethoxy)pyridine (Target)2-(2-Methoxyethoxy)pyridine (Des-iodo Byproduct)
Molecular Weight 279.08 g/mol 153.18 g/mol
Predicted pKa (Conjugate Acid) ~2.36 [1]~3.5 - 4.0
Boiling Point (Predicted) ~311.1 °C[1]~210.0 °C
Lipophilicity (LogP) High (Hydrophobic)Low (Hydrophilic)
Electronic Effect on Ring Inductive Withdrawal (-I)None

Part 2: Troubleshooting FAQs & Experimental Workflows

Q1: Why is this separation so challenging, and what fundamental chemical properties can we exploit?

Answer: The challenge lies in the fact that both molecules share the same 2-methoxyethoxy pyridine scaffold, meaning they have similar solubility profiles in many common organic solvents. However, we can exploit two major differences:

  • Basicity (pKa): Understanding the basicity of these compounds is paramount for predicting their behavior [2]. The iodine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This pulls electron density away from the pyridine nitrogen, making the 4-iodo product a significantly weaker base (pKa ~2.36) than the des-iodo byproduct (pKa ~3.5–4.0).

  • Mass and Polarizability: Iodine is a massive, highly polarizable halogen. Its presence significantly increases the boiling point and lipophilicity (LogP) of the molecule [3]. This allows for separation via distillation or reverse-phase chromatography.

Q2: How can I exploit the pKa difference to separate them using acid-base extraction?

Answer: Because the des-iodo byproduct is a stronger base, carefully controlling the pH of an aqueous wash can selectively protonate the des-iodo byproduct, driving it into the aqueous phase while leaving the less basic 4-iodo product in the organic phase.

ExtractionWorkflow Start Crude Mixture (Iodo + Des-iodo) Dissolve Dissolve in EtOAc Start->Dissolve Buffer Extract with Citrate Buffer (pH 2.8) Dissolve->Buffer OrgPhase Organic Phase (Enriched in 4-Iodo) Buffer->OrgPhase Hydrophobic AqPhase Aqueous Phase (Enriched in Des-iodo) Buffer->AqPhase Protonated Wash Wash with Brine & Dry OrgPhase->Wash Pure Pure 4-Iodo Product Wash->Pure

Workflow for differential pH extraction of iodopyridine based on pKa.

Step-by-Step Protocol: Differential pH Extraction

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent with moderate polarity, such as Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Buffer Preparation: Prepare a 0.5 M Citrate buffer adjusted precisely to pH 2.8 using a calibrated pH meter.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the pH 2.8 citrate buffer. Shake vigorously and vent.

  • Validation Step: After phase separation, draw a small aliquot of the aqueous layer and verify the pH is still ~2.8. The buffering capacity must overcome the basicity of the dissolved pyridines to ensure the des-iodo species remains protonated.

  • Separation: Drain the aqueous phase (containing the protonated des-iodo byproduct). Repeat the buffer wash two more times to ensure complete removal of the byproduct.

  • Workup: Wash the retained organic phase with saturated NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 4-iodo-2-(2-methoxyethoxy)pyridine.

Q3: If I use reverse-phase chromatography (RP-HPLC), what are the optimal conditions to resolve these two peaks?

Answer: In reverse-phase chromatography, retention is driven by hydrophobic interactions with the C18 stationary phase. The massive iodine atom increases the lipophilicity (LogP) and polarizability of the molecule, causing it to interact much more strongly with the stationary phase than the des-iodo byproduct. Preparative HPLC utilizing a C18 column is highly effective for resolving these species [5].

HPLCLogic Injection Inject Crude onto C18 Column MobilePhase Gradient Elution (MeCN / Water + 0.1% TFA) Injection->MobilePhase Interaction Hydrophobic & Polarizability Interactions MobilePhase->Interaction DesIodo Des-iodo Elutes First (Lower LogP) Interaction->DesIodo Iodo 4-Iodo Elutes Second (Higher LogP, Stronger C18 Affinity) Interaction->Iodo

Reverse-phase HPLC separation logic based on LogP and polarizability.

Step-by-Step Protocol: Preparative RP-HPLC

  • System Setup: Equip a preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Trifluoroacetic acid) and Mobile Phase B (Acetonitrile + 0.1% TFA). The TFA ensures both pyridines are fully protonated, preventing peak tailing and ensuring reproducible retention times.

  • Sample Loading: Dissolve the crude sample in a minimal volume of Mobile Phase A/B mixture (e.g., 1:1) and inject.

  • Elution Gradient: Run a gradient from 10% B to 70% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm. The des-iodo byproduct will elute first. Collect the second, major peak corresponding to the highly retained 4-iodo product.

  • Validation Step: Analyze the collected fractions via analytical LC-MS before pooling to confirm the absence of the m/z 154 [M+H]⁺ des-iodo peak and the presence of the m/z 280 [M+H]⁺ iodo peak.

Q4: Can distillation be used for this separation?

Answer: Yes. The addition of an iodine atom increases the molecular weight by ~126 Da, which translates to a massive difference in boiling point (~100 °C difference). Vacuum distillation is a highly scalable and self-validating method for this separation, provided the compounds are thermally stable at the distillation temperature.

Step-by-Step Protocol: Fractional Vacuum Distillation

  • Apparatus Assembly: Set up a short-path distillation apparatus equipped with a Vigreux column to increase theoretical plates. Connect to a high-vacuum pump equipped with a cold trap.

  • Loading: Transfer the crude oil to the distillation flask and add a PTFE-coated magnetic stir bar to prevent bumping.

  • Vacuum Application: Apply a steady vacuum (< 1 mbar) before applying heat.

  • Fractional Collection: Gradually heat the oil bath. The des-iodo byproduct will distill first (monitor the vapor temperature closely). Collect this as the fore-run.

  • Product Isolation: Once the vapor temperature drops and stabilizes at a higher baseline, swap the receiving flask and increase the bath temperature to distill the pure 4-iodo-2-(2-methoxyethoxy)pyridine.

  • Validation Step: Perform ¹H-NMR on the main fraction. The disappearance of the proton signal at the 4-position of the pyridine ring confirms the complete removal of the des-iodo byproduct.

References

  • 4-Iodopyridine | C5H4IN | CID 609492 - PubChem Source: nih.gov URL:[Link]

  • Source: google.
  • Are bis(pyridine)iodine( I ) complexes applicable for asymmetric halogenation? - Organic & Biomolecular Chemistry Source: rsc.org URL:[Link]

Troubleshooting

Technical Support Center: Crystallization of 2-Methoxyethoxy Pyridines

Welcome to the technical support center for the crystallization of 2-methoxyethoxy pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven ins...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-methoxyethoxy pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for obtaining high-quality crystalline material. As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-proven techniques to help you navigate the complexities of crystallizing this unique class of compounds.

The 2-methoxyethoxy pyridine scaffold presents a distinct set of properties. The pyridine ring offers basicity and potential for hydrogen bonding, while the flexible 2-methoxyethoxy side chain introduces polarity and conformational variability. This combination requires a nuanced approach to solvent selection and crystallization methodology. This guide provides a structured framework for troubleshooting common issues and answers frequently asked questions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a solvent system for crystallizing 2-methoxyethoxy pyridines?

A1: The ideal solvent system hinges on the principle of differential solubility: the compound should be highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures.[1] For 2-methoxyethoxy pyridines, the key is to balance the polarity of the pyridine core with the more flexible, ether-rich side chain.

Consider the following factors:

  • Polarity Matching: The "like dissolves like" principle is a good starting point.[2] Given the molecule's ether and pyridine functionalities, a range of solvents from polar aprotic (e.g., ethyl acetate, acetone, acetonitrile) to polar protic (e.g., ethanol, isopropanol) should be screened.[3]

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Protic solvents like alcohols can engage in hydrogen bonding, which may either promote or hinder crystallization depending on the specific molecular structure.[4][5]

  • Mixed Solvent Systems: These are often the most effective.[3] A "good" solvent, in which the compound is readily soluble (e.g., acetone, dichloromethane), is combined with a "poor" or "anti-solvent," in which the compound is insoluble (e.g., n-hexane, heptane).[6] This allows for fine-tuned control over supersaturation.

A logical workflow for solvent screening is essential for success.

A Start: Dissolve small amount of compound (5-10 mg) B Screen Single Solvents (Polar Aprotic & Protic) (e.g., EtOAc, Acetone, EtOH, IPA) A->B C Soluble at Room Temp? B->C Yes D Sparingly Soluble at RT, Fully Soluble when Heated? B->D No E Insoluble? B->E No F Potential 'Good Solvent' for Mixed System C->F G Ideal Solvent for Slow Cooling D->G H Potential 'Anti-Solvent' for Mixed System E->H I Develop Mixed System (e.g., Acetone/Hexane) F->I J Proceed to Crystallization Trials G->J H->I I->J

Caption: Solvent selection workflow for 2-methoxyethoxy pyridines.

Q2: Which crystallization technique is most suitable for obtaining single crystals for X-ray crystallography?
  • Slow Evaporation: This is the simplest method where the compound is dissolved in a solvent and the solvent is allowed to evaporate slowly over days or weeks.[8] However, it can sometimes lead to twinning or aggregation.[4] To control the rate, cover the vial with a cap or parafilm and pierce it with one or two small holes using a needle.[8]

  • Vapor Diffusion: This technique is often considered the gold standard for growing single crystals.[4] The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a "poor" solvent (anti-solvent). The anti-solvent's vapor slowly diffuses into the compound's solution, gradually reducing its solubility and inducing slow crystallization.[3]

  • Solvent Layering (Anti-solvent Addition): In this method, the anti-solvent is carefully layered on top of a solution of the compound without mixing. Crystallization occurs slowly at the interface between the two solvents.[3]

Q3: How does the rate of cooling affect crystal quality and yield in a slow cooling crystallization?

While slower cooling improves crystal quality, it may result in a lower initial yield as more compound remains in the mother liquor. However, the purity of the obtained crystals is significantly higher.

Troubleshooting Guide

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point in that specific solvent system, or when supersaturation is achieved too rapidly.[8][10] The result is a liquid phase (the "oil") instead of a solid crystalline phase.

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of the "good" solvent to decrease the overall concentration.[8] This lowers the supersaturation level, allowing crystallization to occur at a lower temperature and at a slower rate.

  • Slow Down the Process: If using a slow cooling method, ensure the cooling is as gradual as possible. Insulating the flask can help. If using an anti-solvent method, slow down the rate of addition or use a vapor diffusion setup for a more gradual change in solvent composition.[3][8]

  • Change the Solvent System: The chosen solvent may be too good for your compound.[4] Try a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, select an anti-solvent that is more miscible with the primary solvent to create a more gradual precipitation.

Q5: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

A5: A lack of crystal formation indicates that the solution is not sufficiently supersaturated, or that the nucleation process has not been initiated.[8]

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.[8]

    • Seeding: Add a single, tiny crystal from a previous batch (a "seed crystal").[11] This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: If the solution is stable, remove the stopper and allow some solvent to evaporate. Alternatively, gently heat the solution to boil off a small amount of solvent, then allow it to cool again.[8]

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise until the solution becomes slightly turbid (cloudy), then add a drop of the good solvent to clarify it. Let the solution stand.

Q6: I'm getting very fine, needle-like crystals. How can I grow larger, more block-like crystals?

A6: The formation of many small or needle-like crystals is typically a sign of rapid nucleation and crystal growth.[8][12] Crystal morphology is heavily influenced by the solvent and crystallization conditions.[9][13]

Solutions:

  • Reduce the Rate of Crystallization:

    • Slow Evaporation: Reduce the size or number of holes in the cap covering the vial.[8]

    • Vapor Diffusion: Use a less volatile anti-solvent to slow the rate of diffusion.[8]

  • Modify the Solvent System: The solvent interacts with different faces of a growing crystal at different rates, which dictates the final shape.[12]

    • Try a different solvent or solvent mixture. A more viscous solvent can sometimes slow down diffusion and promote the growth of more defined crystals.

    • The polarity of the solvent can also play a role. Using a less polar solvent might favor the growth of different crystal faces, leading to a change in morphology from needles to blocks.[12]

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve your compound initially. While this may slightly reduce the overall yield, it ensures that the solution becomes supersaturated more slowly upon cooling, giving more time for larger crystals to form.[14]

Data Summary & Protocols

Table 1: Properties of Common Solvents for Crystallization
SolventBoiling Point (°C)PolarityTypeCommon Anti-Solvents
Ethyl Acetate77MediumPolar Aproticn-Hexane, Heptane
Acetone56HighPolar Aproticn-Hexane, Diethyl Ether
Acetonitrile82HighPolar AproticToluene, Diethyl Ether
Ethanol78HighPolar ProticWater, n-Hexane
Isopropanol (IPA)82HighPolar ProticWater, n-Hexane
Dichloromethane40MediumPolar Aproticn-Hexane, Pentane
Toluene111LowNon-Polarn-Hexane, Heptane
n-Hexane69LowNon-PolarN/A

Data compiled from various sources. Polarity is a relative measure.

Experimental Protocols
Protocol 1: Slow Cooling Recrystallization

This method is ideal for purifying solid compounds with temperature-dependent solubility.[15]

  • Dissolution: Place the crude 2-methoxyethoxy pyridine derivative in a flask. Add a suitable solvent (e.g., ethanol or ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, the flask can be placed in an insulated container. Avoid disturbing the flask during this period.[5]

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Vapor Diffusion

This technique is excellent for growing high-quality single crystals from a small amount of material.[4]

cluster_0 Vapor Diffusion Workflow A 1. Dissolve compound (5-10 mg) in minimal 'good' solvent (e.g., Acetone) in a small vial. B 2. Place the small, open vial inside a larger jar. A->B C 3. Add 'poor' anti-solvent (e.g., n-Hexane) to the bottom of the larger jar. B->C D 4. Seal the larger jar and leave undisturbed for several days. C->D E 5. Anti-solvent vapor slowly diffuses into the solution, inducing crystallization. D->E F 6. Collect high-quality single crystals. E->F

Caption: Experimental workflow for vapor diffusion crystallization.

  • Preparation: Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., acetone, dichloromethane) in a small, narrow vial (e.g., a 2 mL vial).[3]

  • Setup: Place this small vial, uncapped, inside a larger vial or jar.

  • Anti-Solvent Addition: Carefully add a layer of the "poor" anti-solvent (e.g., n-hexane, diethyl ether) to the larger jar, ensuring the level is below the top of the inner vial.[3]

  • Sealing: Seal the larger jar tightly with a cap or parafilm.

  • Incubation: Leave the setup in a location free from vibrations and temperature fluctuations for several days to weeks.[5]

  • Observation: Crystals will slowly form in the inner vial as the anti-solvent vapor diffuses into the solution, reducing the solubility of the compound.

References

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives.
  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization?
  • Royal Society of Chemistry. (n.d.). Effect of solvents on the growth morphology of dl-alanine crystals.
  • University of Florence. (n.d.). Guide for crystallization.
  • BenchChem. (2025). Introduction to Crystallization of Pyridine N-Oxide Compounds.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • ACS Publications. (2025, February 26). Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN).
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • National Center for Biotechnology Information. (2024, January 11). The Effect of Solvents on the Crystal Morphology of Isosorbide Mononitrate and Its Molecular Mechanisms.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate.
  • Alchemist-chem. (n.d.). Pyridine, 2-Methoxy-5-Methyl- | Properties, Safety, Uses, Supplier & SDS.
  • National Center for Biotechnology Information. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
  • Chemical Bull. (n.d.). Buy 2-methoxypyridine | Pharmaceutical & Agrochemical Intermediate.
  • Myande. (n.d.). Cooling/Freezing Crystallization.
  • Wiley Online Library. (n.d.). Crystallization of Organic Compounds.
  • Area of Sustainability. (n.d.). Anti-Solvent Crystallization.
  • SATHEE. (n.d.). Chemistry Crystallization.
  • EBNER. (n.d.). Cooling Crystallization & Crystallizers.
  • SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling.
  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization.
  • BenchChem. (n.d.). Pyridine Synthesis Optimization: A Technical Support Center.
  • NSF PAR. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.
  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of Methyl 2-(2-methoxyethoxy)acetate in Organic Solvents.
  • The Fromm Group. (n.d.). Guide for crystallization.

Sources

Optimization

Technical Support Center: FluoroDry™ TF-1 Reagent (A Representative Trifluoroacetylating Agent)

Welcome to the Technical Support Center for FluoroDry™ TF-1 Reagent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on handling our highly re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for FluoroDry™ TF-1 Reagent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on handling our highly reactive and moisture-sensitive trifluoroacetylating agent. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and safety of your experiments.

I. Understanding the Challenge: The Extreme Moisture Sensitivity of FluoroDry™ TF-1

FluoroDry™ TF-1 is a powerful trifluoroacetylating agent, valued for its ability to introduce the trifluoromethyl group, a common moiety in pharmaceuticals that can enhance metabolic stability and binding affinity.[1] However, its high reactivity also makes it extremely susceptible to hydrolysis. Even trace amounts of moisture in your reaction setup can lead to reagent decomposition, low yields, and the formation of trifluoroacetic acid and other byproducts.[2] This guide will equip you with the necessary knowledge and techniques to mitigate these risks.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with FluoroDry™ TF-1 in a question-and-answer format.

Question 1: My reaction is sluggish or not proceeding to completion. What are the likely causes related to moisture?

Possible Cause Explanation Recommended Solution
Reagent Decomposition FluoroDry™ TF-1 has likely been compromised by moisture, either during storage or transfer, rendering it inactive.- Use a fresh, unopened bottle of the reagent. - If the bottle has been opened previously, ensure it was stored under a positive pressure of inert gas. - Perform a small-scale test reaction with a reliable substrate to check the reagent's activity.
Contaminated Solvents The "anhydrous" solvent used may have absorbed atmospheric moisture.- Use a freshly opened bottle of a high-purity anhydrous solvent, preferably one with a low water specification (e.g., <10 ppm). - Consider using a solvent from a sealed system, such as a bottle with a Sure/Seal™ septum.[3][4] - If you are dispensing from a larger container, use proper techniques to maintain a dry atmosphere (e.g., a positive pressure of argon or nitrogen).
Inadequately Dried Glassware Glass surfaces readily adsorb a thin film of water from the atmosphere.[1]- Oven-dry all glassware at a minimum of 125°C for at least 4 hours, or preferably overnight.[1][4] - Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas.[4]
Atmospheric Leaks in the Reaction Setup Small leaks in your apparatus can introduce moisture, especially in reactions run over extended periods.- Ensure all joints are well-greased (if applicable) and securely clamped. - Use high-quality rubber septa and replace them if they show signs of wear or have been punctured multiple times. - Maintain a slight positive pressure of inert gas throughout the reaction, as indicated by a bubbler.[5][4]

Question 2: I'm observing unexpected byproducts in my reaction mixture. Could moisture be the culprit?

Yes, moisture is a very likely cause. The primary byproduct from the hydrolysis of a trifluoroacetylating agent is trifluoroacetic acid. This acidic byproduct can potentially catalyze side reactions or degrade sensitive functional groups in your starting material or product.

Logical Flow for Troubleshooting Byproduct Formation:

start Unexpected Byproducts Observed check_reagent Was the FluoroDry™ TF-1 reagent handled under strictly anhydrous conditions? start->check_reagent check_solvent Was the solvent from a freshly opened bottle of anhydrous grade? check_reagent->check_solvent Yes hydrolysis_suspected High suspicion of hydrolysis. Byproducts may include trifluoroacetic acid. check_reagent->hydrolysis_suspected No check_glassware Was all glassware oven-dried and assembled under inert gas? check_solvent->check_glassware Yes check_solvent->hydrolysis_suspected No check_atmosphere Was a positive pressure of inert gas maintained throughout the reaction? check_glassware->check_atmosphere Yes check_glassware->hydrolysis_suspected No check_atmosphere->hydrolysis_suspected No review_protocol Review entire protocol for potential sources of moisture contamination. check_atmosphere->review_protocol Yes hydrolysis_suspected->review_protocol

Caption: Troubleshooting unexpected byproducts.

III. Frequently Asked Questions (FAQs)

Q1: What are the visual signs of a compromised FluoroDry™ TF-1 reagent?

A1: FluoroDry™ TF-1 is a clear, colorless liquid. If the reagent appears cloudy, has particulate matter, or fumed upon opening the bottle (due to reaction with atmospheric moisture), it is likely compromised and should not be used.

Q2: How should I store an opened bottle of FluoroDry™ TF-1?

A2: Once opened, the bottle should be stored under a positive pressure of a dry, inert gas like argon or nitrogen. It is crucial to use a tightly fitting septum and to store the bottle in a cool, dry place, away from sources of moisture. For long-term storage, consider a glovebox with a low-moisture atmosphere.

Q3: Can I use a drying tube to protect my reaction?

A3: While a drying tube filled with a desiccant like calcium chloride can offer some protection, it is not sufficient for highly moisture-sensitive reactions involving FluoroDry™ TF-1. Drying tubes do not prevent the back-diffusion of atmospheric oxygen and are not as effective as maintaining a positive pressure of an inert gas.[4]

Q4: What is the best way to transfer FluoroDry™ TF-1 from its original bottle to my reaction flask?

A4: The recommended method is to use a dry, gas-tight syringe with a clean, dry needle. The syringe should be purged with inert gas several times before drawing up the reagent. The transfer should be done through a rubber septum under a positive pressure of inert gas.

Experimental Workflow for Reagent Transfer:

cluster_reagent_bottle Reagent Bottle cluster_reaction_flask Reaction Flask reagent FluoroDry™ TF-1 syringe Dry, Gas-Tight Syringe reagent->syringe Withdraw Reagent septum1 Septum flask Reaction Mixture flask->flask septum2 Septum syringe->septum1 Insert Needle syringe->septum2 Transfer Reagent inert_gas Inert Gas Source (e.g., Argon Balloon) inert_gas->septum1 Pressurize

Caption: Syringe transfer of a moisture-sensitive reagent.

IV. Key Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere

  • Glassware Preparation: Thoroughly clean all glassware and dry it in an oven at a minimum of 125°C for at least 4 hours.[1][4]

  • Assembly: While the glassware is still hot, assemble the reaction apparatus. This typically includes a round-bottom flask, a condenser (if refluxing), and an addition funnel (if needed).

  • Inert Gas Purge: Immediately after assembly, place the apparatus under a positive pressure of a dry inert gas (argon is preferred due to its higher density, but nitrogen is also commonly used). This can be done using a Schlenk line or a gas manifold connected to a bubbler.[6]

  • Cooling: Allow the glassware to cool to room temperature under the inert atmosphere. This prevents moisture from being drawn into the apparatus as it cools.

  • Reagent Addition: Add any solid reagents to the flask before sealing it completely. Liquid reagents should be added via a dry syringe through a rubber septum.

Protocol 2: Quenching a Reaction Containing FluoroDry™ TF-1

Caution: Quenching can be highly exothermic. Always perform this procedure in a well-ventilated fume hood and behind a safety shield.

  • Cooling: Cool the reaction mixture to 0°C or lower using an appropriate cooling bath (e.g., an ice-water bath).

  • Slow Addition of Quenching Agent: Slowly and carefully add a protic solvent, such as isopropanol or ethanol, dropwise to the reaction mixture with vigorous stirring. Do not use water directly as the initial quenching agent, as the reaction can be violent.

  • Controlled Hydrolysis: Once the initial vigorous reaction has subsided, a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) or water can be slowly added to fully hydrolyze any remaining reactive species.

  • Workup: Proceed with the standard aqueous workup and extraction of your product.

V. Data at a Glance

Table 1: Water Content of Common "Anhydrous" Solvents

SolventTypical Water Content (ppm) in a New Bottle
Dichloromethane< 50
Tetrahydrofuran (THF)< 50
Diethyl Ether< 50
Acetonitrile< 30
Toluene< 30

Note: Water content can increase significantly once a bottle is opened. Always handle anhydrous solvents under an inert atmosphere.

VI. References

  • trifloroacetyl triflate - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

  • Trifluoroacetyl chloride - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. Retrieved March 7, 2026, from [Link]

  • The Manipulation of Air-Sensitive Compounds. (n.d.). In Organometallics: A Concise Introduction (pp. 15-45). Retrieved March 7, 2026, from a source on preparative techniques in organometallic chemistry.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved March 7, 2026, from a university resource on laboratory techniques.

  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved March 7, 2026, from an educational resource on handling moisture-sensitive reactions.

  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. Retrieved March 7, 2026, from [Link]

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2021, January). Journal of Chemical Education. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactivity of Electron-Rich 2-Alkoxypyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing kinetic and thermodynamic roadblocks when cross-coupling 2-alkoxypyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing kinetic and thermodynamic roadblocks when cross-coupling 2-alkoxypyridines.

The core challenge lies in the electronic properties of the substrate. The alkoxy group (e.g., methoxy, isopropoxy) exerts a strong resonance-donating (+M) effect, rendering the pyridine ring highly electron-rich—particularly at the ortho and para positions (C3 and C5)[1]. This electron density fundamentally alters the reactivity profile: it strengthens C–X bonds (stalling oxidative addition), stabilizes C–O bonds (resisting cleavage), and introduces competing coordination sites that can poison transition metal catalysts.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to overcome these barriers.

Diagnostic Decision Tree

Before adjusting your reaction parameters, identify the specific mechanistic bottleneck based on your substrate's role in the catalytic cycle.

G Start 2-Alkoxypyridine Coupling Issue Path1 C-X Activation (Halide Electrophile) Start->Path1 Path2 C-O Activation (Alkoxy Electrophile) Start->Path2 Prob1 Stalled Oxidative Addition Path1->Prob1 Prob2 C-O Bond Inertness Path2->Prob2 Sol1 Use XPhos/RuPhos Increase Temp Prob1->Sol1 Sol2 Ni(0) + PCy3/NHC Add Lewis Acid Prob2->Sol2

Caption: Diagnostic workflow for resolving reactivity issues in 2-alkoxypyridine couplings.

Frequently Asked Questions (Troubleshooting)

Section A: 2-Alkoxyhalopyridines as Electrophiles (C–X Activation)

Q1: My Suzuki-Miyaura coupling with a 5-halo-2-alkoxypyridine is yielding mostly unreacted starting material. Why? A1: The electron-donating alkoxy group significantly increases the electron density at the C5 position[1]. This increased electron density strengthens the C–X bond, raising the activation energy required for the oxidative addition of the Pd(0) species. To overcome this causality, you must switch from standard ligands (like PPh₃) to highly electron-rich, bulky dialkylbiaryl phosphines (e.g., XPhos, RuPhos) or bidentate ligands like dppf[2]. These ligands increase the electron density on the palladium center, providing the necessary push to insert into the electron-rich C–X bond.

Q2: Why does my reaction mixture turn black shortly after adding the base? A2: A rapid color change to black indicates the precipitation of palladium black, meaning your catalyst has decomposed. In 2-alkoxypyridine systems, the alkoxy oxygen and the pyridine nitrogen can act as a bidentate chelator, stripping the metal from its phosphine ligands. Ensure you are using a sufficient ligand-to-metal ratio and consider using a pre-formed palladacycle precatalyst (e.g., Buchwald G3 or G4) to ensure the controlled, steady release of the active Pd(0) species[3].

Section B: 2-Alkoxypyridines as Electrophiles (C–O Activation)

Q3: Can I use the 2-alkoxy group itself as a leaving group for cross-coupling? A3: Yes, but standard Palladium catalysis will fail because the C(sp²)–O bond in 2-alkoxypyridines is exceptionally strong. You must use Nickel catalysis. Nickel is more electropositive and has a smaller atomic radius, allowing it to back-donate more effectively into the strong C–O σ* orbital. You will need an electron-rich, bulky ligand such as PCy₃ or an N-Heterocyclic Carbene (NHC) to drive this challenging oxidative addition[4].

Q4: During Ni-catalyzed C–O coupling, I am isolating N-alkylpyridones instead of my cross-coupled product. What is happening? A4: You are observing an O- to N-alkyl migratory rearrangement. At elevated temperatures, the metal catalyst or Lewis acid additives can promote the cleavage of the alkyl-oxygen bond rather than the aryl-oxygen bond, resulting in the thermodynamically stable 2-pyridone core. To suppress this, lower the reaction temperature and switch to a more sterically demanding NHC ligand (like SIPr) to accelerate the desired cross-coupling pathway over the rearrangement[5].

Quantitative Data: Catalyst & Ligand Selection

Use the following empirically validated parameters to establish your baseline conditions.

Substrate RoleReaction TypeRecommended Catalyst SystemBase / AdditiveTemp (°C)Expected Yield Range
5-Halo-2-alkoxypyridine Suzuki-Miyaura2–5 mol% XPhos Pd G3K₃PO₄ (2.0 eq)80–10075–95%
5-Halo-2-alkoxypyridine Buchwald-Hartwig5 mol% Pd(OAc)₂ / RuPhosCs₂CO₃ (1.5 eq)90–11070–90%
2-Alkoxypyridine (C–O) Kumada / Suzuki10 mol% Ni(cod)₂ / PCy₃MgCl₂ (0.5 eq)60–8050–85%
2-Alkoxy-5-boronic acid Suzuki-Miyaura5 mol% Pd(dppf)Cl₂CsF (3.0 eq)60–8040–70%

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , incorporating specific checkpoints to confirm mechanistic progression before committing to full workup.

SOP A: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyridine

Causality: This protocol utilizes a G3 pre-catalyst to prevent premature Pd-black formation. We include an internal standard to monitor mass balance and validate that unreacted starting material isn't being consumed by hydrodehalogenation.

  • Preparation: In a nitrogen-filled glovebox, charge a dried Schlenk tube with 5-bromo-2-methoxypyridine (1.0 equiv), arylboronic acid (1.5 equiv), XPhos Pd G3 (3 mol%), biphenyl (0.5 equiv, internal standard), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane to reach a 0.2 M concentration. Note: The extreme steric bulk of the XPhos ligand prevents the methoxy oxygen from coordinating to the Pd center.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 90 °C.

  • Validation Checkpoint (1 Hour): Take a 10 µL aliquot under N₂, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS.

    • Diagnostic: You should observe >50% conversion. If conversion is <10% and the solution is clear yellow, the oxidative addition is stalled (increase temperature to 100 °C). If the solution is black with precipitate, the boronic acid may be wet, causing rapid catalyst death.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium and salts, and concentrate in vacuo.

SOP B: Ni-Catalyzed C–O Cross-Coupling of 2-Alkoxypyridines

Causality: Ni(cod)₂ is highly oxygen-sensitive. The protocol uses PCy₃ to force the Ni center into a highly electron-rich state, which is an absolute requirement to cleave the inert C(sp²)–O bond[4].

  • Catalyst Activation: In a glovebox, mix Ni(cod)₂ (10 mol%) and PCy₃ (20 mol%) in anhydrous toluene for 15 minutes.

    • Validation Checkpoint: The solution must transition from yellow to a deep red/purple. This color change visually validates the formation of the active Ni(0)-phosphine complex. If it remains yellow, your Ni(cod)₂ has oxidized.

  • Reagent Addition: Add the 2-alkoxypyridine (1.0 equiv) and the organoboron reagent (2.0 equiv).

  • Reaction: Heat at 110 °C for 12–24 hours.

  • Validation Checkpoint (4 Hours): Monitor via TLC/LC-MS for the formation of 2-pyridone byproducts. If O- to N-alkyl migratory rearrangement is outcompeting cross-coupling, abort, and switch to an NHC ligand (e.g., SIPr) to accelerate the desired cross-coupling pathway.

Catalytic Cycle & Bottlenecks

Understanding where the reaction fails is critical for optimization. For electron-rich 2-alkoxypyridines acting as electrophiles, the thermodynamic sink occurs immediately at the first step.

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA 2-Alkoxy-Ar-X PdII Pd(II) Complex OA->PdII Rate-Limiting Bottleneck TM Trans- metalation PdII->TM R-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 Product

Caption: Catalytic cycle highlighting the rate-limiting oxidative addition for electron-rich pyridines.

References

  • BenchChem. "Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines". BenchChem Tech Support.
  • Whittaker et al. "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations". Angewandte Chemie International Edition / PMC.
  • Gu, Yiting. "C–H & C–O FUNCTIONALIZATION BY SILICON–HETEROATOM INTERELEMENT LINKAGES". TDX Theses.
  • PubMed. "Direct C(3)5-H Polyfluoroarylation of 2-Amino/alkoxy Pyridines Enabled by a Transient and Electron-deficient Palladium Intermediate". Chemistry - A European Journal.

Sources

Optimization

alternative catalysts for coupling sterically hindered 4-iodopyridines

Technical Support Center: Advanced Coupling of Sterically Hindered 4-Iodopyridines Ticket ID: #PYR-4I-CPL-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Catalyst D...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Coupling of Sterically Hindered 4-Iodopyridines

Ticket ID: #PYR-4I-CPL-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Catalyst Deactivation and Steric Barriers in 4-Iodopyridine Cross-Couplings

Diagnostic & Strategy: Why Standard Protocols Fail

If you are reading this, you have likely attempted a standard Suzuki-Miyaura coupling using generic catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and encountered one of two outcomes:

  • Total Decomposition: The reaction mixture turned black (Pd-black precipitation) with no product conversion.

  • Protodehalogenation: You isolated the de-iodinated pyridine (Py-H) instead of the coupled product.

The Root Cause: 4-Iodopyridines present a unique "double trouble" paradox:

  • Electronic Instability: The electron-deficient nature of the pyridine ring makes the C–I bond highly reactive toward oxidative addition. However, the resulting Pd(II) intermediate is often unstable and prone to reduction (protodehalogenation) before transmetallation can occur.

  • Steric Hindrance: Substituents at the C3 or C5 positions (ortho to the iodide) block the approach of the coupling partner (boronic acid/ester), slowing down transmetallation.

The Solution: You must abandon "loose" ligand systems (like PPh₃) in favor of Precatalysts that enforce a 1:1 Ligand-to-Palladium ratio and possess high steric bulk. This guide focuses on two superior alternative classes: Pd-NHC (PEPPSI) and Buchwald G4 Palladacycles .

Catalyst Selection Matrix

Use this matrix to select the correct alternative catalyst based on your specific steric constraints.

Substrate ConstraintRecommended CatalystLigand ClassWhy it Works
Moderate Sterics (One ortho-substituent on Pyridine)Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)Extremely stable to air/moisture; the "throw-away" pyridine ligand ensures rapid activation; NHC wingtips protect the active center.
Severe Sterics (Substituents on both Pyridine & Coupling Partner)XPhos Pd G4 DialkylbiarylphosphineThe massive bulk of XPhos facilitates reductive elimination, which is the rate-determining step in crowded systems.
Heteroatom-Rich (Coupling with other basic heterocycles)SPhos Pd G4 DialkylbiarylphosphineSPhos is exceptionally good at preventing catalyst poisoning by heteroatoms (N, S) present in the coupling partner.
Base-Sensitive (Substrate has esters/nitriles)Pd-PEPPSI-IPent Bulky NHCOperates efficiently with mild bases (e.g., K₂CO₃) and resists deactivation better than IPr in highly functionalized environments.

Technical Deep Dive & Protocols

Option A: The Robust "Workhorse" – Pd-PEPPSI-IPr

Best for: Scalability, bench-top stability, and general hindered couplings.

Mechanism: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold features a Pd(II) center stabilized by an NHC ligand and a "throw-away" 3-chloropyridine ligand. Upon heating, the 3-chloropyridine dissociates, creating the active 12-electron Pd(0)-NHC species immediately.

Standard Protocol (Sterically Hindered 4-Iodopyridine):

  • Stoichiometry:

    • 4-Iodopyridine derivative: 1.0 equiv[1]

    • Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv for dry conditions)

    • Catalyst: Pd-PEPPSI-IPr (1.0 – 2.0 mol%)

  • Solvent System:

    • Dioxane/Water (4:1) is the gold standard.[2]

    • Note: If your substrate is water-sensitive, use anhydrous Toluene or Dioxane at 80°C.

  • Procedure:

    • Charge a reaction vial with the solid reagents (Halide, Boronate, Base, Catalyst).[2][3]

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent via syringe.

    • Heat to 60–80°C . (PEPPSI activates well at moderate temperatures; avoid >100°C unless necessary to prevent pyridine decomposition).

    • Critical Step: Monitor conversion at 1 hour. These catalysts are fast.[4] Extended heating often leads to degradation.

Option B: The "Steric Bulldozer" – XPhos Pd G4

Best for: "Impossible" couplings where both partners are ortho-substituted.

Mechanism: The G4 precatalyst contains a pre-formed Pd(II) species that reduces to Pd(0) and releases the active ligand (XPhos) and an inert byproduct (N-methylcarbazole) upon deprotonation. This guarantees a strictly mono-ligated Pd(0) species, which is essential for fitting bulky substrates into the coordination sphere.

Protocol:

  • Stoichiometry:

    • 4-Iodopyridine: 1.0 equiv[1]

    • Boronic Acid: 1.5 equiv (Excess is crucial for hindered systems)

    • Base: K₃PO₄ (2.0 equiv) - Phosphate is often superior to carbonate for G4 systems.

    • Catalyst: XPhos Pd G4 (1.0 – 3.0 mol%)

  • Solvent:

    • THF/Water (10:1) or n-Butanol .

    • Tip: n-Butanol is excellent for solubilizing polar pyridines and allows higher temps than THF.

  • Procedure:

    • Combine solids in a vial.

    • Add solvent.[1][2][3][5][6][7][8]

    • Heat to 40–60°C .

    • Warning: XPhos is extremely active. Do not overheat initially. If no reaction after 2 hours, ramp to 80°C.

Troubleshooting Guide (FAQ)

Q1: I am seeing only the de-iodinated starting material (Pyridine-H). Why? A: This is Protodehalogenation . It happens when the rate of Transmetallation is slower than the rate of reaction with a proton source (usually water or solvent).

  • Fix 1 (Solvent): Switch to strictly anhydrous conditions (Dry Toluene or Dioxane).

  • Fix 2 (Base): Switch from Carbonate/Water to Anhydrous K₃PO₄ .

  • Fix 3 (Catalyst): Increase the catalyst loading of XPhos Pd G4 . The bulky ligand accelerates Reductive Elimination, favoring the C–C bond formation over the C–H side reaction.

Q2: The reaction mixture turns black immediately upon heating. A: This indicates Pd-Black precipitation . Your ligand is dissociating from the metal, or the Pd(0) is not being stabilized.

  • Fix: You are likely using a generic catalyst like Pd(PPh₃)₄. Stop. Switch to Pd-PEPPSI-IPr . The NHC ligand binds much more tightly to Palladium than phosphines, preventing metal aggregation.

Q3: My 4-iodopyridine is decomposing before I even add it. A: 4-iodopyridines are notoriously unstable as free bases (they can polymerize).

  • Fix: Store the starting material as a HCl or HI salt . When ready to react, add an extra equivalent of base to the coupling reaction to neutralize the salt in situ.

Q4: I have conversion, but I'm getting a mixture of isomers. A: If you are using a very strong base (like alkoxides) or high heat, you might be triggering a "Halogen Dance" (base-catalyzed migration of the iodine).

  • Fix: Use milder bases like K₂CO₃ or K₃PO₄ and keep the temperature below 80°C.

Visual Logic Flows

Figure 1: Catalyst Decision Tree

CatalystSelection Start Start: Sterically Hindered 4-Iodopyridine Coupling Q1 Are both coupling partners ortho-substituted? Start->Q1 SevereSterics Yes: Severe Steric Bulk Q1->SevereSterics Yes ModerateSterics No: Only Pyridine is hindered Q1->ModerateSterics No Rec_XPhos Recommendation: XPhos Pd G4 (Facilitates Reductive Elimination) SevereSterics->Rec_XPhos Q2 Is the coupling partner a heteroatom-rich heterocycle? ModerateSterics->Q2 Rec_SPhos Recommendation: SPhos Pd G4 (Prevents Heteroatom Poisoning) Q2->Rec_SPhos Yes Rec_PEPPSI Recommendation: Pd-PEPPSI-IPr (General Stability & Speed) Q2->Rec_PEPPSI No

Caption: Decision matrix for selecting the optimal catalyst based on steric environment and heteroatom content.

Figure 2: Troubleshooting The "De-iodination" Trap

Troubleshooting Issue Issue: Product is Pyridine-H (De-iodination) Check1 Check Solvent System Issue->Check1 Wet Contains Water/Alcohols Check1->Wet Dry Anhydrous Check1->Dry Action1 Action: Switch to Anhydrous Dioxane or Toluene Wet->Action1 Check2 Check Catalyst Type Dry->Check2 Standard Using Pd(PPh3)4 or Pd(dppf) Check2->Standard Advanced Using G3/G4 or PEPPSI Check2->Advanced Action2 Action: Switch to XPhos Pd G4 (Accelerates C-C bond formation over C-H reduction) Standard->Action2 Action3 Action: Increase Concentration (Favor bimolecular reaction) Advanced->Action3

Caption: Logic flow to diagnose and resolve protodehalogenation (loss of iodine).

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered substrates." Chemistry – A European Journal, 2006.

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions with XPhos Pd G4 and Related Precatalysts." Journal of the American Chemical Society, 2013.

  • BenchChem Technical Guides. "Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry." BenchChem Support, 2025.[1][9] [9]

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide: G3 and G4 Series." Sigma-Aldrich Technical Library.

  • Organ, M. G., et al. "[IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)-NHC Precatalyst." Molecules, 2023.[4][8][10] [4]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 4-Iodo-2-(2-methoxyethoxy)pyridine

Executive Summary 4-Iodo-2-(2-methoxyethoxy)pyridine (CAS: 1363437-63-1) is a critical heterocyclic building block in medicinal chemistry, particularly for designing PROTAC linkers and kinase inhibitors. Its structural d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodo-2-(2-methoxyethoxy)pyridine (CAS: 1363437-63-1) is a critical heterocyclic building block in medicinal chemistry, particularly for designing PROTAC linkers and kinase inhibitors. Its structural duality—combining a reactive aryl iodide for cross-coupling (Suzuki-Miyaura, Sonogashira) with a solubilizing glycol ether tail—makes it superior to simple alkyl analogs.

This guide provides a definitive analysis of its 1H NMR spectral fingerprint . Unlike standard database entries, we contextualize the data by comparing it to its synthetic precursor (2-Chloro-4-iodopyridine ) and its direct analog (4-Iodo-2-methoxypyridine ). This comparative approach allows researchers to rapidly validate synthesis success and identify common impurities.

Structural Context & Synthesis Pathway[1]

Understanding the synthesis is prerequisite to interpreting the NMR spectrum, particularly for identifying unreacted starting materials. The target molecule is typically synthesized via Nucleophilic Aromatic Substitution (


).[1]
Experimental Workflow Diagram

The following diagram outlines the synthesis logic and the resulting electronic changes that dictate the NMR shifts.

Synthesis_Pathway cluster_effect Electronic Impact on NMR Start Precursor: 2-Chloro-4-iodopyridine Intermediate Transition State: Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagent Reagent: 2-Methoxyethanol (NaH, THF, 0°C to RT) Reagent->Intermediate Product Target: 4-Iodo-2-(2-methoxyethoxy)pyridine Intermediate->Product Cl- Elimination Effect Cl (EWG) replaced by OR (EDG) Result: Shielding of Pyridine Ring Intermediate->Effect

Figure 1:


 synthesis pathway transforming the electron-deficient chloropyridine into the electron-rich alkoxypyridine.

Comparative NMR Analysis

To validate the identity of 4-Iodo-2-(2-methoxyethoxy)pyridine, one must observe specific shifts relative to the starting material. The replacement of the Chlorine atom (electron-withdrawing via induction) with the Alkoxy group (electron-donating via resonance) causes a distinct upfield shift (shielding) of the aromatic protons.

Table 1: Chemical Shift Comparison (Solvent: , 400 MHz)
Proton AssignmentTarget Molecule (

ppm)
Precursor: 2-Cl-4-I-Py (

ppm)
Analog: 4-I-2-OMe-Py (

ppm)

Shift (Target vs Precursor)
H6 (Pyridine) 7.92 (d) 8.15 (d)7.95 (d)-0.23 (Shielded)
H5 (Pyridine) 7.15 (dd) 7.55 (dd)7.18 (dd)-0.40 (Shielded)
H3 (Pyridine) 7.28 (d) 7.75 (d)7.25 (d)-0.47 (Shielded)
O-CH2 4.45 (t) N/AN/A (3.92 s for OMe)Diagnostic Appearance
CH2-OMe 3.76 (t) N/AN/ADiagnostic Appearance
O-CH3 3.44 (s) N/A3.92 (s)Upfield vs Aryl-OMe

Note: Values are representative of high-purity samples in Chloroform-d. Shifts may vary


 0.05 ppm depending on concentration.
Key Spectral Features
  • The "Glycol" Fingerprint: Unlike the simple methoxy analog (singlet ~3.9 ppm), the target displays two distinct triplets at 4.45 and 3.76 ppm. This confirms the successful incorporation of the ethylene glycol chain.

  • Resonance Shielding: The H3 proton experiences the most dramatic shielding (

    
     ppm) because it is ortho to the newly added oxygen, which pumps electron density into the ring.
    
  • H5 vs H3 Distinction: H3 is a doublet (coupling only to H5, meta), while H5 is a doublet of doublets (coupling to H6, ortho and H3, meta).

Detailed Assignment & Coupling Logic

Correctly assigning the aromatic region requires understanding the spin-spin coupling constants (


 values) specific to the pyridine core.
Coupling Network Diagram

The following diagram visualizes the magnetic communication between protons.

Coupling_Network H6 H6 δ 7.92 (Ortho to N) H5 H5 δ 7.15 (Meta to N) H6->H5 3J (Ortho) ~5.3 Hz H3 H3 δ 7.28 (Ortho to OR) H6->H3 5J (Para) ~0 Hz (Silent) H5->H3 4J (Meta) ~1.5 Hz

Figure 2: Spin-spin coupling network. H6 couples strongly to H5, while H5 couples weakly to H3.

Analysis of Multiplicities
  • H6 (Doublet,

    
     Hz):  This signal is furthest downfield due to the inductive deshielding of the adjacent Nitrogen. It shows a clear ortho-coupling to H5.
    
  • H3 (Doublet,

    
     Hz):  Often appears as a broad singlet or a fine doublet. It couples only to H5 (meta). The Iodine at position 4 blocks ortho-coupling.
    
  • H5 (Doublet of Doublets,

    
     Hz):  The most complex signal. It is split largely by H6 and finely by H3.
    

Validated Experimental Protocol

To ensure reproducibility and spectral resolution capable of resolving the H3/H5 meta-coupling, follow this protocol.

Sample Preparation[1][3]
  • Mass: Weigh 10–15 mg of the product.

  • Solvent: Use 0.6 mL of

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane).
    
    • Why Chloroform? It minimizes hydrogen bonding with the ether tail, providing sharper peaks compared to DMSO-

      
      .
      
    • Why TMS? Essential for accurate referencing of the aliphatic triplets.

  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (NaI/NaCl) from the synthesis.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H (zg30).

  • Number of Scans (NS): 16 (Sufficient for >10 mg).

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width: -2 to 14 ppm.

  • Processing: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz to resolve the fine meta-couplings.

Troubleshooting & Impurities

When analyzing crude mixtures, look for these specific diagnostic signals:

Impurity / ArtifactDiagnostic Signal (

ppm)
Cause
2-Methoxyethanol ~3.5-3.6 (m) & ~4.8 (OH broad)Excess reagent not removed during workup.
Water ~1.56 (in

)
Wet solvent or hygroscopic product.
2-Chloro-4-iodopyridine 8.15 (d)Incomplete reaction (Check H6 region).
THF 1.85 (m) & 3.76 (m)Residual reaction solvent (overlaps with product CH2).

Critical Note on THF: The


-protons of THF (~3.76 ppm) overlap dangerously with the CH2-OMe triplet of the product. Action:  If THF is suspected, run a 13C NMR or dry the sample under high vacuum (>1 mbar) for 12 hours.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and substituent effects).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon. (Source for Pyridine ring current and substituent effects).

Sources

Comparative

mass spectrometry fragmentation pattern of C8H10INO2

Publish Comparison Guide: High-Resolution vs. Nominal Mass Spectrometry Platforms for the Fragmentation Analysis of C8H10INO2 Executive Summary The structural elucidation of halogenated small molecules, such as the pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: High-Resolution vs. Nominal Mass Spectrometry Platforms for the Fragmentation Analysis of C8H10INO2

Executive Summary

The structural elucidation of halogenated small molecules, such as the pharmaceutical intermediate 2-Iodo-4,5-dimethoxyaniline (C8H10INO2), presents a unique analytical challenge. The carbon-iodine bond is highly susceptible to homolytic cleavage during tandem mass spectrometry (MS/MS)[1]. Accurately mapping these fragmentation pathways requires distinguishing between the loss of a radical species and the loss of a closed-shell neutral molecule—a task that pushes the limits of nominal mass instruments. This guide objectively compares the performance of the Orbitrap High-Resolution Mass Spectrometer (HRMS) against Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QQQ) platforms, providing a self-validating experimental framework for the exact mass fragmentation analysis of C8H10INO2.

The Chemical Model: C8H10INO2

To evaluate platform performance, we utilize 2-Iodo-4,5-dimethoxyaniline (Formula: C8H10INO2) as our model compound.

  • Monoisotopic Mass: 278.9756 Da

  • Precursor Ion [M+H]+: 279.9834 Da

  • Chemical Significance: The aniline core, substituted with an iodine atom and two methoxy groups, offers multiple competing fragmentation pathways (dehalogenation, demethylation, and deamination) that serve as excellent diagnostic markers for evaluating mass analyzer resolution and isotopic fidelity[1].

Platform Comparison: Orbitrap vs. Q-TOF vs. QQQ

When analyzing complex fragmentation patterns, the choice of mass analyzer dictates the depth of structural information acquired.

1. Orbitrap HRMS (The Benchmark) The Orbitrap utilizes Fourier Transform (FT) detection to achieve ultra-high resolving power (>140,000 FWHM at m/z 200) and sub-ppm mass accuracy. It excels in structural elucidation because it can disentangle fine isotopic structures (e.g., distinguishing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


C and 

N contributions) that lower-resolution platforms commingle. For C8H10INO2, the Orbitrap unambiguously differentiates the radical loss of I• from the neutral loss of HI.

2. Quadrupole Time-of-Flight (Q-TOF) MS (Alternative 1) Q-TOF systems offer excellent acquisition speeds and high mass accuracy (1–3 ppm), making them ideal for high-throughput screening[2]. However, their resolving power typically plateaus between 40,000 and 60,000 FWHM. While sufficient for basic exact-mass assignments, Q-TOFs may struggle to resolve nominally isobaric isotopologues in complex matrices compared to the Orbitrap[3].

3. Triple Quadrupole (QQQ) MS (Alternative 2) QQQ instruments are the gold standard for targeted, high-sensitivity quantitation (Multiple Reaction Monitoring, MRM) due to their superior dynamic range[4]. However, they operate at nominal mass resolution (~0.7 Da FWHM). A QQQ cannot assign exact elemental compositions to unknown fragments, requiring the user to rely entirely on authentic reference standards for structural confirmation[2].

Quantitative Performance Comparison
Performance MetricOrbitrap HRMS (Benchmark)Q-TOF MS (Alternative 1)Triple Quadrupole (Alternative 2)
Mass Analyzer C-Trap to OrbitrapQuadrupole to Time-of-FlightThree Linear Quadrupoles
Resolving Power (FWHM) > 140,000 (at m/z 200)~ 40,000 - 60,000Unit Mass (~ 0.7 Da)
Mass Accuracy < 1 ppm1 - 3 ppmNominal
Isotopic Fidelity Excellent (Resolves fine isotopes)GoodPoor (Commingled isotopes)
Dynamic Range ~ 3.5 - 4 orders of magnitude~ 4 - 5 orders of magnitude> 5 orders of magnitude
Primary Utility Structural elucidation, unknown screeningFast screening, HRMS profilingTargeted MRM quantitation

Mechanistic Causality of Fragmentation

Understanding the why behind the fragmentation is critical for robust assay development. When subjected to Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID), the protonated precursor of C8H10INO2 (m/z 279.9834) undergoes specific, predictable cleavages:

  • Homolytic Dehalogenation: The weakest bond in the molecule is the C-I bond. Energy deposition drives the homolytic cleavage of the iodine radical (I•, 126.9045 Da), generating an odd-electron radical cation fragment at m/z 153.0790 ([M+H - I•]

    
    ).
    
  • Heterolytic Dehalogenation: A competing pathway involves the loss of hydrogen iodide (HI, 127.9123 Da), yielding an even-electron fragment at m/z 152.0711.

  • Demethylation: The methoxy groups undergo radical cleavage of a methyl group (CH

    
    •, 15.0235 Da), leading to a fragment at m/z 264.9600.
    

Analytical Causality: A QQQ instrument will detect peaks at m/z 152 and 153 but cannot verify their elemental makeup. The Orbitrap's sub-ppm mass accuracy ensures that the m/z 153.0790 peak is definitively assigned as a radical cation rather than an unrelated isobaric interference, proving the mechanistic pathway.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 279.9834 C8H11INO2+ F1 Fragment [M+H - HI]+ m/z 152.0711 C8H10NO2+ M->F1 Loss of HI (-127.9123 Da) F2 Radical Cation [M+H - I•]+• m/z 153.0790 C8H11NO2+• M->F2 Loss of I• (-126.9045 Da) F3 Radical Cation [M+H - CH3•]+• m/z 264.9600 C7H8INO2+• M->F3 Loss of CH3• (-15.0235 Da) F4 Secondary Fragment m/z 138.0555 C7H8NO2+ F2->F4 Loss of CH3• (-15.0235 Da)

Caption: MS/MS fragmentation pathway of C8H10INO2 highlighting exact mass neutral and radical losses.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, the following LC-MS/MS protocol incorporates built-in self-validation mechanisms.

Step 1: System Suitability Test (SST) & Calibration

  • Action: Infuse a standard positive ion calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Validation Gate: Proceed only if the resolving power is >100,000 at m/z 200 and mass accuracy is < 1 ppm. This ensures all subsequent mass assignments are instrumentally grounded.

Step 2: Sample Preparation

  • Action: Dissolve C8H10INO2 in LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, maximizing the yield of [M+H]+ precursor ions during electrospray ionization.

Step 3: UHPLC Separation

  • Action: Inject 2 µL onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a 10-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) at 0.4 mL/min.

Step 4: MS/MS Acquisition (Orbitrap)

  • Action: Operate in ESI Positive mode (+). Set the Full MS resolution to 120,000 and the Data-Dependent MS2 (ddMS2) resolution to 30,000. Use an HCD normalized collision energy (NCE) of 25, 35, and 45.

  • Causality: Stepped HCD energy ensures the capture of both fragile precursor ions (at low NCE) and low-mass terminal fragments (at high NCE) in a single composite spectrum.

Step 5: Data Processing

  • Action: Extract fragment chromatograms using a tight 5 ppm mass tolerance window. Annotate peaks against theoretical exact masses.

Workflow S1 1. Sample Prep Dilution in MeOH/H2O S2 2. UHPLC Separation RP-C18 Column S1->S2 S3 3. ESI Ionization Positive Mode (+) S2->S3 S4 4. Mass Analysis Orbitrap HRMS S3->S4 S5 5. Data Processing Exact Mass Annotation S4->S5

Caption: Self-validating LC-MS/MS experimental workflow for halogenated aniline analysis.

References

  • MDPI. "Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review".[Link]

  • ACS Publications. "High-Definition Ion Mobility/Mass Spectrometry with Structural Isotopic Shifts for Nominally Isobaric Isotopologues".[Link]

Sources

Validation

A Comparative Guide for Researchers: 4-Iodo-2-(2-methoxyethoxy)pyridine vs. 4-Iodo-2-methoxypyridine in Cross-Coupling Reactions

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the selection of building blocks is a critical decision that profoundly influences the efficiency and outcome of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the selection of building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic campaign. Halogenated pyridines, in particular, serve as versatile scaffolds for the introduction of molecular complexity via transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two such building blocks: 4-Iodo-2-(2-methoxyethoxy)pyridine and 4-Iodo-2-methoxypyridine . We will delve into their synthesis, physicochemical properties, and critically, their comparative performance in cornerstone cross-coupling reactions, supported by experimental data and mechanistic insights.

At a Glance: Structural and Physicochemical Properties

The primary distinction between the two molecules lies in the 2-alkoxy substituent. 4-Iodo-2-methoxypyridine features a simple methoxy group, while 4-Iodo-2-(2-methoxyethoxy)pyridine possesses a methoxyethoxy side chain. This seemingly subtle difference can have significant implications for the molecule's physical and chemical properties.

Property4-Iodo-2-(2-methoxyethoxy)pyridine4-Iodo-2-methoxypyridine
Molecular Formula C₈H₁₀INO₂C₆H₆INO
Molecular Weight 279.08 g/mol [1]235.02 g/mol [2]
Appearance Not explicitly found, likely a solid or oilWhite to off-white solid
Solubility Expected to have higher solubility in a wider range of organic solvents due to the ether chain.Soluble in many organic solvents.
pKa (of conjugate acid) Expected to be slightly higher than 4-Iodo-2-methoxypyridine due to the potential for the ether oxygen to influence the electron density of the pyridine nitrogen.Not explicitly found, but the methoxy group is known to increase the basicity of the pyridine ring compared to unsubstituted pyridine.

The introduction of the methoxyethoxy group in 4-Iodo-2-(2-methoxyethoxy)pyridine is anticipated to increase its polarity and steric bulk compared to the methoxy group in 4-Iodo-2-methoxypyridine. Furthermore, the additional ether oxygen in the side chain introduces the potential for chelation to the metal center in catalytic reactions, a factor that can significantly influence reactivity.

Synthesis of the Building Blocks

A reliable and scalable synthesis is paramount for any building block.

Synthesis of 4-Iodo-2-methoxypyridine: A common method for the synthesis of 4-Iodo-2-methoxypyridine involves the nucleophilic substitution of a suitable precursor, such as 2-fluoro-4-iodopyridine, with sodium methoxide[3].

cluster_synthesis General Synthesis of 2-Alkoxypyridines 2-Halo-4-iodopyridine 2-Halo-4-iodopyridine (Halo = F, Cl) Product 4-Iodo-2-alkoxypyridine 2-Halo-4-iodopyridine->Product Nucleophilic Aromatic Substitution Sodium_Alkoxide NaOR Sodium_Alkoxide->Product

Caption: General synthetic route to 4-Iodo-2-alkoxypyridines.

Comparative Performance in Cross-Coupling Reactions

The true value of these building blocks is realized in their ability to participate in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. We will now compare their anticipated and reported performance in three key transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds[4]. The reactivity of iodo-pyridines in this reaction is generally high.

4-Iodo-2-methoxypyridine: This substrate is expected to undergo Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids with high efficiency.

4-Iodo-2-(2-methoxyethoxy)pyridine: The longer alkoxy chain in this molecule may have a dual effect. The increased steric bulk could potentially hinder the approach of the palladium catalyst to the C-I bond, possibly requiring slightly more forcing conditions. Conversely, the ether oxygen in the side chain could act as a chelating ligand to the palladium center, which can stabilize the catalytic intermediate and, in some cases, enhance reactivity[5][6].

Experimental Data (Representative Examples):

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-Iodo-2-methoxypyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOHReflux~90Inferred from[7]
4-Iodo-2-(2-methoxyethoxy)pyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100High (expected)Inferred from[8]

Note: Direct comparative data under identical conditions was not found in the literature. The yields are based on representative examples for similar substrates.

cluster_suzuki Suzuki-Miyaura Coupling Workflow Start Start Setup Combine Aryl Iodide, Boronic Acid, Base, and Solvent Start->Setup Degas Degas Mixture Setup->Degas Add_Catalyst Add Pd Catalyst and Ligand Degas->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product cluster_sonogashira Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-I(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R-Pd(II)-C≡CR'(L₂) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product ArylIodide R-I ArylIodide->OxAdd Cu_cycle Cu(I) Acetylide Formation Cu_cycle->Transmetal

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[9]

4-Iodo-2-methoxypyridine: This substrate is expected to react readily with both primary and secondary amines under standard Buchwald-Hartwig conditions.

4-Iodo-2-(2-methoxyethoxy)pyridine: The potential for the methoxyethoxy group to chelate to the palladium center is particularly relevant in the Buchwald-Hartwig amination. This chelation could stabilize the active catalyst and potentially lead to higher turnover numbers and yields, especially in challenging couplings. However, the increased steric bulk could also be a detrimental factor.

Experimental Data (Representative Examples):

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-Iodo-2-methoxypyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100High (e.g., >90%)Inferred from [10]
4-Iodo-2-(2-methoxyethoxy)pyridineMorpholinePd(OAc)₂ / RuPhosK₂CO₃Dioxane110High (expected)Inferred from [11]

Note: Direct comparative data under identical conditions was not found in the literature. The yields are based on representative examples for similar substrates.

Mechanistic Rationale: The Influence of the 2-Alkoxy Group

The differences in reactivity between the two compounds can be attributed to a combination of electronic and steric effects, as well as the potential for chelation.

  • Electronic Effects: Both the methoxy and methoxyethoxy groups are electron-donating through resonance, which increases the electron density of the pyridine ring. This can make the oxidative addition of the palladium catalyst (often the rate-determining step) slightly more challenging compared to an unsubstituted iodopyridine. However, the difference in the electronic effect between a methoxy and a methoxyethoxy group is likely to be minimal.

  • Steric Effects: The methoxyethoxy group is significantly bulkier than the methoxy group. This increased steric hindrance around the 2-position could impede the approach of the bulky phosphine-ligated palladium catalyst to the C-I bond at the 4-position, potentially leading to slower reaction rates.

  • Chelating Effects: This is arguably the most significant potential difference. The ether oxygen of the methoxyethoxy group in 4-Iodo-2-(2-methoxyethoxy)pyridine can coordinate to the palladium center, forming a five-membered chelate ring. This chelation can have several consequences:

    • Stabilization of the Catalyst: Chelation can stabilize the active catalytic species, preventing its decomposition and leading to higher catalyst turnover numbers.

    • Alteration of Reactivity: The geometry of the chelated palladium complex will be different from that of a non-chelated complex, which could alter the rates of oxidative addition and reductive elimination.

    • Influence on Ligand Exchange: The chelating group may compete with other ligands for coordination to the palladium center, which could influence the overall catalytic cycle.

Experimental Protocols

The following are general, representative protocols for the cross-coupling reactions discussed. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the 4-iodo-2-alkoxypyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk tube, add the 4-iodo-2-alkoxypyridine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature or heat to 40-60 °C and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the 4-iodo-2-alkoxypyridine (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) and the amine (1.2 mmol).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Outlook

Both 4-Iodo-2-(2-methoxyethoxy)pyridine and 4-Iodo-2-methoxypyridine are valuable building blocks for the synthesis of complex pyridine derivatives through palladium-catalyzed cross-coupling reactions.

  • 4-Iodo-2-methoxypyridine is a reliable and well-established substrate that can be expected to perform well in a wide range of standard cross-coupling reactions. Its smaller size may be advantageous in reactions where steric hindrance is a concern.

  • 4-Iodo-2-(2-methoxyethoxy)pyridine offers the intriguing possibility of a chelating effect, which could potentially enhance catalytic activity and stability. This may be particularly beneficial in more challenging coupling reactions or when using lower catalyst loadings. However, its increased steric bulk could also be a limiting factor. The enhanced solubility imparted by the methoxyethoxy group may also be advantageous in certain solvent systems.

Recommendation for Researchers: The choice between these two building blocks will depend on the specific synthetic challenge at hand. For routine transformations where high yields are expected, the more readily available and less expensive 4-Iodo-2-methoxypyridine may be the preferred choice. However, for more complex syntheses, or where catalyst deactivation is a concern, the potential benefits of the chelating methoxyethoxy group in 4-Iodo-2-(2-methoxyethoxy)pyridine warrant its consideration. It is recommended that researchers perform small-scale screening experiments to determine the optimal building block and reaction conditions for their specific application.

References

Sources

Comparative

Solubility Comparison Guide: Methoxy vs. Methoxyethoxy Pyridine Derivatives

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of active pharmaceutical ingredients (APIs) dictate their clinical viability. Pyridine scaffolds are ubiquitous i...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of active pharmaceutical ingredients (APIs) dictate their clinical viability. Pyridine scaffolds are ubiquitous in medicinal chemistry, but their functionalization heavily influences aqueous solubility, bioavailability, and metabolic stability.

This technical guide objectively compares the performance of two common ether substituents on the pyridine ring: the rigid methoxy group (-OCH₃) and the flexible methoxyethoxy group (-OCH₂CH₂OCH₃) . By analyzing the thermodynamic principles of these modifications, we provide actionable insights and self-validating experimental protocols for researchers optimizing lead compounds.

Mechanistic Rationale: The "Micro-PEGylation" Effect

The transition from a methoxy to a methoxyethoxy substituent is effectively a micro-PEGylation strategy. While a methoxy group is relatively lipophilic and conformationally restricted, the methoxyethoxy chain introduces significant structural advantages that directly impact solubility[1]:

  • Disruption of Crystal Packing: The flexible ethylene glycol linker increases the entropic penalty of crystallization. By disrupting strong intermolecular electrostatic and π-π stacking interactions in the solid state, the lattice energy is lowered, which thermodynamically favors dissolution[2].

  • Enhanced Hydration Capacity: The methoxyethoxy group introduces an additional ether oxygen, serving as a secondary hydrogen-bond acceptor. This enhances the molecule's ability to interact favorably with polar solvents and aqueous media[3][4].

Mechanism Py Pyridine Scaffold Sub1 -OCH3 (Methoxy) Rigid, Lipophilic Py->Sub1 Sub2 -O(CH2)2OCH3 (Methoxyethoxy) Flexible, Hydrophilic Py->Sub2 Pack1 High Crystal Lattice Energy Sub1->Pack1 Favors Pack2 Disrupted Crystal Packing Sub2->Pack2 Induces Sol2 Enhanced Aqueous Solubility Sub2->Sol2 H-Bonding Sol1 Poor Aqueous Solubility Pack1->Sol1 Results in Pack2->Sol2 Synergizes

Logical flow of structural modification impacting thermodynamic solubility.

Quantitative Physicochemical Comparison

To illustrate the impact of this substitution, Table 1 summarizes the computed and experimentally benchmarked physicochemical properties of representative 2-substituted pyridine derivatives. The addition of the methoxyethoxy chain significantly lowers the partition coefficient (LogP) and increases polar surface area, directly correlating with enhanced aqueous solubility[5].

Table 1: Comparative Physicochemical Profile of Substituted Pyridines

Property2-Methoxypyridine2-(2-Methoxyethoxy)pyridineCausality / Impact
Molecular Weight 109.13 g/mol 153.18 g/mol Increased bulk from the ether chain.
LogP (Octanol/Water) ~1.10~0.60Lower LogP indicates reduced lipophilicity and higher aqueous affinity.
Topological Polar Surface Area (TPSA) 22.12 Ų40.58 ŲAdditional oxygen atom doubles the TPSA, enhancing hydrogen bonding[5].
Melting Point Liquid at RTLiquid at RT (Lower freezing pt)Increased flexibility prevents tight crystal lattice formation.
Thermodynamic Aqueous Solubility (pH 7.4) ~30 mg/mL>100 mg/mL (Miscible)Synergistic effect of higher TPSA and lower lattice energy.

Synthetic Methodologies

The synthesis of these derivatives relies on Nucleophilic Aromatic Substitution (S_NAr). The electron-deficient nature of the pyridine ring—particularly at the ortho (2-) and para (4-) positions relative to the nitrogen—makes it highly susceptible to attack by alkoxide nucleophiles.

Protocol A: Synthesis of Methoxyethoxy Pyridine Derivatives

Causality Check: Strict anhydrous conditions are mandatory. The presence of water will generate hydroxide ions, which act as competing nucleophiles to form the undesired pyridone byproduct.

  • Preparation of the Nucleophile: In an oven-dried, argon-purged flask, dissolve 2-methoxyethanol (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 equivalents) at 0 °C. Stir for 30 minutes until hydrogen gas evolution ceases, forming sodium 2-methoxyethoxide.

  • S_NAr Reaction: Add the starting material (e.g., 2-chloropyridine, 1.0 equivalent) dropwise to the alkoxide solution.

  • Heating & Monitoring: Heat the reaction mixture to reflux (approx. 70 °C) for 12 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) to neutralize excess base. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure methoxyethoxy derivative.

Self-Validating Solubility Determination Protocol

To accurately compare the solubility of the synthesized derivatives, kinetic solubility methods (like solvent-shift assays) are insufficient as they often lead to supersaturation. Instead, a Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification must be employed. This creates a self-validating system where equilibrium is definitively proven.

Step-by-Step Shake-Flask Methodology
  • Solid-Liquid Equilibration: Add an excess amount of the purified pyridine derivative (approx. 10 mg) to a glass vial containing 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Incubation: Seal the vials and place them in a thermostatic shaker at 37 °C and 150 rpm. Crucial Step: Prepare samples in triplicate to ensure statistical validity.

  • Equilibrium Verification: Incubate for 24, 48, and 72 hours. The system is self-validating when the concentration variance between the 48-hour and 72-hour time points is < 5%, confirming that thermodynamic equilibrium has been reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes at 37 °C to pellet the undissolved solid. Carefully filter the supernatant through a 0.22 μm PTFE syringe filter.

  • HPLC-UV Quantification: Dilute the filtered supernatant appropriately with the mobile phase and inject it into an HPLC system. Quantify the concentration by interpolating the peak area against a pre-established, highly linear calibration curve (R² > 0.999) of the respective compound.

Workflow Start Equilibration (Excess Solid + Buffer pH 7.4) Temp Incubation at 37°C (24-48 hours, 150 rpm) Start->Temp Phase Phase Separation (Centrifugation & Filtration) Temp->Phase Quant HPLC-UV Quantification (Against Standard Curve) Phase->Quant Valid Self-Validation (Triplicate Variance < 5%) Quant->Valid

Self-validating shake-flask methodology for thermodynamic solubility.

Conclusion & Strategic Applications

Replacing a methoxy group with a methoxyethoxy group on a pyridine scaffold is a highly effective, rationally designed structural modification. By increasing the topological polar surface area and introducing conformational flexibility, researchers can systematically disrupt crystal lattice energies and enhance hydrogen bonding with aqueous solvents. This strategy is highly recommended for drug development professionals looking to optimize the pharmacokinetic profiles of lipophilic kinase inhibitors, zinc ionophores, and other pyridine-based therapeutics without drastically altering the core pharmacophore's binding affinity.

References

  • 2-Acetyl ethyl acetoxy methyl ether (DODA, OBDA) - Vinuthana Pharma Tech Pvt Ltd Vinuthana Pharma Tech [Link]

  • C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility ResearchGate[Link]

Sources

Validation

Introduction: The 2-Alkoxypyridine Scaffold and the Quest for Enhanced Biological Activity

A Comparative Guide to the Biological Activity of 2-(2-Methoxyethoxy)pyridine and Its Bioisosteres for Researchers, Scientists, and Drug Development Professionals. The pyridine ring is a fundamental heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of 2-(2-Methoxyethoxy)pyridine and Its Bioisosteres for Researchers, Scientists, and Drug Development Professionals.

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, its polar nature, and its stable aromatic character make it a privileged structure for designing biologically active molecules.[3][4] The 2-alkoxypyridine moiety, exemplified by compounds like 2-(2-methoxyethoxy)pyridine, serves as a versatile starting point for developing novel therapeutic agents with activities spanning from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[5][6]

However, the journey from a lead compound to a clinical candidate is fraught with challenges, including suboptimal efficacy, poor pharmacokinetic profiles, and off-target toxicity. This is where the strategic application of bioisosterism comes into play. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a cornerstone of modern drug design.[7][8] It allows medicinal chemists to fine-tune the properties of a molecule to enhance its biological activity, improve its metabolic stability, and reduce its toxicity.[7]

This guide provides an in-depth comparison of the biological activities of bioisosteres of the 2-(2-methoxyethoxy)pyridine scaffold. We will explore how subtle modifications to this core structure can lead to significant changes in pharmacological outcomes, supported by experimental data and detailed protocols. Our aim is to provide a comprehensive resource for researchers engaged in the design and development of novel pyridine-based therapeutics.

The Principle of Bioisosteric Replacement: A Tool for Molecular Optimization

Bioisosterism is a powerful strategy in medicinal chemistry that involves exchanging a functional group within a biologically active molecule with another group that retains the parent molecule's biological activity while altering its other properties in a predictable manner. The underlying principle is that molecules with similar shapes and electronic configurations can fit into the same biological receptor and elicit a similar response.

Bioisosteric replacements are broadly classified into two categories:

  • Classical Bioisosteres: These involve the substitution of atoms or groups with the same valency and similar size. Examples include the replacement of a hydroxyl group (-OH) with a thiol group (-SH) or a hydrogen atom with a fluorine atom.

  • Non-Classical Bioisosteres: These involve the substitution of groups with different numbers of atoms but which retain similar steric, electronic, and conformational properties. Examples include replacing a carboxylate group with a tetrazole ring or a phenyl ring with a thiophene ring.

The strategic application of bioisosterism can lead to:

  • Improved Potency: By enhancing the binding affinity of the molecule to its target.

  • Enhanced Selectivity: By reducing binding to off-target receptors.

  • Favorable Pharmacokinetics: By modifying properties like solubility, lipophilicity, and metabolic stability.

  • Reduced Toxicity: By eliminating toxicophores or altering metabolic pathways.

Below is a diagram illustrating the concept of bioisosteric replacement on the 2-(2-methoxyethoxy)pyridine scaffold.

cluster_0 Parent Scaffold: 2-(2-methoxyethoxy)pyridine cluster_1 Bioisosteric Replacements parent Pyridine Ring -> Side Chain pyridine_bioisosteres Pyridine Ring Bioisosteres Pyrimidine Quinoline Thiophene parent->pyridine_bioisosteres Ring Modification sidechain_bioisosteres Side Chain Bioisosteres Fluorinated analogues Amide linkers Alkyl extensions parent->sidechain_bioisosteres Side Chain Modification

Caption: Bioisosteric replacement strategies for the 2-(2-methoxyethoxy)pyridine scaffold.

Comparative Analysis of Biological Activities

While specific data on the bioisosteres of 2-(2-methoxyethoxy)pyridine is not extensively documented, we can draw valuable insights from the broader class of pyridine derivatives. The following table summarizes the biological activities of various pyridine bioisosteres, illustrating how structural modifications impact their pharmacological effects.

Compound/BioisostereTarget/AssayBiological Activity DataReference
Anticancer Activity
Pyridine-Curcumin AnalogueHuman Prostate Cancer Cells (CWR-22Rv1)High activity in inhibiting cell growth[6]
Benzo[3][9]cyclohepta[1,2-b]pyridine-Thiourea HybridHuman Breast Cancer Cells (MCF-7, MDA-MB-231)Activities comparable to 5-fluorouracil[6]
Pyridine ThioglycosidesHuman Liver, Lung, Breast, and Glioblastoma Cancer CellsGood cytotoxicity against multiple cell lines[6]
2-Substituted-4-(2-fluorophenoxy)pyridineVarious Cancer Cell LinesPotent antiproliferative activity[6]
Antimicrobial Activity
Pyridine-Thienopyridine DerivativesE. coli, B. mycoides, C. albicansGood to strong antimicrobial activity[10]
5-(2-pyrimidinyl)-imidazo[1,2-a]pyridineBacterial gyrB and parEDual inhibitor with excellent performance against Gram-positive pathogens[2]
Pyridine-based Thiazolyl-hydrazone (TTNF37)Broad spectrum of microorganismsAntimicrobial and antioxidant potential[3]
Other Activities
3-(2-aminoethoxy)pyridine AnaloguesNicotinic Receptor Binding AssayKᵢ values ranging from 0.076 to 319 nM[11]
2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469) BioisosteresAntitumor AgentQuinoline analogues showed comparable or greater antitumor activities[12]

Structure-Activity Relationship (SAR) Insights

The data from numerous studies on pyridine derivatives reveal several key structure-activity relationships:

  • Substitution Pattern: The position and nature of substituents on the pyridine ring significantly influence biological activity. For instance, in antiproliferative studies, the presence of methoxy (-OCH₃) and hydroxyl (-OH) groups can enhance activity, with the number and position of these groups being critical factors.[1]

  • Ring Modification: Replacing the pyridine ring with other heterocyclic systems, such as quinoline or pyrimidine, can modulate the compound's activity and selectivity. For example, quinoline analogues of the antitumor agent XK469 demonstrated comparable or even superior activity.[12]

  • Side-Chain Modification: Alterations to the side chain, such as changing its length, flexibility, or polarity, can have a profound impact on pharmacokinetic properties and target engagement. The introduction of fluorine atoms as bioisosteres for hydroxyl or methoxy groups is a common strategy to improve metabolic stability and cell permeability.[13]

  • Fused Ring Systems: Fusing the pyridine ring with other cyclic structures, such as in pyridothienopyrimidines, can lead to compounds with enhanced biological properties, including potent antibacterial activity.[3]

Experimental Protocol: In Vitro Cytotoxicity Assessment Using the MTT Assay

To evaluate the antiproliferative activity of novel 2-(2-methoxyethoxy)pyridine bioisosteres, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle

Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm).

Materials
  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (2-(2-methoxyethoxy)pyridine bioisosteres) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the workflow of the MTT assay.

start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation_1 Incubate for 24 hours cell_seeding->incubation_1 compound_treatment Treat cells with test compounds incubation_1->compound_treatment incubation_2 Incubate for 48-72 hours compound_treatment->incubation_2 mtt_addition Add MTT solution incubation_2->mtt_addition incubation_3 Incubate for 3-4 hours mtt_addition->incubation_3 formazan_solubilization Solubilize formazan crystals incubation_3->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate % cell viability and IC50 absorbance_measurement->data_analysis end_node End data_analysis->end_node

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

Conclusion

The 2-(2-methoxyethoxy)pyridine scaffold and its bioisosteres represent a promising area of research for the development of novel therapeutic agents. As this guide has demonstrated, the strategic application of bioisosterism can lead to significant improvements in biological activity and pharmacological properties. By understanding the structure-activity relationships of pyridine derivatives and employing robust experimental methodologies, researchers can accelerate the discovery of new and effective drugs for a wide range of diseases. The continued exploration of bioisosteric replacements for the pyridine core and its side chains will undoubtedly unveil new therapeutic opportunities and contribute to the advancement of medicinal chemistry.

References

  • Horwitz, J. P., et al. (2002). II. Synthesis and biological evaluation of some bioisosteres and congeners of the antitumor agent, 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469). Journal of Medicinal Chemistry, 45(14), 3130-3137. [Link]

  • PubChem. (n.d.). 2-(2-Methoxyethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Abreo, M. A., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry, 10(11), 3571-3582. [Link]

  • El-Gazzar, A. B. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 1-16. [Link]

  • Eldrin, F., et al. (2004). Structure−Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication. Journal of Medicinal Chemistry, 47(21), 5284-5297. [Link]

  • Various Authors. (n.d.). Effect of pyridine on key pharmacological parameters. ResearchGate. [Link]

  • Rathod, C. J., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. [No Source Found]
  • Various Authors. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Various Authors. (2022). Anticancer Functions of Pyridine Heterocycles. IntechOpen. [Link]

  • Various Authors. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]

  • Various Authors. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Various Authors. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. [Link]

  • Sharma, A. N., & Verma, R. (2023). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. Chemistry & Biodiversity, 20(12), e202300764. [Link]

  • Various Authors. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 186-192. [Link]

  • Various Authors. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]

  • Various Authors. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

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Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 4-Iodo-2-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the expected 13C NMR chemical shifts for 4-Iodo-2-(2-methoxyethoxy)pyridine....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the expected 13C NMR chemical shifts for 4-Iodo-2-(2-methoxyethoxy)pyridine. In the absence of direct experimental data for this specific molecule, this guide leverages a comparative approach, utilizing empirical data from structurally analogous compounds and established principles of nuclear magnetic resonance spectroscopy. This analysis will enable researchers to predict, interpret, and validate the 13C NMR spectra of this and similar substituted pyridine derivatives, a crucial step in structural elucidation and quality control in synthetic and medicinal chemistry.

The Foundational Principles of 13C NMR in Substituted Pyridines

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule.[1][2] The chemical shift (δ), reported in parts per million (ppm), of each carbon atom is highly sensitive to its local electronic environment.[2][3] For aromatic heterocycles like pyridine, the chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of any substituents.

Substituent effects can be broadly categorized as:

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups deshield adjacent carbons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values).

  • Resonance (Mesomeric) Effects: These are transmitted through the pi (π) system of the aromatic ring. Electron-donating groups increase electron density at the ortho and para positions, causing upfield shifts, whereas electron-withdrawing groups decrease electron density at these positions, leading to downfield shifts.[4][5][6]

Understanding these fundamental principles is paramount for accurately assigning and interpreting the 13C NMR spectrum of a polysubstituted pyridine like 4-Iodo-2-(2-methoxyethoxy)pyridine.

Predicted 13C NMR Chemical Shifts for 4-Iodo-2-(2-methoxyethoxy)pyridine

The structure of 4-Iodo-2-(2-methoxyethoxy)pyridine with the standard numbering for the pyridine ring is shown below.

Caption: Molecular structure of 4-Iodo-2-(2-methoxyethoxy)pyridine with carbon numbering.

Based on a comparative analysis of pyridine, 4-iodopyridine, and 2-methoxypyridine, the predicted 13C NMR chemical shifts for 4-Iodo-2-(2-methoxyethoxy)pyridine are presented in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~163-165The 2-alkoxy group is strongly electron-donating through resonance, causing a significant downfield shift for the ipso-carbon.
C3~110-112This position is meta to the iodo group and ortho to the electron-donating alkoxy group, resulting in an upfield shift.
C4~90-95The direct attachment of the large, polarizable iodine atom causes a significant upfield shift due to the "heavy atom effect".[1]
C5~140-142This position is ortho to the iodo group and meta to the alkoxy group, leading to a downfield shift.
C6~148-150This position is para to the iodo group and ortho to the nitrogen, resulting in a downfield shift.
C7~68-70Typical chemical shift for a methylene carbon adjacent to an ether oxygen.
C8~70-72Typical chemical shift for a methylene carbon in an ethylene glycol moiety.
C9~58-60Typical chemical shift for a methoxy group carbon.

Comparative Analysis with Structurally Related Compounds

The predicted chemical shifts are derived from the experimental data of the following reference compounds, all run in CDCl3.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Reference
Pyridine150.1123.8136.1123.8150.1
4-Iodopyridine151.7127.394.6127.3151.7
2-Methoxypyridine164.2111.1138.4116.7146.9
2-Ethoxypyridine163.5111.2138.4116.5146.9

Analysis of Substituent Effects:

  • The 2-(2-methoxyethoxy) Group: This alkoxy group is a strong electron-donating group through resonance. In 2-methoxypyridine, this effect causes a significant downfield shift at C2 (~+14 ppm compared to pyridine) and upfield shifts at C3, C5, and C6.[7] A similar, if not slightly more pronounced, effect is expected for the 2-(2-methoxyethoxy) group.

  • The 4-Iodo Group: Iodine is an interesting substituent. While it is electronegative and exerts an electron-withdrawing inductive effect, its dominant influence on the directly attached carbon (C4) is the "heavy atom effect," which induces a substantial upfield shift.[1] In 4-iodopyridine, the C4 signal is shifted upfield by over 40 ppm compared to pyridine.[8] The iodo group also causes a slight downfield shift at the ortho (C3 and C5) and para (C2 and C6) positions.

In 4-Iodo-2-(2-methoxyethoxy)pyridine, the observed chemical shifts will be a composite of these individual substituent effects. The additivity of substituent effects is a useful approximation for predicting chemical shifts in polysubstituted aromatic systems.[5][6][9][10]

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum for structural verification, the following protocol is recommended.

Caption: A typical workflow for acquiring a 13C NMR spectrum.

Causality Behind Experimental Choices:

  • Deuterated Solvent (CDCl3): A deuterated solvent is used to avoid a large solvent signal that would overwhelm the sample signals. The deuterium signal is also used for the spectrometer's field-frequency lock.

  • Tetramethylsilane (TMS): TMS is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm. It is chemically inert and gives a single, sharp signal that does not typically overlap with analyte signals.

  • Proton Decoupling: In a standard 13C NMR experiment, the sample is irradiated with a broad range of radiofrequencies corresponding to the proton resonances. This collapses the C-H coupling, resulting in a spectrum with a single sharp peak for each unique carbon atom, which simplifies the spectrum and improves the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[1][11]

Conclusion

This guide provides a robust framework for understanding and predicting the 13C NMR chemical shifts of 4-Iodo-2-(2-methoxyethoxy)pyridine. By leveraging a comparative analysis of structurally similar molecules and a firm grasp of substituent effects, researchers can confidently assign the carbon signals in their experimental spectra. The provided experimental protocol outlines the necessary steps to acquire high-quality data for unambiguous structural elucidation. This approach underscores the predictive power of NMR spectroscopy and its indispensable role in modern chemical research and development.

References

  • Taylor & Francis. (2006, December 5). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

  • MDPI. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • PubChem. 4-Iodopyridine. Retrieved from [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • ResearchGate. (PDF) Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • SpectraBase. 4-Iodopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Supporting Information. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo- physical Properties. Retrieved from [Link]

  • PubChem. 2-Ethoxypyridine. Retrieved from [Link]

  • SpectraBase. Pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • NPTEL. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • ResearchGate. Figure 4. 13 C-NMR spectrum of ( 4 ). Retrieved from [Link]

  • Compound Interest. A guide to 13c nmr chemical shift values. Retrieved from [Link]

  • University of Manitoba. 13C Chemical Shift Table. Retrieved from [Link]

Sources

Validation

HPLC Method Selection for PEGylated Pyridine Analogs: A Comparative Technical Guide

Executive Summary & Core Challenge The chromatographic separation of PEGylated pyridine analogs presents a "dual-threat" analytical challenge. You are contending with the polydispersity and amphiphilic nature of Polyethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The chromatographic separation of PEGylated pyridine analogs presents a "dual-threat" analytical challenge. You are contending with the polydispersity and amphiphilic nature of Polyethylene Glycol (PEG) chains while simultaneously managing the basic nitrogen of the pyridine ring , which is notorious for causing peak tailing through secondary silanol interactions.

This guide moves beyond generic HPLC advice to address the specific retention time shifts and method selection criteria for these conjugates. We compare the three dominant separation modes—Reversed-Phase (RP-HPLC) at acidic pH, RP-HPLC at basic pH, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to help you select the optimal workflow for your specific analog.

Mechanistic Insight: The Drivers of Retention[1][2]

To control retention time, one must understand the competing forces at play.

The PEG Chain Length Effect

Contrary to the intuition that "PEG is hydrophilic," short-to-medium PEG oligomers (


) exhibit increased retention  on alkyl-bonded phases (C18/C8) as chain length increases. This is due to the hydrophobic contribution of the ethylene backbone (

) which outweighs the hydrophilic ether oxygens in organic-rich mobile phases.
  • RP-HPLC Trend: Retention Time (

    
    ) increases with PEG chain length (
    
    
    
    ).[1]
  • HILIC Trend: Retention Time (

    
    ) increases significantly with PEG chain length (
    
    
    
    ) due to hydrogen bonding with the water-enriched layer on the stationary phase.
The Pyridine Basicity Problem

Pyridine has a pKa of approximately 5.2.

  • At pH < 3 (Acidic): The nitrogen is protonated (

    
    ). The molecule is highly polar and repelled by the hydrophobic C18 stationary phase, leading to early elution (often in the void volume) and poor resolution of short-chain analogs.
    
  • At pH > 7 (Basic): The nitrogen is deprotonated (neutral). The molecule becomes more hydrophobic, increasing retention on C18 and reducing secondary silanol interactions (peak tailing).

Visualization: Method Selection Decision Tree

MethodSelection cluster_legend Key Decision Factors Start Start: Analyze PEG-Pyridine Analog CheckPEG PEG Chain Length? Start->CheckPEG CheckPolarity Pyridine Core Hydrophobicity? CheckPEG->CheckPolarity Short/Oligomeric (n < 20) HILIC Method C: HILIC (For short Pyridines + Long PEGs) CheckPEG->HILIC High MW / Polydisperse (n > 50) RP_Acidic Method A: RP-HPLC (Acidic) (Use if Pyridine core is hydrophobic) CheckPolarity->RP_Acidic High (Lipophilic substituents) RP_Basic Method B: RP-HPLC (High pH) (Recommended for standard analogs) CheckPolarity->RP_Basic Low (Polar/Basic core) Legend High pH suppresses ionization increasing retention on C18.

Figure 1: Decision matrix for selecting the stationary phase based on PEG length and core hydrophobicity.

Comparative Performance Analysis

The following table summarizes the performance of three distinct methodologies based on experimental data patterns observed in PEGylated small molecule analysis.

Table 1: Comparative Guide for PEG-Pyridine Separation
FeatureMethod A: RP-HPLC (Acidic) Method B: RP-HPLC (High pH) Method C: HILIC
Stationary Phase C18 (Standard End-capped)Hybrid C18 (e.g., Waters XBridge, Gemini NX)Amide or Bare Silica
Mobile Phase pH pH ~2.0 (0.1% TFA or Formic Acid)pH ~10.0 (Ammonium Bicarbonate/NH4OH)pH ~5.0 (Ammonium Acetate)
Pyridine State Protonated (

Charge)
Neutral (Free Base)Protonated or Neutral
Retention Behavior Weak. Pyridine elutes early; PEG chain drives retention.Strong. Neutral pyridine + PEG chain both contribute to retention.Strong. Pyridine + PEG both interact with polar phase.
Selectivity (

vs

)
High for oligomers.High for oligomers.Moderate to High.
Peak Shape Risk of tailing (Silanol interaction).[2][3]Excellent. Silanols suppressed; Pyridine neutral.Good (Buffer dependent).
Best For Analogs with hydrophobic side chains.The "Gold Standard" for basic Pyridines. Highly polar analogs or very long PEG chains.

Recommended Protocol: High pH RP-HPLC

Why this method? Operating at high pH (pH 10) ensures the pyridine ring is uncharged. This maximizes hydrophobic retention on the C18 column and eliminates the cation-exchange interactions with residual silanols that cause peak tailing.

Materials
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 4.6 x 150 mm, 3.5 µm. Note: Do not use standard silica columns at pH 10; they will dissolve.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Parameters
  • Flow Rate: 1.0 mL/min[4]

  • Temperature: 35°C (Slightly elevated temperature improves mass transfer for PEG chains).

  • Detection: UV at 254 nm (Pyridine

    
     transition).
    
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibrate
2.05Load Sample
20.060Linear Gradient (Separates PEG oligomers)
22.095Wash
25.095Hold
25.15Re-equilibrate
35.05End
Self-Validating the Protocol

To ensure the method is working correctly, perform the "Tailing Factor Check" :

  • Inject a standard of pure Pyridine.

  • Calculate the USP Tailing Factor (

    
    ).
    
  • Pass Criteria:

    
    .
    
  • Fail Criteria: If

    
    , the pH may have drifted lower, or the column has aged (exposed silanols).
    

Experimental Workflow Diagram

This workflow illustrates the critical steps for sample preparation and data analysis, ensuring reproducibility.

Workflow cluster_check Quality Control Sample Sample Prep (Dissolve in 50:50 A:B) Filter Filtration (0.2 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Separation Gradient Elution (High pH C18) Inject->Separation Detection UV (254 nm) + MS Separation->Detection Data Data Analysis: Plot Retention vs PEG Unit (n) Detection->Data Check Check Tailing Factor (Must be < 1.3) Detection->Check

Figure 2: End-to-end experimental workflow for PEG-Pyridine analysis.

Troubleshooting & Optimization

Issue 1: Resolution Loss between Oligomers
  • Cause: Gradient slope is too steep.

  • Solution: Decrease the gradient slope. For PEGylated compounds, a change of 0.5% to 1% B per minute is often optimal to resolve

    
     from 
    
    
    
    .
Issue 2: Peak Tailing (Despite High pH)
  • Cause: Column aging or extremely basic impurities.

  • Solution: Switch to a HILIC mode using an Amide column. The mechanism changes from hydrophobic retention to hydrophilic partitioning, often yielding sharper peaks for stubborn bases.

Issue 3: Retention Time Drift
  • Cause: Temperature fluctuations affecting PEG conformation.

  • Solution: Use a column oven set strictly to 35°C or 40°C. PEG solubility and viscosity are temperature-sensitive.

References

  • Wawro, A. M., Muraoka, T., & Kinbara, K. (2016). Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Polymer Chemistry. Link

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. Link

  • BenchChem. (2025).[4] HPLC purification methods for PEGylated molecules. BenchChem. Link

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Link

Sources

Comparative

Technical Guide: Purity Verification of 4-Iodo-2-(2-methoxyethoxy)pyridine

Executive Summary & Compound Context[1][2][3] 4-Iodo-2-(2-methoxyethoxy)pyridine is a critical halogenated heterocyclic intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and other bioa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Context[1][2][3]

4-Iodo-2-(2-methoxyethoxy)pyridine is a critical halogenated heterocyclic intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural duality—containing an electron-deficient pyridine ring and a polar ether side chain—presents unique purification challenges.

While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) is the workhorse for real-time reaction monitoring and rapid purity assessment. This guide objectively compares TLC against instrumental alternatives and provides a self-validating protocol for verifying the purity of this specific intermediate, focusing on the separation of the lipophilic starting material from the polar product.

The Chemical Challenge
  • Target: 4-Iodo-2-(2-methoxyethoxy)pyridine.[1]

  • Primary Impurity: 2-Fluoro-4-iodopyridine (or 2-Chloro analog) – Starting Material.

  • Secondary Impurity: 4-Iodo-2(1H)-pyridone – Hydrolysis Byproduct.

Comparative Analysis: TLC vs. Instrumental Methods[1][5][6]

To ensure scientific integrity, one must acknowledge the limitations of TLC. It is a qualitative or semi-quantitative tool.[2][3] The following table contrasts TLC with HPLC and NMR for this specific application.

FeatureTLC (Silica Gel) HPLC-UV (Reverse Phase) 1H-NMR (CDCl₃)
Primary Utility Rapid reaction monitoring; Qualitative purity.[4]Quantitative purity (Area %); Trace impurity detection.Structural identity; Solvent residue analysis.[5][6]
Limit of Detection ~0.1 - 0.5% (Visual)< 0.05%~1.0%
Speed 5–10 minutes15–30 minutes10–20 minutes
Specificity Moderate (Co-elution possible).[5]High (Gradient elution resolves similar polarities).High (Distinct chemical shifts).
Cost per Run < $1.00$20 - $50 (Solvents, Column wear).High (Capital equipment).
Suitability for This Compound Excellent for tracking disappearance of non-polar SM.Required for final CoA and checking for UV-inactive salts.Required to verify the integrity of the ether tail.
Decision Logic for Method Selection

MethodSelection Start Sample Stage Reaction Reaction in Progress Start->Reaction Workup Post-Workup / Crude Start->Workup Final Final Product / CoA Start->Final TLC TLC (Silica) Rapid Check Reaction->TLC 5 min Workup->TLC Quick Purity NMR 1H-NMR Structural ID Workup->NMR Structure Check HPLC HPLC-UV Quantitative Final->HPLC >98% Purity Final->NMR

Figure 1: Decision matrix for analytical method selection during the synthesis lifecycle.

Deep Dive: The Self-Validating TLC Protocol

This protocol is designed to maximize resolution between the lipophilic 2-fluoro-4-iodopyridine (Starting Material) and the more polar 4-iodo-2-(2-methoxyethoxy)pyridine (Product).

A. Materials & Reagents[5][6][8][10][11][12][13]
  • Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates.

  • Mobile Phase (Eluent): Hexanes / Ethyl Acetate (Optimization required, see below).

  • Visualization: UV Lamp (254 nm) and Dragendorff’s Reagent .

B. Mobile Phase Optimization (The "Triangle" Approach)

The ether side chain imparts significant polarity compared to the halogenated precursor.

  • System A (Non-Polar): 90:10 Hexane:EtOAc -> Product likely stays at baseline.

  • System B (Target): 70:30 Hexane:EtOAc -> Product Rf ~0.3–0.4; Impurity Rf ~0.7.

  • System C (Polar): 50:50 Hexane:EtOAc -> Co-elution risk; everything moves to solvent front.

Recommendation: Start with 80:20 Hexane:EtOAc . If the product does not migrate sufficiently (Rf < 0.2), increase polarity to 70:30.

C. The "Co-Spot" Verification (Critical Step)

To rule out matrix effects or co-elution, you must use a 3-lane spotting technique. This is the "Self-Validating" aspect of the protocol.

  • Lane 1: Pure Starting Material (Reference).

  • Lane 2: Reaction Mixture (The Sample).

  • Lane 3 (Co-Spot): Spot Lane 1 over Lane 2.

Interpretation:

  • If Lane 3 shows two distinct spots (dumbbell shape or complete separation), the reaction is incomplete.

  • If Lane 3 shows a single spot that matches Lane 2, and Lane 1 is distinct, the starting material is consumed.

D. Visualization Logic
  • UV 254 nm: The pyridine ring is UV active. Both SM and Product will appear as dark spots against the green fluorescent background [1].

  • Dragendorff’s Reagent: This is a specific stain for alkaloids and basic nitrogen compounds.

    • Mechanism:[7][8] The bismuth/iodide complex binds to the basic pyridine nitrogen [2].

    • Result: Pyridines appear as orange/red spots on a yellow background. This confirms the spot is a pyridine and not a non-nitrogenous impurity from the solvent or reagents (e.g., grease).

Experimental Workflow Diagram

TLC_Protocol Prep 1. Sample Prep Dissolve in DCM Spot 2. Spotting Lane 1: SM Lane 2: Co-Spot Lane 3: Rxn Prep->Spot Elute 3. Elution 80:20 Hex/EtOAc Saturated Chamber Spot->Elute Dry 4. Drying Remove Solvent Elute->Dry Vis_UV 5. UV Visualization (254 nm) Dry->Vis_UV Vis_Stain 6. Dragendorff Stain (Confirm Pyridine) Vis_UV->Vis_Stain Secondary Check

Figure 2: Step-by-step TLC execution workflow for pyridine derivatives.

Expected Results & Troubleshooting

The following table provides representative data based on the polarity difference between the halogenated precursor and the ether-substituted product.

CompoundPolarityPredicted Rf (80:20 Hex:EtOAc)Visualization (UV)Visualization (Dragendorff)
2-Fluoro-4-iodopyridine (SM)Low (Lipophilic)0.70 – 0.80Dark SpotWeak Orange
4-Iodo-2-(2-methoxyethoxy)pyridine Moderate (Ether tail)0.35 – 0.45 Dark SpotStrong Orange
Pyridone Impurity High (H-bonding)< 0.10 (Baseline)Dark SpotVariable
Troubleshooting Guide
  • Streaking Spots: The pyridine nitrogen can interact with silanol groups on the silica.

    • Fix: Add 1% Triethylamine (TEA) or 1% Methanol to the mobile phase to sharpen the spots [3].

  • No Separation:

    • Fix: Change the selectivity by using Toluene:Acetone (90:10) instead of Hexane:EtOAc. The pi-pi interactions of toluene with the pyridine ring can offer different separation mechanics.

  • Ghost Spots:

    • Cause: Decomposition of the iodide on the silica (iodine is light sensitive).

    • Fix: Run the TLC in the dark or process immediately.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Grokipedia. (2025). Dragendorff's Reagent: Preparation and Mechanism. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Reactivity Profile of 4-Iodo vs. 4-Bromo-2-(2-methoxyethoxy)pyridine

The following guide provides an in-depth technical analysis of the reactivity profiles of 4-iodo-2-(2-methoxyethoxy)pyridine versus its 4-bromo analogue. This analysis is designed for medicinal chemists and process devel...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the reactivity profiles of 4-iodo-2-(2-methoxyethoxy)pyridine versus its 4-bromo analogue. This analysis is designed for medicinal chemists and process development scientists optimizing cross-coupling or metallation steps.

Executive Summary: The Trade-off

In the functionalization of the 2-(2-methoxyethoxy)pyridine scaffold, the choice between the 4-iodo (Compound A) and 4-bromo (Compound B) congeners is rarely about final yield alone—it is a strategic decision balancing reaction kinetics against atom economy and stability .

  • Select 4-Iodo (Compound A) when: Performing difficult oxidative additions (e.g., with bulky phosphines), executing Lithium-Halogen (Li-X) exchange at ultra-low temperatures (< -78 °C) to avoid "halogen dance" side reactions, or when the catalyst loading must be minimized (< 0.5 mol%).

  • Select 4-Bromo (Compound B) when: Developing scalable process chemistry (lower cost/higher stability), using standard Suzuki-Miyaura conditions with activated boronic acids, or when the reaction temperature can tolerate >50 °C without decomposition.

Structural & Electronic Analysis

To predict reactivity, we must analyze the electronic environment of the C4 position.

  • The Pyridine Core: The nitrogen atom withdraws electron density, activating the ring toward Nucleophilic Aromatic Substitution (SNAr) but deactivating it toward Electrophilic Aromatic Substitution (SEAr).

  • The 2-(2-Methoxyethoxy) Substituent:

    • Electronic Effect: The alkoxy group at C2 is a strong Electron Donating Group (EDG) by resonance (+M), which pushes electron density into the ring, specifically enriching the C3 and C5 positions, and to a lesser extent, C4 (via vinylogy). However, the inductive effect (-I) is withdrawing.

    • Net Result at C4: The C4 position remains electron-deficient relative to benzene but is more electron-rich than in 2-fluoropyridine. This makes the oxidative addition of Pd(0) the rate-determining step (RDS) for cross-couplings.[1]

    • The Chelation Factor: The methoxyethoxy tail is a "MEM-like" ether. It acts as a hemilabile ligand. In metallation reactions (Li-X exchange), this oxygen chain can coordinate to Li+, directing the metal to the C3 position (ortho-lithiation) or stabilizing the C4-lithio species.

Table 1: Physicochemical Comparison

Feature4-Iodo-2-(2-methoxyethoxy)pyridine 4-Bromo-2-(2-methoxyethoxy)pyridine
C-X Bond Energy ~65 kcal/mol (Weakest)~81 kcal/mol (Moderate)
Oxidative Addition Rate Fast (

)
Moderate (

)
Li-X Exchange Rate Extremely Fast (Diffusion controlled)Fast (Requires > -78 °C often)
Stability Light/Heat Sensitive (Iodine liberation)Stable at ambient temp
Atom Economy Lower (Mass of I = 126.[2][3]9)Higher (Mass of Br = 79.9)
Reactivity Profile: Palladium-Catalyzed Cross-Coupling[4][5][6]

The primary application for these intermediates is C-C bond formation (Suzuki, Sonogashira, Heck).

Mechanism: Oxidative Addition

The reaction initiates with the oxidative addition of Pd(0) into the C-X bond.

  • 4-Iodo: The weak C-I bond allows oxidative addition to occur rapidly, often at room temperature. This is crucial when using unstable boronic acids (which might protodeboronate at high temps) or sterically hindered substrates .

  • 4-Bromo: The stronger C-Br bond requires higher activation energy. Standard protocols typically require heating (60–100 °C).

Experimental Insight: Catalyst Selection
  • For 4-Iodo: Simple catalyst systems like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ are often sufficient.

  • For 4-Bromo: May require electron-rich, bulky ligands (e.g., XPhos, SPhos, P(t-Bu)₃ ) to facilitate oxidative addition, especially if the 2-alkoxy group sterically hinders the approach or electronically deactivates the C4 center.

Reactivity Profile: Lithium-Halogen Exchange

This is where the difference is most critical.

  • 4-Iodo: Reacts with n-BuLi or i-PrMgCl instantaneously at -78 °C. The resulting C4-lithio species is generated cleanly.

  • 4-Bromo: Exchange is slower. It often requires slightly warmer temperatures (-60 °C to -40 °C) or stronger reagents (t-BuLi).

  • Risk of "Halogen Dance": Pyridyllithiums are prone to isomerization (halogen dance) to the more thermodynamically stable C3 position (ortho to the directing alkoxy group).

    • Advantage Iodo: Because the exchange is so fast at -78 °C, you can trap the kinetic C4-lithio species before it has time to isomerize to C3.

    • Risk Bromo: The slower exchange may allow the C4-lithio intermediate to equilibrate to the C3-lithio species, leading to regioisomeric mixtures.

Visualizing the Decision Process

The following diagram illustrates the kinetic pathways and decision nodes for selecting the correct halide.

ReactivityPathways Start Target Transformation CrossCoupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->CrossCoupling Metalation Lithiation / Grignard (Li-X Exchange) Start->Metalation SensitivePartner Substrate Sensitive to Heat? CrossCoupling->SensitivePartner RegioControl Is Regiocontrol Critical? (Avoid C3 Isomerization) Metalation->RegioControl UseIodo USE 4-IODO (Allows RT reaction) SensitivePartner->UseIodo Yes UseBromo USE 4-BROMO (Standard Heat OK) SensitivePartner->UseBromo No CryoExchange USE 4-IODO (Kinetic Trap @ -78°C) RegioControl->CryoExchange High Risk ThermoExchange USE 4-BROMO (Slower Exchange) RegioControl->ThermoExchange Low Risk

Caption: Decision tree for selecting 4-iodo vs. 4-bromo precursors based on reaction type and substrate sensitivity.

Experimental Protocols
Protocol A: Selective Suzuki Coupling (4-Bromo Variant)

Use this for robust, scalable synthesis.

Materials:

  • 4-Bromo-2-(2-methoxyethoxy)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[4]

  • Pd(dppf)Cl₂·DCM (3 mol%)

  • K₂CO₃ (2.0 equiv)[4]

  • Solvent: 1,4-Dioxane/Water (4:1)[3]

Method:

  • Charge a reaction vial with the 4-bromo pyridine, boronic acid, base, and catalyst.[5]

  • Evacuate and backfill with Argon (3x).

  • Add degassed solvent.[5]

  • Critical Step: Heat to 80 °C for 4–6 hours. (Note: The 4-iodo analogue would react at 25–40 °C).

  • Monitor by LCMS.[5] The 2-alkoxy group aids solubility, usually preventing precipitation of intermediates.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Cryogenic Lithiation-Trapping (4-Iodo Variant)

Use this to install formyl, carboxyl, or silyl groups at C4 without C3 contamination.

Materials:

  • 4-Iodo-2-(2-methoxyethoxy)pyridine (1.0 equiv)[6]

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile (e.g., DMF, 1.5 equiv)

  • Solvent: Anhydrous THF

Method:

  • Dissolve the 4-iodo pyridine in THF and cool to -78 °C (dry ice/acetone).

  • Critical Step: Add n-BuLi dropwise over 10 min. The exchange is diffusion-controlled.

    • Why Iodo? The C-I bond breaks faster than the rate of proton transfer or "halogen dance" equilibration to the C3 position.

  • Stir for only 15–20 minutes at -78 °C.

  • Add the electrophile (DMF) rapidly.

  • Allow to warm to 0 °C to complete the quench.

References
  • BenchChem. "A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions." BenchChem Application Notes. Accessed March 2026. Link

  • Organic Syntheses. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." Arkivoc, 2021. Link

  • National Institutes of Health. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." NIH Public Access, 2010. Link

  • Sigma-Aldrich. "4-iodo-2-(2-methoxyethoxy)pyridine Product Page." Merck/Sigma-Aldrich. Link

  • Schlosser, M. "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition, 2005. (Foundational context for Li-X exchange selectivity).

Sources

Safety & Regulatory Compliance

Safety

4-Iodo-2-(2-methoxyethoxy)pyridine: Comprehensive Safety and Disposal Guide

Executive Summary & Chemical Profile 4-Iodo-2-(2-methoxyethoxy)pyridine (CAS: 1363437-63-1) is a specialized halogenated heterocyclic building block frequently utilized in medicinal chemistry and drug development. Becaus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Iodo-2-(2-methoxyethoxy)pyridine (CAS: 1363437-63-1) is a specialized halogenated heterocyclic building block frequently utilized in medicinal chemistry and drug development. Because it contains a pyridine ring, an iodine atom, and an ether linkage, its disposal profile is significantly more complex than standard organic solvents. Improper handling or disposal can lead to the release of toxic nitrogen oxides (NOx), corrosive hydrogen iodide (HI), or the formation of explosive peroxides[1][2].

Table 1: Chemical & Physical Properties Relevant to Disposal
PropertyValue / DescriptionOperational Implication
Chemical Name 4-Iodo-2-(2-methoxyethoxy)pyridineN/A
CAS Number 1363437-63-1Required for regulatory tracking and waste manifesting.
Molecular Weight 279.08 g/mol High density; will settle at the bottom of mixed aqueous waste.
Key Substructures Pyridine, Iodine, EtherDictates a multi-hazard disposal approach (NOx, HI, Peroxides)[1][2].
EPA Waste Classification Halogenated Organic WasteMust be routed to RCRA-permitted high-temperature incinerators[2][3].
Environmental Hazard Hazardous to aquatic lifeStrictly prohibit disposal via sink or municipal drains[4].

Mechanistic Hazard Assessment (The "Why")

To establish a self-validating safety protocol, laboratory personnel must understand the causality behind the chemical's hazards:

  • The Ether Linkage (Peroxide Formation): The 2-methoxyethoxy substituent contains ether oxygens that can undergo auto-oxidation upon prolonged exposure to air and light, forming shock-sensitive hydroperoxides[2]. If bulking this chemical into a waste carboy without prior testing, these peroxides can concentrate during solvent evaporation, leading to catastrophic detonation.

  • The Halogenated Pyridine Core (Toxic Combustion): Pyridine derivatives are highly flammable and produce toxic nitrogen oxides (NOx) upon combustion[1][5]. Furthermore, the addition of the iodine atom classifies this as a halogenated compound. When incinerated, it generates iodine gas (I2) and hydrogen iodide (HI)[1][2]. Therefore, standard solvent incineration is insufficient; it requires high-temperature incineration equipped with alkaline scrubbers to neutralize acidic off-gassing[3][6].

Operational Safety & PPE Requirements

Before initiating any disposal or cleanup procedures, ensure the following engineering controls and Personal Protective Equipment (PPE) are utilized[7]:

  • Engineering Controls: Handle exclusively inside a certified chemical fume hood. Use explosion-proof electrical/ventilating equipment and non-sparking tools to prevent vapor ignition[7].

  • Respiratory Protection: If aerosols or vapors are generated, a respirator equipped with an organic vapor cartridge (e.g., DIN EN 14387 standard) is mandatory.

  • Dermal/Eye Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber), a flame-retardant lab coat, and tightly fitting safety goggles[7].

Step-by-Step Disposal Protocol

Do not discharge this material into waterways, drains, or sewers[1][4]. Follow this validated methodology for cradle-to-grave waste management.

Step 1: Peroxide Screening (Critical Safety Gate)

Because of the methoxyethoxy group, older or unsealed batches must be tested before being added to bulk waste containers.

  • Obtain a commercial peroxide test strip (e.g., KI-starch paper).

  • Dip the strip into the waste solution.

  • If peroxide levels exceed 20 ppm, the waste must be treated with a reducing agent (e.g., saturated sodium thiosulfate or ferrous sulfate solution) until peroxides are neutralized.

Step 2: Waste Segregation
  • Transfer the neutralized chemical into a compatible, high-density polyethylene (HDPE) or glass waste container[8].

  • Strictly segregate this container from strong oxidizing agents, strong acids, and non-halogenated waste streams[1]. Mixing halogenated and non-halogenated waste drastically increases disposal costs and regulatory burden[2].

Step 3: Labeling and Storage
  • Label the container clearly as "Hazardous Waste: Halogenated Organic Liquid (Contains Pyridine and Iodine derivatives)"[7].

  • Store in a cool, dry, well-ventilated flammable storage cabinet, away from direct sunlight and heat sources[9].

  • Ground and bond all receiving equipment to prevent static discharge during transfer[7].

Step 4: Final Destruction via Incineration
  • Coordinate with a licensed hazardous waste vendor.

  • The waste must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature liquid injection or rotary kiln incineration[3].

  • Ensure the facility operates under EPA 40 CFR Part 264 Subpart O guidelines, which mandates combustion temperatures between 820°C and 1,600°C and the use of flue-gas scrubbers to neutralize NOx and halogen acids[3][6].

Disposal Workflow Visualization

G Start Waste Generation: 4-Iodo-2-(2-methoxyethoxy)pyridine Test Step 1: Peroxide Testing (Ether Linkage Hazard) Start->Test Decision Peroxides > 20 ppm? Test->Decision Treat Treat with Reducing Agent (e.g., Ferrous Sulfate) Decision->Treat Yes Segregate Step 2: Segregate as Halogenated Organic Waste Decision->Segregate No Treat->Segregate Incinerate Step 3: High-Temp Incineration (with NOx & HI Scrubbers) Segregate->Incinerate

Disposal workflow for 4-Iodo-2-(2-methoxyethoxy)pyridine and peroxide screening.

Spill Response & Containment

In the event of an accidental release during the disposal process, execute the following protocol:

  • Evacuate and Isolate: Evacuate unnecessary personnel and remove all sources of ignition (no smoking, flares, or sparks)[9][10].

  • Containment: Cover drains to prevent environmental release[4]. Do not use water jets, as they may spread the flammable liquid[1].

  • Absorption: Cover the spill with a non-combustible, liquid-binding absorbent material (e.g., diatomaceous earth, dry sand, or proprietary chemical binders like Chemizorb®)[4].

  • Collection: Use non-sparking shovels to collect the saturated absorbent and place it into a sealed, appropriately labeled hazardous waste container[7].

  • Ventilation: Ventilate the affected area thoroughly before allowing personnel to return[4][8].

References

  • ChemSupply Australia. "Safety Data Sheet: PYRIDINE." [Link]

  • Loba Chemie. "PYRIDINE FOR SYNTHESIS." [Link]

  • Carl Roth. "Safety Data Sheet: Pyridine." [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 264 Subpart O -- Incinerators." eCFR. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling and Disposal of 4-Iodo-2-(2-methoxyethoxy)pyridine

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-Iodo-2-(2-methoxyethoxy)pyridine. The following protocols are desi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-Iodo-2-(2-methoxyethoxy)pyridine. The following protocols are designed to ensure the safe handling and environmentally responsible disposal of this compound, grounded in established laboratory safety principles and an understanding of the chemical's structural analogues.

The pyridine core is a fundamental motif in numerous pharmaceuticals and agrochemicals. The functionalization of this ring system, as seen in 4-Iodo-2-(2-methoxyethoxy)pyridine, is crucial for developing new chemical entities. However, the introduction of an iodine atom and an ether linkage necessitates a robust understanding of its potential reactivity and hazards to ensure safe laboratory operations. This document provides a self-validating system of protocols to minimize risk and establish a secure working environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Core Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and airborne particles.
Hand Protection Butyl rubber or PVA glovesProvides appropriate chemical resistance. Nitrile gloves may not be suitable.[5] Crucially, always consult the glove manufacturer's compatibility chart for the specific chemical being handled.
Body Protection Fully-buttoned laboratory coatPrevents skin contact with the chemical.
Respiratory Protection Not generally required if handled in a certified chemical fume hood. If there is a risk of aerosol generation or the fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]To prevent inhalation of potentially harmful dust or vapors.

Laboratory Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent accidental exposure and maintain the integrity of the compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that a certified chemical fume hood is operational.[5] The work area should be clean and free of clutter. An emergency eyewash station and safety shower must be readily accessible.[5][7]

  • Personal Protective Equipment (PPE): Don the required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation. Avoid creating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all surfaces and equipment.

Storage Requirements:

Store 4-Iodo-2-(2-methoxyethoxy)pyridine in a tightly sealed, properly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][8]

Incompatible Materials:

Based on the reactivity of similar pyridine and iodinated compounds, store this chemical away from:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

The electron-deficient nature of the pyridine ring can make it susceptible to reaction with strong nucleophiles, while the lone pair on the nitrogen can react with acids.

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, utilizing fume hoods to draw vapors away.

  • Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Exposure Protocol:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2][5] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan for 4-Iodo-2-(2-methoxyethoxy)pyridine

Proper disposal of halogenated organic compounds is critical to prevent environmental contamination. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Halogenated Organic Waste: Collect all waste containing 4-Iodo-2-(2-methoxyethoxy)pyridine, including contaminated solvents and solids, in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[9]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any associated hazards.

Step-by-Step Disposal Procedure:

  • Waste Collection: In the laboratory, collect all waste streams containing the compound in a compatible, sealed container.

  • Neutralization of Iodine (for aqueous waste): For aqueous waste streams containing significant amounts of the iodinated compound, consider a neutralization step to reduce its reactivity before collection. This can be achieved by the slow addition of a 10% sodium thiosulfate solution until the characteristic color of iodine disappears. This indicates the conversion of elemental iodine to the less hazardous iodide ion.

  • Container Management: Ensure the waste container is kept closed except when adding waste. Do not overfill the container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10] Never dispose of this chemical down the drain or in regular trash.[4]

Workflow for Handling and Disposal:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe handle_weigh Weigh and Transfer in Fume Hood prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve emergency_spill Spill Occurs handle_weigh->emergency_spill emergency_exposure Exposure Occurs handle_weigh->emergency_exposure disp_collect Collect in Labeled Halogenated Waste Container handle_dissolve->disp_collect disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact spill_response Follow Spill Protocol emergency_spill->spill_response exposure_response Follow First Aid Protocol emergency_exposure->exposure_response

Caption: Workflow for the safe handling and disposal of 4-Iodo-2-(2-methoxyethoxy)pyridine.

References

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • emp BIOTECH. (n.d.). Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water) Safety Data Sheet. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • AA Blocks. (n.d.). 4-iodo-2-(2-methoxyethoxy)pyridine. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2025, September 25). Chemical Waste Procedures. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

Sources

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